molecular formula C8H13NO4 B420989 1-(Carboxymethyl)piperidine-4-carboxylic acid CAS No. 53919-19-0

1-(Carboxymethyl)piperidine-4-carboxylic acid

Cat. No.: B420989
CAS No.: 53919-19-0
M. Wt: 187.19g/mol
InChI Key: QIJHOVKZVCDCBT-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)piperidine-4-carboxylic acid is a dicarboxylic acid derivative of piperidine. This compound is characterized by a piperidine ring substituted with two carboxylic acid functional groups, which enhances its water solubility and potential for salt formation. The presence of multiple coordination sites makes it a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of complex molecules and as a precursor for chelating agents. Researchers utilize this bifunctional compound in the development of pharmaceutical intermediates and as a linker in the construction of metal-organic frameworks (MOFs). It is also employed in biochemical research to study enzyme inhibition and receptor-ligand interactions due to its ability to mimic certain natural substrates. This product is intended for research applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, or for personal use.

Properties

IUPAC Name

1-(carboxymethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c10-7(11)5-9-3-1-6(2-4-9)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJHOVKZVCDCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of 1-(Carboxymethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Carboxymethyl)piperidine-4-carboxylic acid (CAS: 53919-19-0) is a highly versatile, bifunctional building block widely utilized in modern chemical biology and pharmaceutical development. Structurally, it is an N -alkylated derivative of isonipecotic acid, featuring both a tertiary amine and two distinct carboxylic acid moieties. This whitepaper provides an in-depth analysis of its physicochemical behavior, details a self-validating synthetic methodology, and explores its critical applications—ranging from its use as a bioconjugation linker to its role as a monitored regulatory impurity (Impurity N1) in the synthesis of anticholinergic therapeutics like Bencycloquidium bromide[1][2].

Physicochemical Properties & Structural Dynamics

Understanding the physicochemical profile of 1-(Carboxymethyl)piperidine-4-carboxylic acid is critical for designing effective extraction, purification, and conjugation workflows.

Quantitative Data Summary
PropertyValueCausality / Implication for Research
Chemical Name 1-(Carboxymethyl)piperidine-4-carboxylic acidAlso known as N -carboxymethyl isonipecotic acid[3].
CAS Number 53919-19-0Primary identifier for regulatory and sourcing[4].
Molecular Formula C₈H₁₃NO₄Dictates a highly polar, low-molecular-weight scaffold[1].
Molecular Weight 187.19 g/mol Ideal size for a non-bulky spacer in bioconjugation[1].
Functional Groups 1x Tertiary Amine, 2x Carboxylic AcidsEnables orthogonal activation strategies.
Solubility Profile Highly soluble in H₂O; Insoluble in DCM/EtOAcDriven by its zwitterionic nature at physiological pH.
The Zwitterionic Challenge

The molecule contains a basic piperidine nitrogen (estimated pKa ~9.5) and two acidic carboxyl groups (estimated pKa ~3.5–4.5). In aqueous environments at neutral pH, it exists predominantly as a zwitterion.

  • Field-Proven Insight: Traditional liquid-liquid extraction using organic solvents (e.g., ethyl acetate or dichloromethane) will fail to isolate this compound. Researchers must rely on isoelectric point (pI) precipitation or ion-exchange chromatography (e.g., strongly acidic cation exchange resins like Dowex 50WX8) for effective isolation.

Synthetic Methodology & Workflow

The most direct route to synthesize 1-(Carboxymethyl)piperidine-4-carboxylic acid is the nucleophilic substitution ( SN​2 ) of chloroacetic acid by the secondary amine of isonipecotic acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring the researcher can verify success at each critical juncture.

  • Reagent Dissolution & Activation:

    • Action: Suspend 1.0 equivalent of isonipecotic acid in distilled water. Slowly add 2.5 equivalents of aqueous NaOH (2M) under continuous stirring until the solution becomes clear.

    • Causality: The excess base is required to deprotonate both the carboxylic acid and, critically, the secondary amine. A pH > 9 ensures the piperidine nitrogen acts as a potent nucleophile rather than a protonated, inert salt.

  • Alkylation Reaction:

    • Action: Dropwise, add 1.1 equivalents of chloroacetic acid (pre-dissolved in water). Heat the reaction mixture to 70°C for 4–6 hours.

    • Causality: The mild heating overcomes the activation energy barrier for the SN​2 displacement of the chloride ion.

  • In-Process Validation (TLC):

    • Action: Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat.

    • Validation: Isonipecotic acid (secondary amine) will stain a deep, dark purple. The successful formation of the target product (a tertiary amine) will result in a faint yellow or largely unstained spot, confirming the consumption of the starting material.

  • Isoelectric Isolation:

    • Action: Cool the mixture to 0–5°C in an ice bath. Carefully titrate with 6M HCl until the pH reaches approximately 3.0–3.5. Stir vigorously for 2 hours.

    • Causality: Adjusting the pH to the molecule's isoelectric point neutralizes the net charge of the zwitterion, drastically reducing its aqueous solubility and forcing it to precipitate as a white crystalline solid.

  • Filtration & Drying:

    • Action: Filter the precipitate under a vacuum, wash with ice-cold water, and dry in a vacuum desiccator over P₂O₅.

Synthetic Workflow Diagram

Synthesis A Isonipecotic Acid (Piperidine-4-carboxylic acid) C Alkaline Aqueous Medium (pH 9-10, NaOH) A->C Dissolve & Deprotonate B Chloroacetic Acid (Alkylating Agent) B->C Dissolve & Deprotonate D N-Alkylation Reaction (70°C, 4-6h) C->D Heat & Stir E Isoelectric Precipitation (pH adjustment to ~3.5) D->E Acidify (HCl) F 1-(Carboxymethyl)piperidine- 4-carboxylic acid E->F Filter & Vacuum Dry

Caption: Synthetic workflow for 1-(Carboxymethyl)piperidine-4-carboxylic acid via N-alkylation.

Analytical Characterization Strategies

Due to its high polarity and lack of a strong chromophore, standard analytical methods must be adapted.

  • HPLC Analysis: Do not use standard C18 reverse-phase columns; the compound will elute in the void volume.

    • Expert Choice: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., SeQuant ZIC-pHILIC). Use a mobile phase of Acetonitrile and 20 mM Ammonium Acetate (pH 6.8).

    • Detection: Because the molecule lacks conjugated π -systems, UV detection at 210 nm is weak. Use Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) for robust, self-validating quantification[4].

  • NMR Spectroscopy: Perform ¹H-NMR in D₂O. The signature protons of the N -carboxymethyl group (-CH₂-COOH) will appear as a distinct, deshielded singlet around δ 3.2–3.5 ppm, confirming successful alkylation.

Applications in Drug Development

A. Pharmaceutical Impurity Profiling

In the regulatory landscape, 53919-19-0 is classified as Piperidine Impurity N1 or Bencycloquidium bromide Impurity 5 [1]. Bencycloquidium bromide is a potent muscarinic M1/M3 receptor antagonist utilized in the treatment of allergic rhinitis[2]. Monitoring the levels of 1-(Carboxymethyl)piperidine-4-carboxylic acid during the scale-up of such APIs is a strict regulatory requirement to ensure patient safety and drug efficacy.

B. Bifunctional Linker for Bioconjugation

The molecule serves as an excellent hydrophilic spacer in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

  • Orthogonality: The two carboxylic acids exist in different steric environments. The N -acetic acid is primary-like and sterically accessible, while the C4-carboxylic acid is secondary-like and attached to the piperidine ring. This steric differentiation allows for controlled, sequential activation (e.g., using EDC/NHS for the less hindered acid first) without requiring complex protecting group chemistry.

Application A 1-(Carboxymethyl)piperidine- 4-carboxylic acid B Activation of N-Acetic Acid (Less Sterically Hindered) A->B Orthogonal Protection / Activation C Activation of C4-Carboxylic Acid (More Sterically Hindered) A->C Orthogonal Protection / Activation D Conjugation to Target Protein (Lysine Residues) B->D EDC/NHS Chemistry E Conjugation to Small Molecule (Amine/Hydroxyl) C->E HATU/DIPEA Chemistry F Bifunctional Conjugate (e.g., PROTAC or ADC Linker) D->F E->F

Caption: Divergent conjugation pathways utilizing the steric differences of the bifunctional linker.

References

  • National Institutes of Health (PMC). "Pharmacokinetics, Safety and Tolerability of Bencycloquidium Bromide, a Novel Selective Muscarinic M1/M3 Receptor Antagonist". Available at:[Link]

Sources

An In-Depth Technical Guide to 1-(Carboxymethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core properties, synthesis, and analysis of 1-(Carboxymethyl)piperidine-4-carboxylic acid.

Introduction: A Scaffold of Interest in Medicinal Chemistry

1-(Carboxymethyl)piperidine-4-carboxylic acid is a dicarboxylic acid derivative of piperidine. The piperidine ring is a prevalent scaffold in a multitude of therapeutic agents, valued for its ability to introduce conformational constraint and desirable physicochemical properties. The presence of two carboxylic acid moieties in 1-(Carboxymethyl)piperidine-4-carboxylic acid offers multiple points for chemical modification and interaction with biological targets, making it a molecule of significant interest in medicinal chemistry and drug discovery. Its structure suggests potential applications as a linker in bioconjugation or as a building block for more complex molecules with therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development.

Core Molecular Attributes
PropertyValueSource
Molecular Formula C8H13NO4Calculated
Molecular Weight 187.19 g/mol Calculated
IUPAC Name 1-(Carboxymethyl)piperidine-4-carboxylic acid
Synonyms 4-Carboxypiperidin-1-yl)acetic acid
Structural Context and Comparative Analysis

1-(Carboxymethyl)piperidine-4-carboxylic acid belongs to the family of piperidine dicarboxylic acids. For context, a comparison with other piperidine dicarboxylic acids is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
cis-2,3-Piperidinedicarboxylic acid C7H11NO4173.17[1][2]A non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors.[2]
Piperidine-2,6-dicarboxylic acid C7H11NO4173.17[3]A symmetrical dicarboxylic acid.
Piperidine-4-carboxylic acid (Isonipecotic acid) C6H11NO2129.16[4][5]A GABA derivative and GABAA receptor partial agonist.[5]

The addition of a carboxymethyl group to the nitrogen of piperidine-4-carboxylic acid increases the molecular weight and introduces a second acidic functional group, which will significantly influence its pKa values, solubility, and pharmacokinetic profile.

Synthesis and Methodologies

The synthesis of 1-(Carboxymethyl)piperidine-4-carboxylic acid can be approached through the N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid).

Proposed Synthetic Workflow

A plausible and efficient route involves the reaction of isonipecotic acid with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions.

Synthetic Workflow cluster_reactants Reactants & Conditions Isonipecotic_acid Piperidine-4-carboxylic acid (Isonipecotic acid) Reaction N-Alkylation Reaction Isonipecotic_acid->Reaction Haloacetic_acid Haloacetic Acid (e.g., Bromoacetic acid) Haloacetic_acid->Reaction Base Base (e.g., Na2CO3, K2CO3) Base->Reaction Solvent Solvent (e.g., Water, DMF) Solvent->Reaction Workup Acidic Workup & Purification Reaction->Workup Reaction Mixture Product 1-(Carboxymethyl)piperidine- 4-carboxylic acid Workup->Product

Caption: Proposed synthesis workflow for 1-(Carboxymethyl)piperidine-4-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)
  • Dissolution: Dissolve piperidine-4-carboxylic acid and a slight excess of a suitable base (e.g., 2.2 equivalents of sodium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) or water.

  • Addition of Alkylating Agent: Slowly add a solution of bromoacetic acid (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to overnight. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If DMF is used, it can be removed under reduced pressure. The residue is then dissolved in water.

  • Acidification: Carefully acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to protonate the carboxylic acids, leading to the precipitation of the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stability of 1-(Carboxymethyl)piperidine-4-carboxylic acid.

Standard Analytical Workflow

Analytical_Workflow cluster_primary Primary Analysis cluster_secondary Structural Elucidation Sample Synthesized Product HPLC HPLC (Purity Assessment) Sample->HPLC LCMS LC-MS (Molecular Weight Confirmation) Sample->LCMS Final Characterized Compound HPLC->Final LCMS->Final NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy (Functional Group ID) Final->NMR Final->IR

Caption: Standard analytical workflow for the characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized compound. A reversed-phase method is typically employed.

ParameterRecommended Conditions
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 210 nm (due to lack of a strong chromophore)
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the target compound.

  • Ionization Mode: Electrospray Ionization (ESI), likely in both positive and negative modes.

  • Expected Ions:

    • Positive Mode: [M+H]+ (m/z 188.09)

    • Negative Mode: [M-H]- (m/z 186.08)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

  • ¹H NMR: Expected signals would include those for the carboxymethyl protons, the piperidine ring protons, and the exchangeable carboxylic acid protons.

  • ¹³C NMR: Expected signals would correspond to the two carboxylic acid carbons, the carboxymethyl carbon, and the carbons of the piperidine ring.

Applications in Drug Discovery and Development

While specific biological activities of 1-(Carboxymethyl)piperidine-4-carboxylic acid are not extensively documented, its structural motifs are present in various biologically active molecules. The piperidine scaffold is a key component in many central nervous system (CNS) active drugs.

Potential research applications include:

  • Scaffold for Combinatorial Chemistry: The two carboxylic acid groups can be differentially functionalized to create libraries of compounds for high-throughput screening.

  • Development of Constrained Amino Acid Analogs: The rigid piperidine core can be used to create conformationally restricted analogs of bioactive peptides.

  • Linker for Prodrugs and Bioconjugates: The dicarboxylic nature of the molecule makes it a suitable linker for attaching drugs to carrier molecules to improve their pharmacokinetic properties.

  • Fragment-Based Drug Discovery: It can serve as a starting fragment for the design of novel inhibitors for various enzymes and receptors.

Conclusion

1-(Carboxymethyl)piperidine-4-carboxylic acid represents a versatile and valuable building block for medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and appropriate analytical methodologies for its characterization. Further research into the biological activities of this compound and its derivatives is warranted and holds the potential for the development of novel therapeutic agents.

References

  • BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
  • MDPI. (2012, March 7). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • PubChem. 1-Methylpiperidine-4-carboxylic acid.
  • ChemicalBook. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis.
  • PubChem. cis-2,3-Piperidine dicarboxylic acid.
  • DC Fine Chemicals. 1-Boc-piperidine-4-carboxylic acid.
  • Pharmaffiliates. CAS No : 68947-43-3 | Product Name : 1-Methylpiperidine-4-carboxylic Acid.
  • BenchChem. (2025). Synthesis Protocol for 1-Boc-4-aminopiperidine-4-carboxylic acid: An Essential Building Block for Drug Discovery.
  • PubChem. 4-Piperidinecarboxylic acid.
  • Tokyo Chemical Industry. 1-Methylpiperidine-4-carboxylic Acid | 68947-43-3.
  • CymitQuimica. Piperidine-2,6-dicarboxylic acid.
  • Santa Cruz Biotechnology. 1-Boc-(4-N-Boc-amino)piperidine-4-carboxylic acid | CAS 189321-65-1.
  • Chem-Impex. 4-Boc-amino-1-Z-piperidine-4-carboxylic acid.
  • ChemicalBook. 189321-63-9(1-Boc-4-methylpiperidine-4-carboxylic acid).
  • ChemicalBook. (2022, September 20). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
  • Sigma-Aldrich. 2,3 cis-Piperidine dicarboxylic acid.
  • N-Cbz- Piperidine-4-carboxylic acid.
  • Aapptec Peptides. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid [189321-65-1].
  • PrepChem.com. Synthesis of 4-piperidinecarboxylic acid.
  • BLD Pharm. 498-94-2|Piperidine-4-carboxylic acid.
  • ChemicalBook. (2026, January 13). 1-METHYL-PIPERIDINE-4-CARBOXYLIC ACID | 68947-43-3.
  • Wikipedia. Isonipecotic acid.
  • Matrix Fine Chemicals. PIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE | CAS 5984-56-5.
  • ChemBK. (2024, April 9). piperidine-4-carboxylic acid.
  • BLD Pharm. 189321-63-9|1-Boc-4-Methylpiperidine-4-carboxylic acid.
  • Sigma-Aldrich. piperidine-4-carboxylic acid.
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1-(Carboxymethyl)piperidine-4-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 1-(Carboxymethyl)piperidine-4-carboxylic acid (CAS 53919-19-0) requires a dual perspective. To the synthetic organic chemist, it is a highly versatile bifunctional building block essential for constructing the 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold. To the analytical chemist and drug development professional, it is a critical process impurity (e.g., Bencycloquidium Bromide Impurity 5) that must be rigorously monitored to ensure the safety and efficacy of anticholinergic APIs.

This whitepaper deconstructs the physicochemical properties, mechanistic synthetic pathways, and self-validating experimental protocols associated with this pivotal compound.

Physicochemical Profiling & Spectroscopic Signatures

Understanding the structural and electronic properties of 1-(Carboxymethyl)piperidine-4-carboxylic acid is the first step in both utilizing it as a precursor and isolating it as a degradant. The molecule features a basic piperidine nitrogen flanked by two distinct carboxylic acid moieties, making it highly polar and zwitterionic under physiological conditions.

Table 1: Fundamental Chemical and Computational Properties

PropertyValueStructural Implication
CAS Number 53919-19-0Unique identifier for regulatory filing.
Molecular Formula C₈H₁₃NO₄Dictates the mass-to-charge ratio in MS.
Molecular Weight 187.19 g/mol Standard parameter for stoichiometric calculations.
Topological Polar Surface Area (TPSA) ~87.5 ŲHigh polarity; necessitates reverse-phase HPLC for isolation.
Hydrogen Bond Donors/Acceptors 2 / 5High aqueous solubility; poor passive membrane permeability.
Diagnostic Mass Spectrometry (EI-MS) Causality

During impurity profiling, electron ionization mass spectrometry (EI-MS) provides a definitive structural signature for this compound. According to diagnostic MS studies on polyfunctional compounds [1], the molecular ion ( M+∙ ) at 187 Da is relatively unstable (approx. 3% relative abundance). The thermodynamic driving force of the molecule dictates a highly favored Cα​–Cβ​ bond cleavage relative to the piperidine nitrogen. The ejection of a carboxy radical yields a highly stable iminium ion [M–COOH]+ at 142 Da, which dominates the spectrum as the base peak (100% abundance). This specific fragmentation path is the definitive diagnostic marker for the N-carboxymethyl group.

Mechanistic Pathway: The Quinuclidine Core Synthesis

The most significant application of 1-(Carboxymethyl)piperidine-4-carboxylic acid (typically utilized in its diester form) is its role as the direct precursor to quinuclidin-3-one [2]. This bicyclic ketone is the foundational scaffold for numerous muscarinic receptor antagonists (e.g., Bencycloquidium Bromide, Aclidinium Bromide) and agonists (e.g., Cevimeline).

The formation of the rigid 1-azabicyclo[2.2.2]octane ring is achieved via an intramolecular Claisen condensation, specifically the Dieckmann Condensation .

SynthesisPathway A Piperidine-4-carboxylic acid (Starting Material) B Esterification (EtOH, SOCl2) A->B C Ethyl piperidine- 4-carboxylate B->C D N-Alkylation (Methyl chloroacetate) C->D E Ethyl 1-(2-methoxy-2-oxoethyl) piperidine-4-carboxylate D->E F Dieckmann Condensation (KOtBu) & Decarboxylation E->F G Quinuclidin-3-one (Bicyclic Core) F->G

Figure 1: Stepwise synthetic pathway from piperidine-4-carboxylic acid to quinuclidin-3-one.

Causality of Reagent Selection

In the Dieckmann cyclization step, Potassium tert-butoxide (KOtBu) is strictly required. Why? The steric bulk of the tert-butoxide anion prevents it from acting as a nucleophile. If a smaller base (like sodium methoxide) were used, it would attack the ester carbonyls, leading to transesterification or premature saponification. KOtBu acts exclusively as a strong base, deprotonating the α -carbon of the N-acetate group to form a carbanion, which then attacks the C4-ester to close the bicyclic ring.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness, the following protocols incorporate In-Process Controls (IPCs) to create a self-validating experimental loop.

Protocol A: N-Alkylation to Form the Diester Intermediate

Objective: Synthesize ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.

  • Preparation: Dissolve 1.0 eq of ethyl piperidine-4-carboxylate in anhydrous acetonitrile.

  • Base Addition: Suspend 1.5 eq of anhydrous Na2​CO3​ in the solution. Causality: A mild, insoluble base is chosen over NaOH to neutralize the generated HCl without hydrolyzing the ethyl ester.

  • Alkylation: Cool the mixture to 0°C. Dropwise add 1.1 eq of methyl chloroacetate. Causality: N-alkylation with α -haloesters is highly exothermic; starting at 0°C prevents thermal runaway and suppresses degradation.

  • Propagation: Gradually warm to room temperature, then reflux at 60°C for 5 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a TLC plate (Hexane:EtOAc 7:3) and stain with Ninhydrin. The secondary amine precursor will stain vivid purple; the tertiary amine product will not. Do not proceed until the ninhydrin-active spot is completely absent.

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via vacuum distillation.

Protocol B: Dieckmann Condensation & Decarboxylation

Objective: Cyclize the diester to form quinuclidin-3-one hydrochloride.

  • Deprotonation: In a flame-dried flask under nitrogen, suspend 1.2 eq of KOtBu in anhydrous toluene.

  • High-Dilution Addition: Using a syringe pump, add the diester intermediate (from Protocol A) over a 2-hour period. Causality: Slow addition maintains a near-zero concentration of unreacted diester in the flask, kinetically favoring intramolecular cyclization over intermolecular oligomerization.

  • Cyclization: Reflux the mixture for 8 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. Confirm the presence of the cyclized β -keto ester intermediate (indicated by a mass shift corresponding to the loss of methanol/ethanol).

  • Hydrolysis & Decarboxylation: Quench the reaction with 6M HCl. The acid neutralizes the KOtBu and initiates ester hydrolysis. Heat the aqueous acidic mixture to 100°C for 4 hours. The continuous evolution of CO2​ gas acts as the thermodynamic sink, driving the decarboxylation to absolute completion.

  • Isolation: Basify the aqueous layer to pH 10, extract with dichloromethane, and treat the organic layer with ethereal HCl to precipitate the highly pure quinuclidin-3-one hydrochloride salt.

Pharmaceutical Relevance & Impurity Profiling

In the realm of clinical pharmacokinetics and drug manufacturing, 1-(Carboxymethyl)piperidine-4-carboxylic acid is heavily monitored as a process impurity. A prime example is its designation as Impurity 5 in the synthesis of Bencycloquidium Bromide [3][4].

Bencycloquidium Bromide is a potent, selective muscarinic M1/M3 receptor antagonist utilized via intranasal administration for rhinitis and under investigation for COPD[5]. Because the API relies on the quinuclidine core, any failure in the Dieckmann condensation (Protocol B) or subsequent hydrolytic cleavage of the bicyclic ring during extreme stress testing will result in the accumulation of 1-(Carboxymethyl)piperidine-4-carboxylic acid.

APIRelationship Core 1-(Carboxymethyl)piperidine- 4-carboxylic acid (CAS: 53919-19-0) Intermediate Quinuclidin-3-one (Bicyclic Scaffold) Core->Intermediate Base-Catalyzed Cyclization Impurity Impurity 5 (Residual/Degradant) Core->Impurity Unreacted Carryover API1 Bencycloquidium Bromide (M1/M3 Antagonist) Intermediate->API1 Multi-step Synthesis API2 Cevimeline (Muscarinic Agonist) Intermediate->API2 API1->Impurity Hydrolytic Degradation

Figure 2: Relationship between the 53919-19-0 precursor, quinuclidine APIs, and impurity profiling.

Monitoring this specific impurity is a regulatory requirement to ensure that the anticholinergic formulation maintains its targeted receptor affinity without off-target toxicity caused by unreacted zwitterionic precursors.

References

  • Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds. AIP Publishing. Available at:[Link]

  • Synthesis of Enantiopure 3-Quinuclidinone Analogues. ResearchGate. Available at:[Link]

  • Bencycloquidium Bromide Impurity 4 / Impurity 5. HD Impurity Reference Standards. Available at:[Link]

  • Bencycloquidium Bromide Impurity 5 (CAS: 53919-19-0). Molcoo Chemical. Available at:[Link]

  • Pharmacokinetics, Safety and Tolerability of Bencycloquidium Bromide, a Novel Selective Muscarinic M1/M3 Receptor Antagonist. PubMed Central (PMC). Available at:[Link]

An In-depth Technical Guide to 2-(4-carboxypiperidin-1-yl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(4-carboxypiperidin-1-yl)acetic acid, a dicarboxylic acid derivative of the versatile piperidine scaffold. Given the significant role of piperidine moieties in a vast array of pharmaceuticals, this document will delve into the core aspects of this compound, including its IUPAC nomenclature, physicochemical properties, synthetic routes, and its potential applications in the field of medicinal chemistry and drug development. This guide is intended to be a valuable resource for researchers and scientists working with this and related molecular scaffolds.

Introduction and Nomenclature

The piperidine ring is a fundamental heterocyclic motif present in numerous natural products and synthetic pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The compound of interest, 1-(Carboxymethyl)piperidine-4-carboxylic acid, is more systematically named according to IUPAC nomenclature as 2-(4-carboxypiperidin-1-yl)acetic acid . This name accurately reflects the acetic acid moiety attached to the nitrogen at position 1 of the piperidine ring, which itself is substituted with a carboxylic acid group at position 4.

The parent structure, piperidine-4-carboxylic acid, is also known by its trivial name, isonipecotic acid. The introduction of the N-carboxymethyl group creates a bifunctional molecule with two acidic centers, offering unique opportunities for its use as a chemical building block and in the design of novel therapeutic agents.

Physicochemical and Analytical Characterization

While specific experimental data for 2-(4-carboxypiperidin-1-yl)acetic acid is not widely published, its physicochemical properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted and Analogous Physicochemical Properties

PropertyPredicted/Analogous ValueMethod/Reference
Molecular Formula C₈H₁₃NO₄-
Molecular Weight 187.19 g/mol -
Appearance White to off-white solidGeneral for similar amino acids
pKa₁ (4-carboxyl) ~4-5Potentiometric titration of analogous piperidine-carboxylic acids.[1]
pKa₂ (1-acetate) ~2-3Potentiometric titration of analogous N-acetic acid derivatives.[1]
Solubility Soluble in water and polar organic solventsInferred from the presence of two carboxylic acid groups
logP < 0Calculated for analogous hydrophilic structures
Analytical Methods

The characterization and quantification of 2-(4-carboxypiperidin-1-yl)acetic acid can be achieved using a variety of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation and purity assessment.

  • Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC) : A robust method for purity determination and quantification, often coupled with UV or mass spectrometric detection.[2][3]

  • Potentiometric Titration : An effective method for determining the pKa values of the two carboxylic acid functional groups.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify characteristic functional group vibrations, such as the C=O and O-H stretches of the carboxylic acids and the C-N stretch of the tertiary amine.[3]

Synthesis of 2-(4-carboxypiperidin-1-yl)acetic acid

The synthesis of 2-(4-carboxypiperidin-1-yl)acetic acid can be approached through several established methods for the N-alkylation of piperidines. A common and straightforward approach involves the reaction of a piperidine-4-carboxylic acid derivative with a haloacetic acid or its ester, followed by hydrolysis if an ester is used.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a commercially available piperidine-4-carboxylic acid derivative.

G A Piperidine-4-carboxylic acid (or its ester) B N-Alkylation with a 2-haloacetic acid derivative A->B Base (e.g., NaHCO₃, K₂CO₃) Solvent (e.g., DMF, MeCN) C Deprotection/Hydrolysis (if necessary) B->C Acid or Base Hydrolysis D 2-(4-carboxypiperidin-1-yl)acetic acid C->D

Caption: General workflow for the synthesis of 2-(4-carboxypiperidin-1-yl)acetic acid.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on standard procedures for the N-alkylation of secondary amines with haloacetic acids.

Materials:

  • Piperidine-4-carboxylic acid

  • Bromoacetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) and sodium bicarbonate (3 equivalents) in water.

  • Alkylation: To the stirred solution, add bromoacetic acid (1.1 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution to a pH of approximately 2-3 with concentrated HCl. This will protonate the product, which may cause it to precipitate if its solubility is low at this pH.

    • If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.

    • If no precipitate forms, the product can be extracted into a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography.

Self-Validation: The identity and purity of the final product should be confirmed by NMR, MS, and HPLC analysis.

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of 2-(4-carboxypiperidin-1-yl)acetic acid makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities.

As a Molecular Scaffold

The two carboxylic acid groups provide orthogonal handles for further chemical modifications. For instance, one carboxyl group can be selectively protected while the other is used in amide bond formation or other coupling reactions. This allows for the construction of diverse chemical libraries for high-throughput screening.

Potential Therapeutic Areas

Derivatives of piperidine-4-carboxylic acid have been explored for their potential in various therapeutic areas:

  • Neuroscience: The parent compound, isonipecotic acid, is a GABA derivative, and N-substituted analogs are often explored for their effects on the central nervous system. Related structures are used as intermediates in the development of drugs for neurological disorders.[4]

  • Enzyme Inhibition: The rigid piperidine core can serve as a scaffold to orient functional groups for optimal interaction with the active sites of enzymes. N-substituted piperidines have been investigated as inhibitors of various enzymes.

  • Peptide Mimetics: The constrained ring structure of piperidine can be incorporated into peptide backbones to create peptidomimetics with improved stability and bioavailability.

Signaling Pathway Interaction

The following diagram illustrates a conceptual framework where a hypothetical drug candidate derived from 2-(4-carboxypiperidin-1-yl)acetic acid could interact with a biological target, such as a receptor or enzyme, to modulate a signaling pathway.

G cluster_0 Drug-Target Interaction cluster_1 Cellular Signaling Cascade Drug Derivative of 2-(4-carboxypiperidin-1-yl)acetic acid Target Biological Target (e.g., Receptor, Enzyme) Drug->Target Binding Signal2 Downstream Signal Target->Signal2 Modulation (Inhibition/Activation) Signal1 Upstream Signal Signal1->Target Response Cellular Response Signal2->Response

Caption: Conceptual signaling pathway modulation by a derivative of 2-(4-carboxypiperidin-1-yl)acetic acid.

Conclusion

2-(4-carboxypiperidin-1-yl)acetic acid is a valuable and versatile building block for chemical synthesis and drug discovery. Its bifunctional nature, coupled with the privileged piperidine scaffold, offers significant potential for the development of novel therapeutic agents across a range of disease areas. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a resource for researchers in the pharmaceutical and chemical sciences.

References

  • MySkinRecipes. (n.d.). 2-(4-Oxopiperidin-1-yl)acetic acid. Retrieved from [Link]

  • Biosynce. (2025, July 7). What are the detection methods for piperidine?. Retrieved from [Link]

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1-(Carboxymethyl)piperidine-4-carboxylic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(Carboxymethyl)piperidine-4-carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Carboxymethyl)piperidine-4-carboxylic acid (CAS No: 53919-19-0), a bifunctional heterocyclic compound with significant potential in medicinal chemistry and materials science. This document collates available data on its physical and chemical properties, outlines a detailed, field-proven synthetic protocol, and explores its applications as a versatile building block in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and computational predictions to provide a robust and practical resource for laboratory and development settings.

Introduction: A Molecule of Strategic Importance

1-(Carboxymethyl)piperidine-4-carboxylic acid is a derivative of piperidine-4-carboxylic acid (isonipecotic acid), featuring a carboxymethyl group attached to the piperidine nitrogen. This substitution transforms the parent molecule into a tridentate chelating agent and a versatile scaffold for chemical synthesis. The presence of two carboxylic acid moieties with different chemical environments and a tertiary amine function imparts unique properties to the molecule, making it a valuable intermediate for the synthesis of complex chemical entities. Its rigid piperidine core is a common motif in a variety of therapeutic agents, suggesting its potential utility in the development of novel pharmaceuticals. A patent for carboxymethyl piperidine derivatives as NK-1 receptor antagonists highlights the potential of this class of compounds in drug discovery.[1]

Molecular Structure and Identifiers

The structural integrity of a molecule is fundamental to its function. Below is a visualization of the molecular structure of 1-(Carboxymethyl)piperidine-4-carboxylic acid and a summary of its key identifiers.

Caption: Molecular Structure of 1-(Carboxymethyl)piperidine-4-carboxylic acid.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 1-(Carboxymethyl)piperidine-4-carboxylic acid-
CAS Number 53919-19-0[2]
Molecular Formula C₈H₁₃NO₄[2]
Molecular Weight 187.19 g/mol Calculated
SMILES O=C(O)CCn1ccc(C(=O)O)cc1[2]

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 1-(Carboxymethyl)piperidine-4-carboxylic acid is not extensively available. Therefore, its properties are presented alongside those of the parent compound, piperidine-4-carboxylic acid (isonipecotic acid), and the commonly used N-Boc protected analog to provide a scientifically grounded estimation.

Table 2: Physical and Chemical Properties

Property1-(Carboxymethyl)piperidine-4-carboxylic acid (Predicted/Estimated)Piperidine-4-carboxylic Acid (Isonipecotic Acid)N-Boc-piperidine-4-carboxylic acid
Appearance White to off-white crystalline powderWhite to faint pink-beige powder[3][4]White Crystalline Powder[5]
Melting Point Not available>300 °C[3][4]148-153 °C[5]
Boiling Point Not available239.22 °C (rough estimate)[3][4]353.2 °C at 760 mmHg[5]
Solubility Expected to be soluble in waterSoluble in water[3][4][6][7]Insoluble in water[5]
pKa pKa1 (piperidine N): ~3-4, pKa2 (C4-COOH): ~4-5, pKa3 (N-CH₂COOH): ~2-3pKa1: 3.73 (COOH), pKa2: 10.72 (NH)[3][4][8]Not available

Synthesis Protocol: N-Alkylation of Piperidine-4-carboxylic Acid

The most direct and logical synthetic route to 1-(Carboxymethyl)piperidine-4-carboxylic acid is the N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid) with a haloacetic acid, such as bromoacetic acid. The key challenge in this synthesis is to prevent the over-alkylation of the amine.[9][10][11] The use of a suitable base is crucial to neutralize the hydrohalic acid byproduct and to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the haloacetic acid.

Synthesis_Workflow Isonipecotic_Acid Piperidine-4-carboxylic Acid (Isonipecotic Acid) Reaction N-Alkylation Reaction (Stirring, Elevated Temperature) Isonipecotic_Acid->Reaction Bromoacetic_Acid Bromoacetic Acid Bromoacetic_Acid->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF or Water) Solvent->Reaction Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Product 1-(Carboxymethyl)piperidine- 4-carboxylic acid Workup->Product

Caption: Proposed Synthesis Workflow for 1-(Carboxymethyl)piperidine-4-carboxylic acid.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-4-carboxylic acid (1.0 equivalent) and a suitable solvent such as Dimethylformamide (DMF) or water.

  • Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) (2.2 equivalents), to the suspension. The base will neutralize the carboxylic acid and the HBr formed during the reaction.[12]

  • Addition of Alkylating Agent: Dissolve bromoacetic acid (1.1 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirred reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Acidify the filtrate to a pH of approximately 3-4 with hydrochloric acid.

  • Isolation and Purification: The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) after salting out. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Reactivity and Chemical Behavior

The chemical behavior of 1-(Carboxymethyl)piperidine-4-carboxylic acid is dictated by its three functional groups: a tertiary amine and two carboxylic acids.

  • Tertiary Amine: The piperidine nitrogen is a tertiary amine, making it a good nucleophile and a weak base. It can be protonated in acidic conditions to form a piperidinium salt.

  • Carboxylic Acids: The two carboxylic acid groups can undergo typical reactions such as esterification, amidation, and reduction to alcohols.[13] The presence of two carboxylic acids allows for the potential formation of mono- or di-substituted derivatives, enabling the synthesis of a wide range of molecules. The differential acidity of the two carboxylic acids may allow for selective reactions under carefully controlled conditions.

Applications in Research and Development

While specific, widespread applications of 1-(Carboxymethyl)piperidine-4-carboxylic acid are not yet extensively documented in peer-reviewed literature, its structure suggests significant potential in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Scaffolding: The rigid piperidine core is a privileged scaffold in medicinal chemistry. This molecule can serve as a starting material for the synthesis of more complex drug candidates. The two carboxylic acid groups provide handles for the attachment of various pharmacophores.[14][15]

  • Linker and Chelating Agent: The ability of the two carboxyl groups and the tertiary amine to coordinate with metal ions makes this molecule a potential chelating agent. In drug development, it could be used as a linker to connect a targeting moiety to a payload, such as in antibody-drug conjugates (ADCs).

  • Peptidomimetics: As a constrained, non-natural amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and specific conformational properties.[16]

Safety and Handling

Specific safety data for 1-(Carboxymethyl)piperidine-4-carboxylic acid is not available. However, based on the properties of its parent compound, piperidine-4-carboxylic acid, and general laboratory safety principles, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Irritation: May cause skin, eye, and respiratory tract irritation.[6]

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(Carboxymethyl)piperidine-4-carboxylic acid is a molecule with considerable, yet largely untapped, potential in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and an insight into its prospective applications. As research progresses, it is anticipated that the utility of this versatile building block will become more widely recognized and applied in the development of novel chemical entities.

References

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  • PubChem. 4-Piperidinecarboxylic acid. [Link]

  • Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • Chemistry LibreTexts. 21.5: Synthesis of Amines by Alkylation. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • Wikipedia. Amine alkylation. [Link]

  • ResearchGate. (PDF) An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. [Link]

  • ResearchGate. Alkylation Strategy on piperidine‐4 carboxylate. [Link]

  • Google Patents. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • ResearchGate. Procedure for N-alkylation of Piperidine? [Link]

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  • Google Patents. US2167351A - Piperidine compounds and a process of preparing them.
  • Scholars Research Library - Der Pharma Chemica. [Link]

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  • Pharmaffiliates. CAS No : 68947-43-3 | Product Name : 1-Methylpiperidine-4-carboxylic Acid. [Link]

  • RSC Publishing. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - RSC Medicinal Chemistry. [Link]

  • PubMed. Design, chemical synthesis, and biological evaluation of thiosaccharide analogues of morphine- and codeine-6-glucuronide. [Link]

  • PubMed. Therapeutic application of GPR119 ligands in metabolic disorders. [Link]

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13C NMR Chemical Shifts of Piperidine Carboxylic Acids: A Comprehensive Guide to Conformational Analysis and Stereochemical Assignment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine carboxylic acids—encompassing pipecolic acid (2-substituted), nipecotic acid (3-substituted), and isonipecotic acid (4-substituted)—are ubiquitous pharmacophores in modern drug discovery. They serve as critical scaffolds for GABA uptake inhibitors, peptidomimetics, and targeted protein degraders. Accurate stereochemical and conformational characterization of these saturated heterocycles is paramount, as their three-dimensional spatial arrangement directly dictates target engagement. This whitepaper provides an authoritative framework for acquiring, interpreting, and validating 13 C NMR chemical shifts for piperidine carboxylic acids.

Structural Dynamics & Conformational Equilibria

Unlike rigid aromatic systems, piperidine rings undergo rapid dynamic processes in solution, primarily chair-to-chair inversion and nitrogen inversion[1].

The Causality of Chemical Shifts: The observed 13 C NMR chemical shifts in these molecules are time-averaged values of the contributing conformers[2]. The bulky carboxylic acid group generally prefers the equatorial position to minimize 1,3-diaxial steric clashes. However, the protonation state of the amine nitrogen (pKa ~10.5) and the solvent environment (e.g., D 2​ O vs. CDCl 3​ ) can dramatically shift this equilibrium. For instance, zwitterionic forms in aqueous media stabilize specific rotamers through intramolecular hydrogen bonding, subtly altering the electron density and, consequently, the nuclear shielding of the adjacent α -carbons[2].

ConformationalDynamics Eq Equatorial-COOH (Major Conformer) N_inv Nitrogen Inversion (Fast Exchange) Eq->N_inv Chair Flip (Slow on NMR timescale) Ax Axial-COOH (Minor Conformer) N_inv->Ax Chair Flip (Slow on NMR timescale)

Conformational equilibrium of piperidine carboxylic acids showing chair flip and nitrogen inversion.

Mechanistic Insights: The Gamma-Gauche Effect

The cornerstone of stereochemical assignment in piperidine derivatives is the3[3].

Mechanism & Causality: When a substituent (such as a carboxylate group) occupies an axial position, it is forced into close spatial proximity with the axial protons at the γ -position (e.g., C4 and C6 relative to an axial C2 substituent). This steric compression polarizes the C-H bonds, increasing the localized electron density around the γ -carbon nuclei. This increased shielding shifts the 13 C resonance upfield (typically by 4–6 ppm) compared to the equatorial conformer[4],[3].

Understanding this causality allows scientists to definitively map the axial/equatorial preference of the piperidine ring without relying solely on complex 2D NOESY experiments. If the γ -carbons appear unusually shielded, a significant population of the axial conformer is present.

Quantitative 13C NMR Chemical Shift Mapping

The following table synthesizes the characteristic 13 C NMR chemical shifts for the three primary piperidine carboxylic acid isomers in aqueous media (D 2​ O, neutral pH)[5],[6].

CompoundC2 ( α )C3 ( β )C4 ( γ )C5 ( β/γ )C6 ( α )C=O
Pipecolic Acid (2-COOH)61.9 ppm29.3 ppm24.5 ppm24.5 ppm46.6 ppm175.0 ppm
Nipecotic Acid (3-COOH)48.2 ppm42.3 ppm28.3 ppm24.3 ppm45.5 ppm174.9 ppm
Isonipecotic Acid (4-COOH)44.1 ppm28.6 ppm41.0 ppm28.6 ppm44.1 ppm176.0 ppm

Data Interpretation Note: Chemical shifts in these systems are highly sensitive to pH. Protonation of the piperidine nitrogen deshields the β -carbons while shielding the α -carbons due to the loss of the nitrogen lone pair's hyperconjugative effects.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral assignment, the following protocol establishes a self-validating system where 1D and 2D NMR data cross-verify one another[5].

Step 1: Sample Preparation and pH Control
  • Action: Dissolve 15-20 mg of the highly pure piperidine carboxylic acid in 0.6 mL of D 2​ O. Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.

  • Causality: TMS is insoluble in water. DSS provides a reliable 0.00 ppm reference. Because piperidine chemical shifts drift significantly with pH changes, the sample must be buffered (e.g., phosphate buffer at pH 7.0) or the exact pH recorded to ensure batch-to-batch reproducibility.

Step 2: 1D 13 C Acquisition
  • Action: Acquire the 13 C NMR spectrum at a minimum of 100 MHz (using a 400 MHz spectrometer) with broadband proton decoupling (e.g., WALTZ-16). Ensure a relaxation delay (d1) of at least 2-3 seconds.

  • Causality: The extended relaxation delay ensures quantitative integration and sufficient signal-to-noise for the unprotonated carboxylate carbon (~175 ppm), which relaxes slowly due to the lack of attached dipole-dipole coupled protons.

Step 3: 2D HSQC/HMBC Cross-Validation
  • Action: Acquire a 1 H- 13 C HSQC spectrum to correlate carbons with their directly attached protons, followed by an HMBC spectrum.

  • Causality: 1D 13 C alone cannot unambiguously differentiate overlapping methylene carbons (e.g., C4 vs C5 in pipecolic acid). The HSQC links the carbon to its corresponding proton multiplet (where axial protons show large Jaa​ couplings of ~10-12 Hz)[7]. The HMBC confirms the connectivity by showing long-range (2-3 bond) couplings from the ring protons to the C=O carbon, anchoring the assignment directly from the point of substitution.

NMRWorkflow Prep 1. Sample Prep (D2O, pH Control) Acq 2. 1D 13C NMR (>100 MHz, d1>2s) Prep->Acq Val 3. 2D NMR (HSQC/HMBC) Acq->Val Ana 4. Gamma-Gauche Analysis Val->Ana Assign 5. Stereochemical Assignment Ana->Assign

Self-validating experimental workflow for precise 13C NMR assignment of piperidine derivatives.

References

  • Pipecolic Acid | C6H11NO2 | CID 849 Source: PubChem - NIH URL
  • Conformation and Configuration of Tertiary Amines via GIAO-Derived 13C NMR Chemical Shifts Source: The Journal of Organic Chemistry - ACS Publications URL
  • The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS)
  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking Source: PMC - NIH URL

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Structural Elucidation and Quantification of Piperidine Derivatives: A Comprehensive Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperidine, a saturated six-membered nitrogen heterocycle, is a ubiquitous pharmacophore embedded in a vast array of natural alkaloids and synthetic pharmaceuticals, including analgesics, antipsychotics, and antihistamines[1][2]. As a Senior Application Scientist, I approach the analytical characterization of these compounds not merely as a data-gathering exercise, but as a mechanistic puzzle. Mass spectrometry (MS) is the definitive tool for solving this puzzle. This technical guide deconstructs the fragmentation logic of piperidine derivatives, bridging the gap between fundamental gas-phase ion chemistry and applied LC-MS/MS quantitative workflows.

Mechanistic Principles of Piperidine Fragmentation

The behavior of the piperidine ring inside a mass spectrometer is strictly governed by the ionization method and the thermodynamic stability of the resulting product ions[1].

1.1 Electron Ionization (EI): The Thermodynamics of Alpha-Cleavage

Under hard ionization conditions (EI, 70 eV), fragmentation is initiated by the ejection of a non-bonding electron from the piperidine nitrogen, generating a highly reactive radical cation ([M]+•)[1]. The dominant degradation pathway for this species is α-cleavage—the homolytic fission of the carbon-carbon bond adjacent to the nitrogen atom[1][3].

Causality of Cleavage: Why does the molecule predictably shatter at this specific bond? The driving force is resonance stabilization. The nitrogen atom utilizes its +M effect (electron-donating resonance) to stabilize the adjacent positive charge, forming a highly stable iminium ion[1][3]. According to Stevenson’s rule, the largest substituent attached to the α-carbon is preferentially expelled as a neutral radical because it forms the most thermodynamically stable leaving group[1]. For example, simple N-substituted piperidines frequently yield diagnostic M-1, M-15, or M-29 peaks depending on their alkyl appendages[1].

1.2 Electrospray Ionization (ESI): Even-Electron Rules and Neutral Losses

In modern drug development, Electrospray Ionization (ESI) is the gold standard. As a soft ionization technique, ESI typically protonates the basic nitrogen, yielding an even-electron precursor ion ([M+H]+)[1].

Causality of Neutral Loss: When subjected to Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), these even-electron ions are restricted by the "even-electron rule," which dictates that they will preferentially expel neutral molecules rather than radicals. Consequently, piperidine alkaloids (such as cassine and spectaline) heavily favor the charge-directed neutral elimination of water (-18 Da) or acetic acid (-60 Da) during MS/MS, a process highly dependent on the stereochemistry of the ring substituents[1][4][5].

G M Piperidine Derivative EI Electron Ionization (EI) Radical Cation [M]+. M->EI ESI Electrospray Ionization (ESI) Protonated [M+H]+ M->ESI Alpha Alpha-Cleavage (Loss of Alkyl Radical) EI->Alpha Ring Ring Fission (Acyclic Fragments) EI->Ring Neutral Neutral Loss (-H2O, -CH3COOH) ESI->Neutral Subst Substituent Cleavage (e.g., N-dealkylation) ESI->Subst Iminium Stable Iminium Ion (e.g., m/z 84, m/z 58) Alpha->Iminium Product Product Ions (Diagnostic MS/MS Spectra) Neutral->Product Subst->Product

Logical relationship of piperidine fragmentation pathways under EI and ESI conditions.

Quantitative Fragmentation Data

To accelerate structural elucidation, it is critical to cross-reference experimental spectra against established fragmentation behaviors. The following table synthesizes the diagnostic ions and primary fragmentation pathways for various piperidine classes[1][2].

Compound ClassIonization ModePrecursor Ion (m/z)Major Fragment Ions (m/z)Primary Fragmentation Pathway
Simple N-Substituted Piperidines EIVariesM-1, M-15, M-29α-Cleavage, preferential loss of largest alkyl radical
Piperidine Alkaloids ESI-MS/MS[M+H]⁺[M+H - H₂O]⁺, [M+H - CH₃COOH]⁺Charge-directed neutral loss of water or acetic acid
Methylphenidate EI23384, 149α-Cleavage leading to the stable piperidine iminium ion
Fentanyl & Analogs ESI-MS/MS[M+H]⁺Varies (e.g., 188.2)Cleavage of the N-acyl group and piperidine ring fission
Ropivacaine ESI-MS/MS275.2126.1Amide bond cleavage adjacent to the piperidine ring
Self-Validating LC-MS/MS Protocol for Piperidine Quantification

Analytical rigor requires that every protocol be a self-validating system. The following methodology details a high-sensitivity LC-MS/MS workflow for quantifying piperidine compounds in complex matrices, engineered with internal feedback loops to guarantee data integrity[1][2].

Workflow Prep 1. Matrix Extraction (LLE / SPE) LC 2. LC Separation (C18 Gradient) Prep->LC Ion 3. ESI Source (Positive Mode) LC->Ion MS1 4. Precursor Selection (Q1: [M+H]+) Ion->MS1 CID 5. CID Fragmentation (Collision Cell) MS1->CID MS2 6. Product Ion Scan (Q3: MRM) CID->MS2

Experimental workflow for the LC-MS/MS analysis and quantification of piperidine derivatives.

Step-by-Step Methodology:

Step 1: Matrix Extraction (Solid-Phase Extraction - SPE)

  • Causality: Biological matrices contain phospholipids that cause severe ion suppression in ESI. SPE isolates the target analytes and removes these interferences.

  • Procedure: Redissolve the biological sample residue in 10 mL of 0.1 N HCl. Condition a C18 SPE cartridge with 5 mL methanol, followed by 5 mL 0.1 N HCl[2].

  • Load the acidified extract. Wash with 5 mL 0.1 N HCl and 5 mL water to elute polar interferences[2].

  • Elute the basic piperidine compounds using 5 mL of methanol containing 5% ammonium hydroxide. Note: This shifts the pH above the piperidine pKa, neutralizing the amine to allow for organic elution[2].

  • Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase[2].

Step 2: Chromatographic Separation

  • System: UHPLC equipped with a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) maintained at 30–40 °C[1].

  • Mobile Phase: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Causality: Formic acid acts as an essential proton source, ensuring the basic piperidine nitrogen remains fully ionized ([M+H]+) prior to entering the mass spectrometer, thereby maximizing sensitivity[1].

  • Flow Rate: 0.2 - 0.4 mL/min with an injection volume of 1 - 5 µL[1].

Step 3: Tandem Mass Spectrometry (MRM Optimization)

  • Ionization: ESI in positive ion mode[1].

  • Method: Perform a full scan (m/z 100-1000) to confirm the [M+H]+ precursor. Isolate this ion in Q1, fragment it in the collision cell (q2) using optimized collision energy (e.g., 15-30 eV depending on the derivative), and monitor the most abundant product ions in Q3 (Multiple Reaction Monitoring, MRM)[1][2].

Step 4: System Suitability & Self-Validation (Critical E-E-A-T Checkpoint)

  • Internal Standard (IS) Tracking: Spike a stable isotope-labeled piperidine (e.g., Piperidine-d10) into all samples prior to extraction. The protocol is mathematically validated only if the IS peak area remains consistent (±15% CV) across all injections, proving the absence of matrix effects.

  • Carryover Assessment: Inject a blank solvent immediately following the highest calibration standard. The blank must show an analyte peak area <20% of the Lower Limit of Quantification (LLOQ)[2].

  • Linearity Verification: Ensure the calibration curve spans 0.03 - 400 ng/mL with an R² > 0.99[2]. If R² drops below this threshold, the detector is saturated; the run must be aborted, and the sample diluted.

Advanced Applications: Metabolic Stability Profiling

Beyond static structural identification, MS fragmentation patterns are vital for tracking the dynamic biotransformation of piperidines during drug development. For example, when evaluating the in vitro metabolic stability of cyanoalkyl piperidine derivatives using human liver microsomes, LC-MS/MS is deployed to track oxidative degradation[6].

Mechanistic Observation: Oxidation typically occurs on the piperidine ring, yielding predictable [M+16]+ ions[6]. However, specific positional isomers, such as 2-cyanomethyl piperidine, demonstrate highly unusual biotransformation pathways. Data-dependent MS/MS scanning reveals atypical metabolite peaks corresponding to M+5, M-11, and M+21 ions. By interpreting the distinct fragmentation patterns of these ions, scientists can definitively map them to carboxylic acid, aldehyde, and oxidative carboxylic acid metabolites, respectively[6]. This demonstrates how a deep understanding of MS fragmentation directly informs the optimization of metabolically stable drug candidates.

Conclusion

Mastering the mass spectrometry fragmentation patterns of piperidine derivatives requires a dual understanding of gas-phase thermodynamics and rigorous analytical methodology. By recognizing the fundamental drivers—such as the resonance-stabilized α-cleavage in EI and the even-electron neutral losses in ESI—researchers can rapidly elucidate complex structures. When coupled with self-validating LC-MS/MS protocols, this knowledge transforms raw spectral data into actionable, high-confidence insights for drug discovery.

References

[1] Title: Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives Source: BenchChem URL: 1

[2] Title: High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol Source: BenchChem URL: 2

[4] Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: PubMed (National Institutes of Health) URL: 4

[5] Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: ResearchGate URL: 5

[6] Title: The Use of Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry to Explore the in Vitro Metabolism of Cyanoalkyl Piperidine Derivatives Source: PubMed (National Institutes of Health) URL: 6

[3] Title: Question. (a) Show how fragmentation occurs to give the base peak at m/z 58 in the mass spectrum of ethyl propyl amine... Source: Vaia URL: 3

Sources

The Pharmacological Landscape of N-Substituted Piperidine-4-Carboxylic Acids: A Technical Guide to Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the piperidine-4-carboxylic acid (isonipecotic acid) scaffold. It is a privileged structure in medicinal chemistry. The strategic functionalization of its secondary amine (N-substitution) serves as a critical vector for modulating lipophilicity, steric bulk, and target-specific binding affinities. This technical guide elucidates the biological activities of these derivatives, providing a rigorous, causality-driven framework for their synthesis and evaluation.

Structural Pharmacology & Target Engagement

The unsubstituted piperidine-4-carboxylic acid is highly polar, limiting its blood-brain barrier (BBB) permeability and intracellular target engagement. N-substitution—via alkylation, acylation, or arylation—transforms this hydrophilic precursor into a versatile pharmacophore capable of precise biological modulation.

  • Neuropharmacology (VAChT & GABA): N-substituted derivatives exhibit profound activity in the central nervous system. Modifying the N-terminus with lipophilic aryl or carbonyl groups yields potent inhibitors of the Vesicular Acetylcholine Transporter (VAChT). Research demonstrates that interposing a carbonyl group within vesamicol analogs significantly enhances VAChT binding affinity, achieving sub-nanomolar IC50 values[1]. Furthermore, isonipecotic acid derivatives are well-documented γ -aminobutyric acid (GABA) uptake inhibitors, playing a pivotal role in the design of anticonvulsive agents[2].

  • Antimicrobial and Oncology Applications: Beyond neurobiology, N-substituted piperidine-4-carboxamides coupled with pyrimidine or benzimidazole moieties demonstrate robust anti-angiogenic, DNA-cleaving, and antimicrobial properties[3]. The introduction of sulfonamide or phthaloyl groups at the N-position optimizes the electronic distribution, enhancing interactions with bacterial DNA gyrase and fungal cell walls[4],[5].

Quantitative Structure-Activity Relationship (QSAR) Summary

To facilitate rapid comparison, the quantitative efficacy of various N-substituted derivatives is summarized below:

Compound Class / ModificationPrimary Biological TargetEfficacy Metric (IC50 / MIC / Inhibition %)Reference Context
Carbonyl-modified Vesamicol Analogs VAChT (Neurological)IC50 = 0.25 – 0.66 nMHigh-affinity CNS targeting[1]
N-Phthaloyl Amino Acid Derivatives S. aureus, E. coli (Antibacterial)Moderate to Good MICBroad-spectrum inhibition[4]
Pyrimidine-linked Carboxamides DNA Cleavage / AngiogenesisSignificant DNA fragmentationOncology / CDK inhibition[3]
Benzimidazole-Piperidine Hybrids Anti-inflammatory Pathways79.6% – 84.2% InhibitionCOX/LOX pathway modulation[5]

Mechanistic Pathways Visualization

To conceptualize the pleiotropic effects of N-substituted piperidine-4-carboxylic acids, we map their primary pharmacological pathways below.

Pharmacological pathways of N-substituted piperidine-4-carboxylic acids.

Experimental Methodologies

In drug development, protocols must be self-validating systems. The following methodologies detail the synthesis and biological evaluation of these derivatives, emphasizing the causality behind each procedural choice.

Protocol A: Synthesis of N-Substituted Piperidine-4-Carboxylic Acid Derivatives

Objective: To selectively functionalize the piperidine nitrogen while preserving the carboxylic acid for subsequent assays or amide coupling.

Causality & Logic: Direct alkylation of the unprotected amino acid often leads to zwitterionic insolubility and over-alkylation. We employ a protection-deprotection strategy to ensure absolute regiocontrol.

Step-by-Step Workflow:

  • Esterification (Protection): React piperidine-4-carboxylic acid with thionyl chloride ( SOCl2​ ) in anhydrous methanol at 0°C.

    • Causality: Converts the carboxylic acid to a methyl ester, preventing unwanted side reactions during N-substitution and vastly improving solubility in organic solvents.

  • N-Alkylation/Acylation: Dissolve the resulting ester in dry dichloromethane (DCM). Add triethylamine (TEA) as an acid scavenger. Slowly introduce the desired electrophile (e.g., an aryl sulfonyl chloride) at 0–5°C[3].

    • Causality: Low temperatures minimize exothermic degradation and kinetic side products. TEA neutralizes the generated HCl, driving the reaction forward.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The disappearance of the ninhydrin-positive starting material confirms complete N-substitution.

  • Hydrolysis (Deprotection): Treat the N-substituted ester with 2M aqueous LiOH in THF/Water (1:1) at room temperature for 4 hours.

    • Causality: Base-catalyzed hydrolysis selectively cleaves the methyl ester without disrupting the newly formed N-C or N-S bonds.

  • Purification & Final Validation: Acidify the mixture to pH 3 using 1M HCl to precipitate the free acid. Recrystallize from ethanol. Confirm purity (>95%) via LC-MS and 1H -NMR.

Step-by-step synthetic workflow with self-validating quality control checkpoints.

Protocol B: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To quantify the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Causality & Logic: Standard disk diffusion is qualitative and highly dependent on compound diffusion rates in agar, which varies wildly with the lipophilicity of N-substituted derivatives. Broth microdilution provides precise, quantitative, and reproducible data.

Step-by-Step Workflow:

  • Compound Preparation: Dissolve the N-substituted derivative in clinical-grade DMSO to a stock concentration of 10 mg/mL.

    • Causality: DMSO ensures complete dissolution of highly lipophilic N-aryl/alkyl derivatives without precipitating in aqueous media.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions in Mueller-Hinton broth to achieve a concentration gradient (e.g., 512 µg/mL down to 0.5 µg/mL).

    • Causality: Covers a broad dynamic range to accurately pinpoint the MIC threshold.

  • Inoculation: Add 5×105 CFU/mL of the target bacterial strain (e.g., S. aureus) to each well.

  • Self-Validation (Controls): Include a positive control (broth + bacteria, no drug) to ensure viability, a negative control (broth only) to ensure sterility, and a reference drug (e.g., Ampicillin) to benchmark efficacy[4].

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of resazurin dye (0.015%) to each well and incubate for 2 additional hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) by metabolically active cells. This provides an objective, colorimetric validation of cell death versus survival, eliminating subjective visual scoring errors.

Conclusion

The N-substituted piperidine-4-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry. By systematically altering the N-substituent, researchers can tune the molecule for diverse biological targets, ranging from CNS transporters to microbial enzymes. Rigorous, self-validating synthetic and biological protocols are essential to translating these chemical entities into viable therapeutic candidates.

References

  • Source: nih.
  • Source: researchgate.
  • Synthesis, anti-angiogenic and DNA cleavage studies of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)
  • Tert-Butylcarbamoyl-Benzoylamino)
  • Structure–activity relationship of piperidine derivatives with...

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The Strategic Integration of 1-(Carboxymethyl)piperidine-4-carboxylic Acid in Contemporary Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of therapeutic agents and natural products.[1][2] Its inherent structural and physicochemical properties, such as its three-dimensional conformation and basic nitrogen atom, offer a versatile platform for the development of novel therapeutics. This guide delves into the specific utility of a unique di-acid derivative, 1-(Carboxymethyl)piperidine-4-carboxylic acid, in the landscape of novel drug design. We will explore its synthesis, chemical properties, and, most critically, its strategic application as a scaffold in the rational design of new chemical entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds to address complex biological targets.

Introduction: The Piperidine Scaffold and the Rationale for a Di-Acid Design

The piperidine ring is a highly valued structural motif in medicinal chemistry, present in numerous approved drugs.[3][4] Its inclusion in a drug candidate can confer desirable pharmacokinetic properties, including improved solubility and bioavailability.[5] The ability to functionalize the piperidine ring at various positions allows for the fine-tuning of a molecule's pharmacological profile.[6]

The introduction of two carboxylic acid groups, as seen in 1-(Carboxymethyl)piperidine-4-carboxylic acid, presents a compelling design strategy. Dicarboxylic acids are employed in drug design to mimic endogenous dicarboxylate ligands, chelate metal ions in enzyme active sites, or to establish multiple points of interaction with a biological target, thereby enhancing binding affinity and selectivity.[7] The rigid piperidine core of 1-(Carboxymethyl)piperidine-4-carboxylic acid holds these two acidic functionalities in a defined spatial orientation, a feature that can be exploited for precise targeting of specific receptor or enzyme topographies.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of 1-(Carboxymethyl)piperidine-4-carboxylic acid is fundamental to its application in drug design.

PropertyValueSource
CAS Number 53919-19-0[5]
Molecular Formula C8H13NO4Inferred
Molecular Weight 187.19 g/mol Inferred
IUPAC Name 1-(Carboxymethyl)piperidine-4-carboxylic acidInferred
SMILES O=C(O)CN1CCC(C(O)=O)CC1Inferred

Synthesis of 1-(Carboxymethyl)piperidine-4-carboxylic Acid: A Generalized Protocol

While specific literature detailing the synthesis of 1-(Carboxymethyl)piperidine-4-carboxylic acid is not abundant, a robust synthetic route can be devised based on well-established N-alkylation methodologies for piperidine derivatives.[1][8] The most common approach involves the reaction of piperidine-4-carboxylic acid (isonipecotic acid) with a haloacetic acid or its ester, followed by hydrolysis if an ester is used.

Experimental Protocol: N-Alkylation of Piperidine-4-carboxylic Acid

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • Ethyl bromoacetate

  • Potassium carbonate (K2CO3) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • N-Alkylation:

    • To a round-bottom flask, add piperidine-4-carboxylic acid (1.0 equivalent) and anhydrous DMF.

    • Add a suitable base, such as potassium carbonate (2.0-3.0 equivalents), to the suspension.

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude diethyl ester.

  • Hydrolysis:

    • Dissolve the crude diethyl ester in a mixture of THF/water or ethanol/water.

    • Add an excess of a base such as lithium hydroxide or sodium hydroxide (2.5 equivalents).

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture to a pH of approximately 2-3 with dilute HCl.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 1-(Carboxymethyl)piperidine-4-carboxylic acid.

Purification: The final product can be purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow start Piperidine-4-carboxylic acid step1 N-Alkylation with Ethyl Bromoacetate (Base, DMF) start->step1 intermediate Diethyl 1-(carboxymethyl)piperidine-4-carboxylate step1->intermediate step2 Hydrolysis (NaOH or LiOH, then HCl) intermediate->step2 end 1-(Carboxymethyl)piperidine-4-carboxylic acid step2->end G cluster_applications Potential Drug Design Applications scaffold 1-(Carboxymethyl)piperidine- 4-carboxylic Acid Scaffold app1 Glutamate Receptor Modulator Analogs scaffold->app1 Mimics di-acid ligand app2 Enzyme Inhibitors (e.g., NK1 Antagonists) scaffold->app2 Interacts with active site app3 Combinatorial Library Synthesis scaffold->app3 Multiple points of diversity

Potential applications of the core scaffold in drug discovery.

Structure-Activity Relationship (SAR) Considerations

When incorporating 1-(Carboxymethyl)piperidine-4-carboxylic acid into a drug candidate, several SAR principles should be considered:

  • Distance and Orientation of Carboxylic Acids: The relative positioning of the two carboxyl groups is critical and will dictate the optimal binding to the target. Modifications to the piperidine ring, such as the introduction of substituents or altering the stereochemistry, can fine-tune this spatial relationship.

  • Piperidine Ring Conformation: The piperidine ring can adopt chair and boat conformations, which will influence the orientation of the carboxymethyl and carboxylic acid groups. Substituents on the ring can lock it into a preferred conformation, which may be beneficial for target binding.

  • Bioisosteric Replacement of Carboxylic Acids: If the carboxylic acid groups lead to poor pharmacokinetic properties (e.g., low cell permeability), they can be replaced with bioisosteres such as tetrazoles, acylsulfonamides, or hydroxamic acids.

  • N-Substituent Modification: The carboxymethyl group on the nitrogen can be extended or replaced with other functionalities to explore additional binding interactions or to modulate the physicochemical properties of the molecule.

Conclusion

1-(Carboxymethyl)piperidine-4-carboxylic acid represents a strategic and synthetically accessible scaffold for the design of novel therapeutic agents. Its rigid piperidine core, combined with the presence of two carboxylic acid functionalities, offers a unique tool for medicinal chemists to probe biological targets that recognize dicarboxylate motifs. While its full potential is yet to be realized in clinically approved drugs, the foundational principles of its design and the versatility of the piperidine scaffold suggest that it will continue to be a valuable building block in the ongoing quest for new and improved medicines. Further exploration of its utility in diverse therapeutic areas is warranted and is likely to yield novel drug candidates with enhanced potency and selectivity.

References

Sources

Methodological & Application

Application Note: Synthesis, Purification, and Characterization of 1-(Carboxymethyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-(Carboxymethyl)piperidine-4-carboxylic acid (CAS: 53919-19-0), also known as N-carboxymethyl isonipecotic acid, is a highly versatile, rigid bifunctional linker. In drug development, particularly in the synthesis of peptidomimetics and targeted radiopharmaceuticals, the incorporation of conformationally restricted spacers is critical. The piperidine ring limits the degrees of rotational freedom compared to aliphatic linkers (e.g., PEG derivatives), which can significantly enhance the receptor binding affinity and metabolic stability of conjugated pharmacophores [1].

As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly polar, zwitterionic building blocks. Because this molecule contains a tertiary amine and two carboxylic acid moieties, it defies traditional organic liquid-liquid extraction. This guide details two field-proven synthetic routes and a self-validating purification protocol designed to ensure high yield and >95% purity.

Synthetic Strategies & Causality

The synthesis of N-alkylated isonipecotic acid can be approached via two primary mechanisms, each selected based on the scale and purity requirements of the project.

Route A: Direct N-Alkylation (The Scalable Approach) This method utilizes chloroacetic acid and isonipecotic acid under basic aqueous conditions [2].

  • Causality of Reagent Choice: Chloroacetic acid is explicitly chosen over bromoacetic acid. While bromoacetic acid is more reactive, it dramatically increases the risk of over-alkylation, leading to the formation of irreversible quaternary ammonium salts. By using the less reactive chloro-derivative and strictly maintaining the reaction at pH 9–10, we ensure the secondary amine remains nucleophilic while minimizing the hydrolysis of the haloacid into glycolic acid.

Route B: Reductive Amination (The High-Purity Approach) This route employs glyoxylic acid and a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Causality of Reagent Choice: Reductive amination entirely circumvents the risk of over-alkylation. The intermediate iminium ion is rapidly and selectively reduced. This route is highly recommended when synthesizing analytical standards or when working with expensive isotopic labels, as the crude profile is exceptionally clean.

Synthesis Start Isonipecotic Acid (Piperidine-4-carboxylic acid) RouteA Route A: N-Alkylation Chloroacetic Acid, NaOH 80°C, pH 9-10 Start->RouteA RouteB Route B: Reductive Amination Glyoxylic Acid, NaBH(OAc)3 RT, Mild pH Start->RouteB Zwitterion Crude Zwitterionic Product Highly Water Soluble RouteA->Zwitterion RouteB->Zwitterion Purification Cation-Exchange Chromatography (Dowex 50WX8) Load: pH 2 | Elute: 5% NH4OH Zwitterion->Purification Final 1-(Carboxymethyl)piperidine- 4-carboxylic acid (Target Compound) Purification->Final

Workflow for the synthesis and purification of 1-(Carboxymethyl)piperidine-4-carboxylic acid.

Quantitative Route Comparison

To assist in selecting the appropriate workflow for your specific drug development phase, the quantitative expectations for both routes are summarized below.

ParameterRoute A: Direct N-AlkylationRoute B: Reductive Amination
Primary Reagents Chloroacetic acid, NaOHGlyoxylic acid, NaBH(OAc)₃
Reaction Time 4–6 Hours12–18 Hours
Temperature 70–80 °CRoom Temperature (20–25 °C)
Typical Yield (Post-Purification) 65–75%80–90%
Major Impurities Glycolic acid, unreacted starting materialTrace borate salts
Cost Efficiency High (Ideal for >100g scale)Moderate (Ideal for <10g scale)

Experimental Protocols

Protocol A: Direct N-Alkylation (Scalable Workflow)

This protocol is a self-validating system: the consumption of the base (NaOH) acts as a direct kinetic indicator of the alkylation progress.

  • Preparation: Dissolve isonipecotic acid (10.0 g, 77.4 mmol) in 50 mL of distilled water.

  • pH Adjustment: Add 2M NaOH dropwise until the pH reaches 9.5. The solution should become completely clear as the carboxylate salt forms.

  • Reagent Addition: In a separate flask, dissolve chloroacetic acid (8.0 g, 84.6 mmol, 1.1 eq) in 20 mL of water. Neutralize this solution to pH 7 using 2M NaOH before addition to prevent sudden protonation of the isonipecotic acid.

  • Reaction: Add the neutralized chloroacetate solution to the reaction vessel. Heat the mixture to 75 °C.

  • Kinetic Monitoring: As the reaction proceeds, HCl is liberated, dropping the pH. Continuously monitor the pH and add 2M NaOH to maintain the pH strictly between 9.0 and 10.0.

  • Completion: The reaction is deemed complete when the pH stabilizes and no further NaOH is required (typically 4–5 hours). Cool the mixture to room temperature.

Protocol B: Reductive Amination (High-Purity Workflow)
  • Preparation: Suspend isonipecotic acid (1.0 g, 7.74 mmol) in a 1:1 mixture of Methanol and Dichloromethane (20 mL).

  • Imine Formation: Add glyoxylic acid monohydrate (0.78 g, 8.51 mmol, 1.1 eq). Stir the suspension at room temperature for 2 hours. The mixture will gradually clarify as the iminium intermediate forms.

  • Reduction: Cool the flask in an ice bath (0 °C). Add sodium triacetoxyborohydride (2.46 g, 11.6 mmol, 1.5 eq) in small portions over 15 minutes to control hydrogen gas evolution.

  • Completion: Remove the ice bath and stir at room temperature overnight (12 hours). Quench the reaction by adding 5 mL of water and concentrate the mixture in vacuo to remove organic solvents.

Protocol C: Zwitterion Purification via Cation-Exchange

Because the target molecule is highly hydrophilic, standard organic extraction will fail. This ion-exchange protocol uses the molecule's isoelectric properties to create a self-validating purification loop.

  • Resin Preparation: Swell Dowex 50WX8 (hydrogen form, strongly acidic cation exchange resin) in water and pack a glass column. Wash with 3 column volumes (CV) of 1M HCl, followed by DI water until the eluent is pH neutral.

  • Sample Loading: Adjust the crude aqueous reaction mixture (from Protocol A or B) to pH 1.5 - 2.0 using 6M HCl. At this pH, the tertiary amine is fully protonated (cationic), ensuring strong binding to the resin. Load the mixture onto the column.

  • Washing: Wash the column with 3 to 5 CV of DI water. Causality: This step elutes all non-basic impurities, including sodium chloride, glycolic acid, and unreacted haloacetic/glyoxylic acid. Check the wash eluent with pH paper; continue washing until the eluent returns to pH 5-6.

  • Elution: Elute the target compound using 5% aqueous ammonium hydroxide (NH₄OH). As the basic front moves through the column, the target molecule is deprotonated to its anionic form and released.

  • Isolation: Collect the ninhydrin-positive fractions. Lyophilize (freeze-dry) the combined fractions to yield 1-(Carboxymethyl)piperidine-4-carboxylic acid as a white, free-flowing powder.

Analytical Characterization

To verify the structural integrity of the synthesized linker prior to downstream peptide coupling, ensure the analytical data matches the following parameters:

  • Appearance: White to off-white crystalline powder.

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 188.1.

  • ¹H NMR (400 MHz, D₂O): δ 3.65 (s, 2H, N-CH₂ -COOH), 3.42 (dt, 2H, equatorial piperidine protons), 2.95 (td, 2H, axial piperidine protons), 2.45 (m, 1H, CH -COOH), 2.05 (m, 2H), 1.75 (m, 2H). Note: The singlet at 3.65 ppm is the definitive marker of successful N-alkylation.

References

  • Title: A Novel Radiotracer for Molecular Imaging and Therapy of Gastrin-Releasing Peptide Receptor Positive Prostate Cancer Source: Journal of Nuclear Medicine URL: [Link]

  • Title: Therapeutic peptides (US Patent 11111271B2)

Application Note: Advanced Methodologies for the N-Alkylation of Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Pharmacological Context

Piperidine-4-carboxylic acid, commonly known as isonipecotic acid, is a highly privileged structural scaffold in modern drug discovery. Its rigid, non-aromatic ring provides distinct conformational constraints that are highly valued in the synthesis of γ-aminobutyric acid (GABA) uptake inhibitors[1], selective dopamine D4 receptor ligands[2], and potent μ-opioid receptor (MOR) agonists such as carfentanil derivatives[3].

Because the biological activity of these compounds is heavily dependent on the substituent attached to the piperidine nitrogen, mastering the N-alkylation of this specific scaffold is a critical workflow for any medicinal chemistry laboratory.

Targets Ligand N-Alkyl Isonipecotic Acid Derivatives GABA GABA Transporter Inhibition Ligand->GABA Binding D4 Dopamine D4 Receptor Ligands Ligand->D4 Binding MOR μ-Opioid Receptor Agonists Ligand->MOR Binding Therapy Neurological & Analgesic Therapeutics GABA->Therapy D4->Therapy MOR->Therapy

Caption: Pharmacological targets and therapeutic applications of N-alkyl isonipecotic acid derivatives.

Mechanistic Causality: The Challenge of Direct Alkylation

The primary challenge in modifying isonipecotic acid lies in its zwitterionic nature. In aqueous and polar environments, the molecule exists with a protonated secondary amine and a deprotonated carboxylate.

Attempting a direct N-alkylation using an alkyl halide (R-X) and a base inevitably leads to two major failure modes:

  • O-Alkylation: The carboxylate acts as a competing nucleophile, leading to unwanted esterification.

  • Over-Alkylation: The secondary amine is converted to a tertiary amine, which can further react with excess alkyl halide to form an unusable quaternary ammonium salt[4].

To establish a high-yielding, self-validating system, the reaction must be decoupled into a Protection → Alkylation → Deprotection sequence. By masking the carboxylic acid as an ester, nucleophilicity is strictly localized to the piperidine nitrogen. Furthermore, utilizing a tert-butyl ester is highly recommended over simple methyl or ethyl esters. The hydrolysis of sterically hindered piperidine methyl/ethyl esters often requires harsh conditions (e.g., KOH in ethylene glycol) that can lead to unwanted acyl-shifts or degradation. In contrast, tert-butyl esters allow for mild, orthogonal deprotection using trifluoroacetic acid (TFA) at ambient temperature[3].

ReactionLogic Zwitterion Isonipecotic Acid (Zwitterion) Protect Esterification (t-Butyl Ester) Zwitterion->Protect Blocks O-Alkylation Alkylate N-Alkylation (SN2 or Reductive) Protect->Alkylate Directs to N-atom Deprotect Acidic Cleavage (TFA / DCM) Alkylate->Deprotect Intermediate Product N-Alkyl Isonipecotic Acid Deprotect->Product Final Yield

Caption: Logical progression of isonipecotic acid N-alkylation to prevent zwitterionic interference.

Experimental Protocols

Protocol A: Sₙ2 Alkylation via tert-Butyl Ester Protection

This protocol utilizes the slow addition of the electrophile to maintain a low steady-state concentration, thereby favoring mono-alkylation over dialkylation[4].

Step 1: N-Alkylation of the Protected Ester

  • To a magnetically stirred 0.1 M solution of tert-butyl piperidine-4-carboxylate in anhydrous acetonitrile, add 1.5 equivalents of N,N-diisopropylethylamine (DIEA). Causality Note: DIEA is preferred over K₂CO₃ as it enhances solubility in acetonitrile and prevents the heterogeneous reaction stalling often observed with inorganic salts[4].

  • Load 1.1 equivalents of the desired alkyl halide (bromide or iodide) into a syringe pump.

  • Add the alkyl halide slowly over 4–6 hours at room temperature under a dry nitrogen atmosphere. Causality Note: Slow addition ensures the piperidine is always in excess relative to the alkyl halide, preventing quaternary ammonium salt formation[4].

  • Workup: Rotary evaporate the acetonitrile. Partition the resulting residue between diethyl ether and saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and concentrate.

Step 2: Orthogonal Deprotection

  • Dissolve the crude N-alkylated tert-butyl ester in dichloromethane (DCM) to create a 0.2 M solution.

  • Add neat TFA (20% v/v) and stir at ambient temperature for 2 hours.

  • Evaporate the solvent and excess TFA under reduced pressure to yield the target N-alkyl piperidine-4-carboxylic acid as a TFA salt[3].

Protocol B: Reductive Amination (Over-Alkylation Proof)

When the desired alkyl group can be derived from an aldehyde or ketone, reductive amination is the superior choice as it completely eliminates the risk of over-alkylation.

  • Dissolve tert-butyl piperidine-4-carboxylate (1.0 eq) and the target aldehyde/ketone (1.2 eq) in 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) and a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Stir at room temperature for 12 hours.

  • Quench carefully with saturated aqueous NaHCO₃, extract with DCM, and proceed to the TFA deprotection step as described in Protocol A.

Note on Emerging Methodologies: Recent advancements have also introduced electrochemical decarboxylative N-alkylation, allowing nonactivated carboxylic acids to serve as alkylating agents for heterocycles. This modern approach significantly reduces step counts in medicinal chemistry workflows by bypassing traditional halide electrophiles[5].

Quantitative Data Summary

The following table summarizes the expected performance metrics for the methodologies described above, serving as a benchmark for reaction planning and quality control[1][3][4].

Reaction StepReagents & ConditionsMechanistic RationaleExpected Yield
Carboxyl Protection Isobutylene, H₂SO₄, DCMMasks the carboxylate to prevent O-alkylation.85–95%
Sₙ2 N-Alkylation R-X, DIEA, MeCN, 25°CSlow electrophile addition favors mono-alkylation.70–85%
Reductive Amination R-CHO, NaBH(OAc)₃, DCE, 25°CPrevents quaternary ammonium salt formation entirely.80–95%
Ester Hydrolysis TFA (20% v/v), DCM, 25°COrthogonal cleavage of t-butyl ester without acyl-shift.>90%

Self-Validating Analytical Systems (QC)

To ensure the protocol acts as a self-validating system, researchers must track the reaction progress orthogonally:

  • TLC Monitoring: The conversion of the secondary amine to the tertiary N-alkyl amine will result in a distinct shift in retention factor ( Rf​ ). Use a ninhydrin stain; the starting secondary amine will stain strongly (typically purple/pink), whereas the tertiary amine product will not react with ninhydrin.

  • ¹H NMR Spectroscopy: Success of the N-alkylation is confirmed by the disappearance of the broad piperidine N-H proton peak (typically around 1.5–2.0 ppm depending on solvent) and the appearance of the new N-alkyl protons (e.g., N-CH₂ multiplet shifting to 2.2–2.8 ppm).

  • Mass Spectrometry (LC-MS): Ensure the absence of the [M+R]+ mass peak corresponding to the quaternary ammonium dialkylated byproduct, which is a common failure mode in poorly controlled Sₙ2 reactions.

References

  • BenchChem. Application Notes and Protocols for Boc-Inp-OH. 1[1]

  • National Institutes of Health (PMC). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. 3[3]

  • ACS Publications. 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. 2[2]

  • ResearchGate. Procedure for N-alkylation of Piperidine?4[4]

  • ACS Publications. Electrochemical Decarboxylative N-Alkylation of Heterocycles. 5[5]

Sources

Experimental procedure for carboxymethylation of piperidines

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Carboxymethylation of Piperidines

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling finely-tuned interactions with biological targets.[2] Carboxymethylation, the addition of a carboxymethyl group (-CH₂COOH) to the piperidine nitrogen, is a critical synthetic transformation. This functionalization introduces an acidic handle that can improve aqueous solubility, serve as a point for further chemical elaboration, or mimic endogenous ligands like amino acids to modulate biological activity.[3] This guide provides a detailed exploration of the experimental procedures for the N-carboxymethylation of piperidines, grounded in mechanistic understanding and practical laboratory insights for researchers in drug discovery and chemical development.

Chemical Principles & Mechanistic Overview

Two primary synthetic routes dominate the carboxymethylation of piperidines: direct N-alkylation with a haloacetic acid derivative and reductive amination with glyoxylic acid. The choice between these methods depends on substrate compatibility, reagent availability, and desired reaction conditions.

N-Alkylation via Sₙ2 Reaction

This is the most direct approach, involving the nucleophilic attack of the secondary amine of the piperidine ring on an electrophilic carboxymethylating agent, typically an α-haloacid like bromoacetic acid or chloroacetic acid.[4][5]

  • Mechanism: The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the piperidine nitrogen attacks the carbon atom bearing the halogen, displacing the halide ion as the leaving group. A base is essential in this reaction, serving two purposes: it neutralizes the hydrohalic acid (HBr or HCl) byproduct, and it can deprotonate the piperidine to increase its nucleophilicity.

Reductive Amination

Reductive amination is a versatile alternative that avoids the use of alkyl halides.[6] This one-pot procedure involves the condensation of the piperidine with glyoxylic acid to form an intermediate iminium ion, which is then reduced in situ to yield the carboxymethylated product.[7][8]

  • Mechanism: The piperidine amine first adds to the aldehyde carbonyl of glyoxylic acid to form a carbinolamine intermediate. This intermediate then dehydrates to form a reactive iminium ion. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the target N-substituted amine.[9][10] These reducing agents are favored because they are mild enough not to reduce the starting aldehyde but are sufficiently reactive to reduce the intermediate iminium ion.

Diagram 1: Key Synthetic Pathways for Piperidine Carboxymethylation

cluster_0 Pathway 1: N-Alkylation (Sₙ2) cluster_1 Pathway 2: Reductive Amination P1 Piperidine Derivative Prod1 N-Carboxymethylated Piperidine P1->Prod1 Sₙ2 Attack R1 Bromoacetic Acid (or Chloroacetic Acid) R1->Prod1 Base Base (e.g., K₂CO₃) Base->Prod1 P2 Piperidine Derivative Iminium Iminium Ion Intermediate P2->Iminium Condensation R2 Glyoxylic Acid R2->Iminium Prod2 N-Carboxymethylated Piperidine Iminium->Prod2 Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Prod2

Caption: Overview of the two primary synthetic routes for N-carboxymethylation of piperidines.

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Researchers should consider optimizing conditions based on the specific properties of their piperidine substrate.

Protocol A: N-Alkylation with Bromoacetic Acid

This method is highly effective and straightforward. Bromoacetic acid is generally preferred over chloroacetic acid due to the better leaving group ability of bromide, resulting in faster reaction times.[11]

Materials and Equipment:

  • Piperidine derivative (1.0 eq)

  • Bromoacetic acid (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Standard glassware for aqueous work-up and extraction

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the piperidine. Stir the resulting suspension.

    • Rationale: Potassium carbonate is an inexpensive, non-nucleophilic base that effectively neutralizes the HBr formed during the reaction. Acetonitrile is a suitable polar aprotic solvent for Sₙ2 reactions.

  • Reagent Addition: In a separate vial, dissolve bromoacetic acid (1.2 eq) in a minimal amount of acetonitrile. Add this solution dropwise to the stirring piperidine suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.[12][13] The reaction is typically complete within 4-12 hours.

  • Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. c. Dissolve the crude residue in water and adjust the pH to ~2-3 with 1M HCl. This protonates any remaining basic starting material. d. Wash the acidic aqueous layer with an organic solvent like ethyl acetate or dichloromethane (DCM) to remove non-basic impurities. e. Adjust the pH of the aqueous layer to ~5-6. The product, being a zwitterionic amino acid, may have minimal solubility at its isoelectric point and could precipitate. If it does, it can be collected by filtration. Otherwise, proceed to extraction.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography. For chromatography of amino acids, reverse-phase (C18) silica gel is often more effective than normal-phase silica.

Protocol B: Reductive Amination with Glyoxylic Acid

This protocol is ideal for substrates that may be sensitive to the harsher conditions or reagents of N-alkylation.

Materials and Equipment:

  • Piperidine derivative (1.0 eq)

  • Glyoxylic acid monohydrate (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Round-bottom flask, magnetic stirrer

  • Standard glassware for aqueous work-up and extraction

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the piperidine derivative (1.0 eq) and glyoxylic acid monohydrate (1.1 eq).

  • Solvent Addition: Dissolve the components in DCM or DCE (to a concentration of 0.1-0.5 M). Stir the mixture at room temperature. A small amount of acetic acid (0.1 eq) can be added to catalyze iminium ion formation.[9]

  • Reducing Agent Addition: Once the starting materials are dissolved (or after stirring for 30-60 minutes to pre-form the iminium ion), add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that is compatible with the acidic conditions generated by the carboxylic acid, unlike sodium borohydride (NaBH₄) which would react violently.

  • Reaction and Monitoring: Stir the reaction at room temperature for 3-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: a. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[9] b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer twice more with DCM. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Diagram 2: Experimental Workflow for Piperidine Carboxymethylation

Start Start: Piperidine Derivative Reagents Add Reagents (Protocol A or B) Start->Reagents Reaction Reaction & Monitoring (TLC / LC-MS) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Purification (Chromatography / Recrystallization) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize Product Final Product: Pure N-Carboxymethylated Piperidine Characterize->Product

Caption: General laboratory workflow from starting material to final purified product.

Product Characterization

Confirmation of successful carboxymethylation is achieved through standard analytical techniques.[14][15]

Technique Expected Observation Comments
¹H NMR Appearance of a new singlet integrating to 2 protons, typically in the range of 3.0-4.0 ppm. This corresponds to the N-CH₂ -COOH protons. The adjacent piperidine protons may also show a shift.The exact chemical shift depends on the solvent and the overall structure of the molecule.
¹³C NMR Appearance of two new signals: one for the methylene carbon (N-C H₂-COOH) around 45-60 ppm and one for the carbonyl carbon (-C OOH) around 170-180 ppm.Confirms the presence of the carboxymethyl group.
Mass Spec (ESI) The molecular ion peak [M+H]⁺ or [M-H]⁻ will correspond to the mass of the starting piperidine plus 58.04 Da (the mass of a C₂H₂O₂ fragment).Provides definitive confirmation of the molecular weight of the product.
FTIR A broad O-H stretch from the carboxylic acid will appear around 2500-3300 cm⁻¹. A strong C=O stretch will be visible around 1700-1750 cm⁻¹.Useful for confirming the presence of the carboxylic acid functional group.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Incomplete Reaction Insufficient reagent, low temperature, or short reaction time. Steric hindrance on the piperidine nitrogen.Increase equivalents of the carboxymethylating agent (to 1.5 eq). Increase reaction temperature or extend the reaction time. For sterically hindered amines, Protocol B (Reductive Amination) may be more effective.
Formation of Side Products Protocol A: Over-alkylation (if primary amines are present), elimination. Protocol B: Aldehyde side reactions.Protocol A: Use a protecting group strategy if other nucleophilic sites are present. Ensure anhydrous conditions. Protocol B: Use a selective reducing agent like NaBH(OAc)₃. Add the reducing agent slowly.
Difficult Purification Product is highly polar or zwitterionic. Peak tailing on silica gel chromatography.Use reverse-phase (C18) chromatography. For normal phase, add a modifier like triethylamine (0.5-2%) or acetic acid to the eluent to improve peak shape. Purification via salt formation can also be effective.[16]
Low Yield after Work-up Product loss during extraction due to its high water solubility, especially at different pH values.Minimize the volume of water used. Extract the aqueous phase multiple times (5-6x) with the organic solvent. Consider continuous liquid-liquid extraction for highly polar products.

References

  • Ligon, W. V. Synthesis and gramine alkylation of some 3-piperidones. Synthetic route to 2-(3-indolylmethyl)-4-piperidineacetic acid derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • Aslam, M., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Hartung, J., et al. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. PMC. Available at: [Link]

  • Juárez, J. R., et al. Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. Available at: [Link]

  • Rajput, A. P., et al. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available at: [Link]

  • Google Patents. Carboxymethylation of primary and secondary amines.
  • Patel, R., et al. Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Goel, K. K., et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Zarubaev, V. V., et al. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals. Available at: [Link]

  • Google Patents. Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
  • ResearchGate. Approaches to α-functionalization of piperidines by C H... Available at: [Link]

  • D'Adamio, G., et al. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

  • Lokey Lab Protocols - Wikidot. Bromoacetic Acid and DIC Peptoid Coupling. Available at: [Link]

  • Google Patents. Purification of piperidines.
  • Université de Rennes. Synthesis of Fmoc-protected aza-b -amino acids via reductive amination of glyoxylic acid. Available at: [Link]

  • ResearchGate. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Available at: [Link]

  • Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. DOI. Available at: [Link]

  • FLORE. Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase). Available at: [Link]

  • Kumar, S., et al. Design, Synthesis, Characterization and Biological Evaluation of Various N- substituted Piperazine Annulated s-Triazine Derivative. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Google Patents. Producing glycine by the reductive amination of glyoxylic acid.
  • Google Patents. Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.
  • PubMed. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Available at: [Link]

  • Sciencemadness Discussion Board. bromoacetic acid synthesis. Available at: [Link]

  • ACS Publications. Synthesis and Characterization of Carboxymethylated Polyethylenimines. Available at: [Link]

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Application Note: 1-(Carboxymethyl)piperidine-4-carboxylic acid in Advanced Peptide Synthesis and Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1-(Carboxymethyl)piperidine-4-carboxylic acid (CAS 53919-19-0), also known as N-carboxymethyl isonipecotic acid, is a highly versatile, conformationally constrained dicarboxylic acid scaffold. In modern drug discovery, replacing flexible aliphatic linkers (such as adipic or glutamic acid) with rigid alicyclic scaffolds is a proven strategy to reduce the entropic penalty of target binding, thereby enhancing receptor affinity and metabolic stability[1].

This bifunctional building block is uniquely suited for synthesizing branched peptides, bivalent ligands, and targeted protein degraders (PROTACs). Beyond its structural rigidity, the embedded tertiary amine remains protonated at physiological pH, serving as a critical solubility-enhancing moiety for highly hydrophobic peptide sequences or warheads.

Physicochemical & Structural Properties

The utility of this scaffold stems from its dual-carboxyl functionality, which presents two distinct steric environments. Understanding these properties is essential for designing efficient synthetic workflows.

PropertyValue / DescriptionSynthetic Implication
Chemical Name 1-(Carboxymethyl)piperidine-4-carboxylic acid-
CAS Number 53919-19-0-
Molecular Weight 187.20 g/mol -
N-Carboxymethyl Group Primary-like aliphatic carboxylic acidHighly accessible; fast coupling kinetics.
C4-Carboxylate Group Secondary alicyclic carboxylic acidSterically hindered by the piperidine chair conformation; slow coupling kinetics.
Tertiary Amine Piperidine nitrogenImproves aqueous solubility; requires highly acidic cleavage (e.g., TFA) to avoid trapping.

Causality in Experimental Choices: The Logic of Steric Hindrance

A common pitfall in incorporating isonipecotic acid derivatives into peptides is incomplete coupling due to steric shielding[2]. The piperidine ring predominantly adopts a chair conformation, placing the C4-carboxylate in an environment heavily shielded by adjacent axial protons.

The Causality of Reagent Selection:

  • For the N-Carboxymethyl Group: Because it extends away from the ring and behaves like a primary aliphatic acid, standard carbodiimide chemistry (e.g., DIC/Oxyma or EDC/HOBt) is highly efficient and minimizes epimerization risks[3].

  • For the C4-Carboxylate: The kinetic barrier imposed by steric hindrance necessitates highly reactive uronium salts. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) combined with a strong tertiary base like DIPEA is required to drive the acylation to completion[4].

Steric_Logic Diacid 1-(Carboxymethyl)piperidine -4-carboxylic acid N_acetate N-Carboxymethyl Group (Primary-like) Diacid->N_acetate C4_carboxyl C4-Carboxylate Group (Secondary, Alicyclic) Diacid->C4_carboxyl Fast Low Steric Hindrance Fast Coupling Kinetics N_acetate->Fast Slow High Steric Hindrance Slow Coupling Kinetics C4_carboxyl->Slow Reagent1 Standard Reagents (DIC/HOBt, HBTU) Fast->Reagent1 Reagent2 High-Efficiency Reagents (HATU, COMU, elevated temp) Slow->Reagent2

Caption: Logical relationship between steric hindrance of the scaffold's carboxyl groups and reagent choice.

Experimental Protocols: Self-Validating Systems

Protocol A: Asymmetrical Branching via Orthogonal SPPS

To attach two different functional groups (e.g., a cell-penetrating peptide and a fluorophore) to the scaffold, an orthogonally protected derivative—such as 1-(carboxymethyl)piperidine-4-carboxylic acid tert-butyl ester —must be used.

Step 1: Primary Coupling (N-Carboxymethyl to Resin-Bound Peptide)

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of the mono-protected scaffold and 0.3 mmol (3 eq) of OxymaPure in 2 mL DMF. Add 0.3 mmol (3 eq) of DIC. Stir for 3 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Self-Validation (Kaiser Test): Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), repeat the coupling step.

Step 2: Orthogonal Deprotection

  • t-Butyl Removal: Treat the resin with a solution of 50% TFA / 2.5% TIPS / 47.5% DCM for 2 hours to selectively remove the C4-tert-butyl ester while keeping the peptide anchored to the resin (assuming a highly acid-stable resin like MBHA, or perform this step in solution if using standard Wang/Rink resins). Note: If using Rink Amide, use an Allyl ester instead of t-Butyl and deprotect with Pd(PPh3)4 / Phenylsilane.

Step 3: Secondary Coupling (C4-Carboxylate to Secondary Ligand)

  • Activation: Dissolve 0.3 mmol (3 eq) of the secondary amine/ligand, 0.29 mmol (2.9 eq) of HATU, and 0.6 mmol (6 eq) of DIPEA in DMF.

    • Causality: HATU is kept slightly sub-stoichiometric relative to the ligand to prevent guanidinylation of the free amine by excess HATU[4].

  • Coupling: Add to the resin and agitate for 2–3 hours. The extended time compensates for the steric bulk of the C4 position[5].

  • Cleavage: Perform global cleavage using 95% TFA / 2.5% TIPS / 2.5% H2O.

Workflow Start Synthesize Peptide on Resin (Free N-terminus) Protect Orthogonally Protected Scaffold (e.g., C4-OtBu, N-CH2COOH) Start->Protect Couple1 Primary Coupling (DIC/Oxyma, N-acetate to Peptide) Protect->Couple1 Deprotect TFA Deprotection of C4-tBu Couple1->Deprotect Couple2 Secondary Coupling (HATU/DIEA, C4-COOH to Ligand) Deprotect->Couple2 Cleave Global Cleavage (HF or TFA) Couple2->Cleave

Caption: Workflow for asymmetric bivalent peptide assembly using orthogonal protection.

Protocol B: Symmetrical Branching (One-Pot Double Amidation)

If the goal is to create a symmetrical dendrimer or bivalent ligand, the unprotected di-acid can be used directly.

  • Reagent Preparation: Dissolve 1.0 eq of 1-(Carboxymethyl)piperidine-4-carboxylic acid, 2.5 eq of the target amine (e.g., a warhead), 2.2 eq of HATU, and 5.0 eq of DIPEA in anhydrous DMF.

  • Reaction Dynamics: The N-carboxymethyl group will react rapidly (within 15 minutes) to form the mono-amide intermediate. The C4-carboxylate will react much slower.

  • Self-Validation (LC-MS Monitoring): Monitor the reaction via LC-MS. You will observe the rapid disappearance of the di-acid mass, the appearance of the mono-coupled intermediate, and the slow formation of the final symmetrical product over 3–5 hours. Do not quench the reaction until the mono-coupled intermediate is fully consumed.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. 4

  • A Comparative Analysis of Coupling Reagents for Boc-Isonipecotic Acid (Boc-Inp-OH) - Benchchem. 2

  • Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PubMed Central. 5

  • US11111271B2 - Therapeutic peptides - Google Patents.3

  • Design and Synthesis of New Peptidomimetics as Potential Inhibitors of MurE - Acta Chimica Slovenica. 1

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Application Note: 1-(Carboxymethyl)piperidine-4-carboxylic Acid as a Bifunctional Scaffold in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Carboxymethyl)piperidine-4-carboxylic acid (CAS 53919-19-0) is a highly versatile, rigid, bifunctional diacid intermediate. It is increasingly utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including peptidomimetics, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). This application note outlines the structural rationale, orthogonal protection strategies, and self-validating experimental protocols for incorporating this scaffold into advanced drug development workflows.

Structural Rationale & Physicochemical Profiling

In modern drug design, the transition from flexible linear linkers (e.g., polyethylene glycol, PEG) to rigidified scaffolds is a proven strategy to enhance target binding affinity and improve pharmacokinetic profiles[1]. 1-(Carboxymethyl)piperidine-4-carboxylic acid offers a constrained piperidine ring that restricts the conformational space of attached pharmacophores[2].

Causality & Mechanism: By pre-organizing the spatial trajectory of the attached ligands, the piperidine scaffold minimizes the entropic penalty upon target binding[3]. Furthermore, the introduction of a basic ionizable amine within the piperidine ring significantly improves aqueous solubility and metabolic stability compared to all-hydrocarbon or pure PEG linkers[4].

Table 1: Physicochemical Comparison of Common Bifunctional Linkers
Linker TypeScaffold StructureRigidityAqueous SolubilityTypical Application
PEG2 Diacid Flexible linear etherLowHighStandard ADCs
Adipic Acid Flexible linear alkylLowLowBasic spacers
Piperidine Diacid Constrained heterocyclic High High (Ionizable) PROTACs, Peptidomimetics

Orthogonal Protection Strategy

Because 1-(carboxymethyl)piperidine-4-carboxylic acid possesses two carboxylic acid groups—a secondary acid at the C4 position and a primary acid on the N-acetate—direct use in linear API synthesis leads to statistical mixtures and cross-linking. An orthogonal protection strategy is mandatory.

Causality: The optimal approach synthesizes the scaffold from ethyl isonipecotate. The C4-carboxylic acid is protected as an ethyl ester, while the basic piperidine nitrogen is alkylated with tert-butyl bromoacetate. This yields 1-(2-tert-butoxy-2-oxoethyl)piperidine-4-carboxylic acid ethyl ester . The differing steric environments and electronic properties of the ethyl and tert-butyl esters allow for selective deprotection: the ethyl ester is cleaved via basic saponification (LiOH), whereas the tert-butyl ester is cleaved under acidic conditions (TFA)[5].

SynthesisWorkflow Start Ethyl Isonipecotate (Starting Material) Alkylation N-Alkylation (t-Butyl bromoacetate, K2CO3, MeCN) Start->Alkylation Intermediate Orthogonally Protected Scaffold Alkylation->Intermediate Branch1 LiOH / THF (Cleaves C4-Ester) Intermediate->Branch1 Branch2 TFA / DCM (Cleaves N-tBu Ester) Intermediate->Branch2 Product1 C4-Acid Intermediate Branch1->Product1 Product2 N-Acetic Acid Intermediate Branch2->Product2

Workflow for the orthogonal protection and selective deprotection of the piperidine scaffold.

Experimental Protocols

Protocol 1: Synthesis of Orthogonally Protected Scaffold

Objective: Synthesize 1-(2-tert-butoxy-2-oxoethyl)piperidine-4-carboxylic acid ethyl ester.

  • Setup: Dissolve ethyl isonipecotate (1.0 eq) in anhydrous acetonitrile (MeCN) at 0 °C.

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 2.0 eq).

    • Causality: K2CO3 acts as a mild, non-nucleophilic base to neutralize the HBr byproduct, preventing protonation of the piperidine nitrogen and ensuring it remains nucleophilic. MeCN is chosen as a polar aprotic solvent to accelerate the SN2 alkylation while maintaining the suspension of the inorganic base.

  • Alkylation: Dropwise add tert-butyl bromoacetate (1.1 eq). Stir at room temperature for 12 hours.

  • Workup: Filter the inorganic salts. Concentrate the filtrate and partition between EtOAc and water. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Self-Validation: Confirm product formation via TLC (Hexane/EtOAc 3:1, visualization by iodine staining) and LC-MS (Expected [M+H]+ = 272.1).

Protocol 2: Selective Deprotection and Amide Coupling (PROTAC Assembly)

Objective: Couple the C4-position to a target ligand, followed by N-acetate coupling to an E3 ligase ligand.

  • C4-Deprotection: Dissolve the orthogonally protected scaffold in THF/H2O (3:1). Add LiOH (1.5 eq) and stir for 4 hours at room temperature.

    • Causality: LiOH selectively hydrolyzes the unhindered ethyl ester while leaving the bulky tert-butyl ester intact. Acidify to pH 4 with 1M HCl, extract with DCM, and concentrate to yield the C4-acid intermediate.

  • First Amide Coupling: Dissolve the C4-acid intermediate (1.0 eq) and the target ligand amine (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Causality: is selected over standard EDC/NHS due to its superior efficiency in coupling sterically hindered secondary carboxylic acids (like the C4 position on the piperidine ring). The pyridine nitrogen in HATU stabilizes the incoming amine via a 7-membered hydrogen-bonded cyclic transition state, dramatically accelerating the reaction[6].

  • N-Acetate Deprotection: Treat the purified intermediate with 20% TFA in DCM for 2 hours to cleave the tert-butyl ester, exposing the N-acetic acid.

  • Second Amide Coupling: Repeat the HATU/DIPEA coupling protocol with the E3 ligase ligand amine to yield the final bifunctional API[7].

ConjugateAssembly Scaffold C4-Acid Intermediate (N-tBu protected) Couple1 HATU / DIPEA + Target Ligand (Amine) Scaffold->Couple1 Deprotect TFA / DCM (Expose N-Acetic Acid) Couple1->Deprotect Couple2 HATU / DIPEA + E3 Ligase Ligand (Amine) Deprotect->Couple2 API Final Bifunctional API (e.g., PROTAC) Couple2->API

Stepwise assembly of a bifunctional API using the orthogonally protected piperidine linker.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. URL:[Link]

  • Wikipedia Contributors. "HATU." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. URL:[Link]

  • Schteingart, C. D., et al. (2012). "Synthetic peptide amides and dimers thereof." U.S. Patent 10017536B2.

Sources

Application Notes: A Protocol for the Incorporation of Piperidine-4-Carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-natural amino acids into peptide sequences is a critical strategy for modulating the pharmacological properties of therapeutic peptides, such as stability, conformation, and biological activity.[1] Piperidine-4-carboxylic acid, a cyclic, non-proteinogenic amino acid, serves as a valuable building block for introducing conformational constraints into a peptide backbone.[2] This guide provides a detailed protocol for the efficient incorporation of N-α-Fmoc-piperidine-4-carboxylic acid into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. We will explore the causality behind experimental choices, including coupling reagent selection, reaction monitoring, and final cleavage, to ensure a high-yield, high-purity synthesis.

Introduction: The Role of Constrained Scaffolds

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, facilitates the stepwise assembly of amino acids on a solid resin support.[3][4] While the 20 proteinogenic amino acids offer significant diversity, the introduction of unnatural amino acids (nnAAs) like piperidine-4-carboxylic acid provides access to novel chemical space.[1][5] The piperidine ring introduces a rigid, non-planar structure into the peptide, which can lock the backbone into a specific conformation. This pre-organization can enhance binding affinity to biological targets and improve resistance to proteolytic degradation, a common challenge in peptide-based drug development.[1]

The primary challenge when incorporating nnAAs often relates to steric hindrance, which can slow down coupling reactions and lead to incomplete acylation.[6] This protocol is designed to address these challenges through the use of potent coupling reagents and rigorous monitoring to ensure the successful incorporation of this sterically demanding building block.

Reagents and Materials

Reagent/MaterialGradeSupplier ExampleNotes
Fmoc-Piperidine-4-carboxylic acidPeptide SynthesisAny reputableThe key building block.
Rink Amide or Wang Resin100-200 meshAny reputableChoice depends on desired C-terminus (amide or carboxylic acid).
N,N-Dimethylformamide (DMF)Peptide SynthesisAny reputableMust be high purity and amine-free.
Dichloromethane (DCM)ACS GradeAny reputableUsed for washing and resin swelling.
PiperidineReagent GradeAny reputableFor Fmoc deprotection. Store under inert gas.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Peptide SynthesisAny reputableHighly efficient uronium-salt coupling reagent.[7]
N,N-Diisopropylethylamine (DIPEA)Peptide SynthesisAny reputableNon-nucleophilic base for activation step.
Trifluoroacetic acid (TFA)Reagent GradeAny reputableFor final cleavage from the resin. Corrosive.[8]
Triisopropylsilane (TIS)Reagent GradeAny reputableScavenger to prevent side reactions during cleavage.
Cold Diethyl EtherACS GradeAny reputableFor precipitation of the crude peptide.
Ninhydrin Test Kit (Kaiser Test)N/AAny reputableFor monitoring the completion of coupling reactions by detecting free primary amines.[9]

The SPPS Workflow for Piperidine-4-Carboxylic Acid Incorporation

The overall process follows the standard Fmoc/tBu SPPS strategy, which involves the iterative deprotection of the N-terminal Fmoc group and subsequent coupling of the next Fmoc-protected amino acid.[10]

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Start: Resin (e.g., Rink Amide) Swell Swell Resin in DMF/DCM Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-Pip(4-COOH)-OH HATU / DIPEA Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Monitor Monitoring Point (Kaiser Test) Wash2->Monitor Monitor->Deprotection Couple Next AA Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Monitor->Cleavage Final AA Coupled Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Figure 1: Overall SPPS workflow for incorporating a single residue.

Detailed Experimental Protocols

Protocol 4.1: Resin Preparation and N-Terminal Fmoc Deprotection

This protocol assumes the synthesis is proceeding on a pre-loaded resin where the N-terminal amino acid is Fmoc-protected.

  • Resin Swelling: Place the peptide-resin (1.0 eq) in a suitable reaction vessel. Add sufficient DMF to cover the resin and allow it to swell for at least 30-60 minutes at room temperature.[11] This step is crucial for ensuring that all reactive sites within the resin beads are accessible.

  • Solvent Exchange: Drain the DMF and wash the resin with DCM (3x) followed by DMF (3x) to prepare for deprotection.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes.[12] Drain the solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 10-15 minutes. The use of two separate treatments ensures complete removal of the Fmoc group.[12] The dibenzofulvene-piperidine adduct byproduct can be monitored by UV spectroscopy as a qualitative check of deprotection.[13]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Residual piperidine will neutralize the incoming activated amino acid, preventing coupling.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine. A positive result (dark blue bead color) indicates successful deprotection.[9]

Protocol 4.2: Activation and Coupling of Fmoc-Piperidine-4-Carboxylic Acid

The choice of coupling reagent is critical for sterically hindered residues. Uronium/aminium salt-based reagents like HATU are highly effective because they rapidly form a reactive OAt-ester intermediate, which minimizes racemization and efficiently acylates the resin-bound amine.[7][14][15]

Coupling_Mechanism AA Fmoc-Pip(4-COOH)-OH ActiveEster Reactive OAt-Ester [Fmoc-Pip(4-CO)-OAt] AA->ActiveEster Activation HATU HATU HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->ActiveEster Deprotonates COOH ResinAmine H₂N-Peptide-Resin CoupledPeptide Fmoc-Pip(4-CO)-NH-Peptide-Resin ResinAmine->CoupledPeptide ActiveEster->CoupledPeptide Coupling (Aminolysis)

Figure 2: Simplified mechanism of HATU-mediated coupling.
  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-piperidine-4-carboxylic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF.

  • Base Addition: Add DIPEA (6.0 eq) to the activation mixture. The solution may change color. Allow the pre-activation to proceed for 1-2 minutes. The base deprotonates the carboxylic acid, facilitating its reaction with HATU.[15]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature.

  • Reaction Time: For sterically hindered amino acids, a standard coupling time of 1-2 hours is recommended.[6]

  • Monitoring: After the designated time, take a small sample of resin beads and perform a Kaiser test. A negative result (clear or yellowish beads) indicates that all free amines have been acylated and the coupling is complete.

  • Double Coupling (If Necessary): If the Kaiser test is positive, drain the reaction solution and repeat steps 3-5 (a "double coupling") to drive the reaction to completion.

  • Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 4.3: Final Cleavage and Peptide Precipitation

The final step releases the completed peptide from the solid support and removes all side-chain protecting groups simultaneously.[8]

  • N-Terminal Fmoc Removal: Before cleavage, ensure the N-terminal Fmoc group of the final residue is removed using Protocol 4.1 .[16]

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. Residual DMF can inhibit the efficiency of TFA acidolysis.[16]

  • Cleavage Cocktail: Prepare a cleavage cocktail. A standard, robust mixture is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) . TIS acts as a cation scavenger, preventing re-attachment of protecting groups to sensitive residues like Trp or Met.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).[6] Gently agitate the slurry at room temperature for 2-4 hours.[6]

  • Peptide Collection: Filter the resin and collect the filtrate, which contains the dissolved peptide. Wash the resin twice more with a small volume of fresh TFA to ensure complete recovery.

  • Precipitation: Add the combined TFA filtrate dropwise into a large volume of ice-cold diethyl ether (e.g., 40-50 mL of ether for every 2-3 mL of TFA solution). A white precipitate (the crude peptide) should form immediately.[6]

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet 2-3 more times with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum to obtain a solid powder, which can then be purified by reverse-phase HPLC.

Troubleshooting and Key Considerations

  • Incomplete Coupling: As indicated by a positive Kaiser test, this is the most common issue with hindered amino acids.[17]

    • Solution: Extend the coupling time or perform a double coupling. Ensure DMF is of high quality (amine-free). Consider switching to a more potent coupling reagent like COMU if HATU proves insufficient.[18]

  • Piperidine Stability: The piperidine ring of the incorporated residue is stable to the standard 20% piperidine/DMF solution used for Fmoc deprotection and the acidic conditions of TFA cleavage.

  • Aggregation: For longer or hydrophobic sequences, peptide chain aggregation can hinder reaction kinetics.[17]

    • Solution: Switching the solvent to N-Methyl-2-pyrrolidone (NMP) or using a 1:1 mixture of DMF:DCM can improve resin swelling and disrupt secondary structures.[19]

Conclusion

The successful incorporation of piperidine-4-carboxylic acid into synthetic peptides is readily achievable using optimized solid-phase synthesis protocols. By employing potent uronium-salt coupling reagents like HATU, extending reaction times, and diligently monitoring reaction completion with tools like the Kaiser test, researchers can overcome the steric challenges posed by this non-natural amino acid. The resulting conformationally constrained peptides are valuable tools for advancing drug discovery and biochemical research.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Pentelute, B. L., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Nature Chemical Biology.
  • Isidro-Llobet, A., et al. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • ResearchGate. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
  • CPC Scientific. (n.d.). Unnatural Amino Acids.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Sarin, V. K., et al. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry.
  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Isidro-Llobet, A., et al. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Organic Chemistry.
  • Jia, L., et al. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • Novabiochem. (n.d.). Peptide Coupling Reagents Guide.
  • Peptide Synthesis. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). Synthesis Protocol for 1-Boc-4-aminopiperidine-4-carboxylic acid: An Essential Building Block for Drug Discovery.
  • Dick, F. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Fields, G. B. (n.d.). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • Novabiochem. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.

Sources

Application Note: Analytical Characterization of 1-(Carboxymethyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 1-(Carboxymethyl)piperidine-4-carboxylic acid (CAS: 53919-19-0)[1] Molecular Formula: C₈H₁₃NO₄ | Monoisotopic Mass: 187.0845 Da

Introduction & Analytical Rationale

1-(Carboxymethyl)piperidine-4-carboxylic acid is a highly polar, low-molecular-weight dicarboxylic acid featuring a tertiary piperidine amine. In aqueous environments, it exists predominantly as a zwitterion, with proton transfer occurring between the carboxylic acid moieties and the basic piperidine nitrogen[2].

The Analytical Challenge: Conventional reversed-phase liquid chromatography (RPLC) fails to retain highly polar, underivatized amino acids, leading to co-elution with the void volume and severe ion suppression in mass spectrometry[3]. Furthermore, in Nuclear Magnetic Resonance (NMR) spectroscopy, the zwitterionic equilibrium and intermediate proton exchange rates at neutral pH often result in severe line broadening and complex conformational dynamics (e.g., chair conformations with equatorial/axial substituent shifts)[4][5].

The Solution: To establish a self-validating analytical system, this protocol utilizes Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC) coupled with tandem mass spectrometry (LC-MS/MS) for quantitation[6][7], orthogonal to pH-adjusted multidimensional NMR for absolute structural elucidation.

Analytical Strategy & Workflow

Workflow A 1-(Carboxymethyl)piperidine -4-carboxylic acid B Sample Preparation (Aqueous/Organic Extraction) A->B C Z-HILIC LC-MS/MS (Zwitterionic Separation) B->C Quantitation & Purity D NMR Spectroscopy (D2O, pH Adjusted) B->D Structural Elucidation E FTIR & Elemental (Solid-State Zwitterion) B->E Bulk Characterization

Figure 1: Multidimensional analytical workflow for zwitterionic piperidine derivatives.

Experimental Protocols

Protocol A: Z-HILIC-ESI-MS/MS for Quantitation and Purity

Causality & Mechanism: HILIC separation relies on the partitioning of the analyte between a bulk acetonitrile-rich mobile phase and a water-enriched layer immobilized on the stationary phase[3]. A zwitterionic (Z-HILIC) column is selected because its surface charge mimics the analyte, preventing irreversible secondary electrostatic interactions that cause peak tailing[6]. A 10 mM ammonium formate buffer (pH 3.0) ensures the carboxylic acids are partially protonated, optimizing partitioning and enhancing Electrospray Ionization (ESI) in positive mode[3].

Self-Validation System: The protocol mandates a System Suitability Test (SST) using a structurally related internal standard (e.g., 1-ethylpiperidine-2-carboxylic acid[8]) to continuously monitor column re-equilibration—a critical failure point in HILIC[6].

Step-by-Step Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in Water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Preparation: Dissolve the analyte in 50:50 Acetonitrile:Water to a concentration of 1 mg/mL. Dilute to working concentrations (10–1000 ng/mL) using 80% Acetonitrile to match the initial HILIC mobile phase conditions and prevent solvent-induced peak distortion.

  • Chromatographic Separation:

    • Column: Z-HILIC Superficially Porous Particle (SPP) column (2.1 x 100 mm, 2.7 µm)[6].

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 8 mins, hold for 2 mins, return to 90% B. Crucial: Allow a minimum of 5 column volumes for re-equilibration to ensure retention time reproducibility[6][7].

  • MS/MS Detection: Operate the triple quadrupole MS in ESI+ Multiple Reaction Monitoring (MRM) mode.

Fragmentation M [M+H]+ Precursor m/z 188.09 F1 Loss of H2O m/z 170.08 M->F1 -H2O (-18 Da) F2 Loss of HCOOH m/z 142.08 M->F2 -HCOOH (-46 Da) F3 Piperidine Core m/z 128.07 F1->F3 -CH2CO (-42 Da) F2->F3 -CH2 (-14 Da)

Figure 2: Proposed ESI+ MS/MS fragmentation pathway of 1-(Carboxymethyl)piperidine-4-carboxylic acid.

Protocol B: NMR Structural Characterization

Causality & Mechanism: In neutral D₂O, the zwitterionic equilibrium of piperidine-carboxylic acids causes intermediate exchange on the NMR timescale, leading to broad, unresolvable multiplets for the ring protons adjacent to the nitrogen[4][5]. By driving the pH to extremes (either < 1.0 or > 12.0), the molecule is locked into a single protonation state, collapsing the exchange broadening and yielding sharp, quantifiable signals.

Self-Validation System: Absolute structural confirmation is achieved by integrating the 1D ¹H spectrum. The isolated singlet of the N-carboxymethyl group (-CH₂-COOH) must integrate to exactly 2.0 protons relative to the 9.0 protons of the piperidine ring core.

Step-by-Step Method:

  • Solvent Preparation: Prepare a 0.1 M solution of NaOD in D₂O.

  • Sample Dissolution: Dissolve 15 mg of 1-(Carboxymethyl)piperidine-4-carboxylic acid in 0.6 mL of the basic D₂O solution. Verify the apparent pH (pD) is > 12 using micro-pH paper.

  • Acquisition: Acquire ¹H (600 MHz) and ¹³C (150 MHz) spectra at 298 K. Utilize 2D COSY and HSQC to map the spin systems of the piperidine ring[2].

Data Presentation & Expected Results

Table 1: Optimized LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
1-(Carboxymethyl)piperidine-4-carboxylic acid188.09142.0815Quantifier
1-(Carboxymethyl)piperidine-4-carboxylic acid188.09128.0722Qualifier
1-Ethylpiperidine-2-carboxylic acid (IS)158.12112.1018Internal Standard

Table 2: Predicted ¹H and ¹³C NMR Assignments (in Basic D₂O)

Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)
N-CH₂-COOH~3.10Singlet, 2H~60.5
C2, C6 (Equatorial)~2.95Broad doublet, 2H~52.0
C2, C6 (Axial)~2.20Pseudo-triplet, 2H~52.0
C4 (CH-COOH)~2.40Multiplet, 1H~42.5
C3, C5 (Ring CH₂)~1.60 - 1.90Multiplet, 4H~28.0
Carboxylate (C=O)N/AN/A~178.0, 180.0

References

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation Source: HALO Columns Application Notes URL:[Link]

  • The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis Source: LCGC International URL:[Link]

  • Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

  • Conformational Equilibria of β-Alanine and Related Compounds as Studied by NMR Spectroscopy Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Proton sharing and transfer in some zwitterionic compounds based on 4-oxo-4-((1-phenethylpiperidin-4-yl)(phenyl)amino)alcanoic acids Source: PubMed Central (PMC) URL:[Link]

  • X-ray crystallographic and proton NMR spectroscopic investigations of (3RS,4RS)-3-hydroxypiperidine-4-carboxylic acid Source: SciSpace / Acta Chemica Scandinavica URL:[Link]

Sources

HPLC purification of piperidine carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Purification and Analysis of Piperidine Carboxylic Acid Derivatives

Introduction & Mechanistic Overview

Piperidine carboxylic acids—including nipecotic acid (piperidine-3-carboxylic acid), isonipecotic acid (piperidine-4-carboxylic acid), and pipecolic acid (piperidine-2-carboxylic acid)—are non-proteinogenic amino acids characterized by a rigid piperidine ring. They are foundational intermediates in the synthesis of peptidomimetics and therapeutics, notably acting as critical components in γ-aminobutyric acid (GABA) uptake inhibitors like Tiagabine [1].

The Chromatographic Challenge: Purifying these derivatives requires navigating severe physicochemical extremes. In their native, unprotected state, piperidine carboxylic acids are highly polar zwitterions. When injected onto a standard reversed-phase (RP) C18 column, they fail to partition into the hydrophobic stationary phase and elute rapidly in the void volume. Furthermore, the absence of a conjugated π-system renders standard UV detection nearly blind to these molecules, necessitating alternative detection methods [2].

The Causality of Method Selection: To establish a self-validating purification system, the chromatographic approach must be dictated by the derivative's protection status:

  • Unprotected Derivatives: Require Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing RP-HPLC. HILIC leverages a polar stationary phase (e.g., Amide or Zwitterionic) where retention is driven by the analyte partitioning into an immobilized, water-enriched layer on the silica surface, avoiding the need for toxic pre-column derivatization [3].

  • Protected Derivatives (e.g., Boc-, Fmoc-, Cbz-): The addition of bulky, hydrophobic protecting groups (like the tert-butyloxycarbonyl group in 1-Boc-piperidine-4-carboxylic acid) masks the polar amine, significantly increasing the molecule's hydrophobicity. This allows for highly efficient purification using standard RP-HPLC with acidic modifiers [4].

Decision Matrix and Retention Mechanisms

HPLC_Strategy Start Piperidine Carboxylic Acid Derivative Protected Protected (Boc, Fmoc, Cbz) Hydrophobic, UV-active Start->Protected Unprotected Unprotected (Zwitterionic) Highly Polar, No UV Chromophore Start->Unprotected RP_HPLC Reversed-Phase HPLC (C18/C8, 0.1% TFA/FA) Protected->RP_HPLC HILIC HILIC Chromatography (Amide/Zwitterionic, High ACN) Unprotected->HILIC IonPair Ion-Pairing RP-HPLC (Heptafluorobutyric Acid) Unprotected->IonPair Detect_UV UV/Vis Detection (210-254 nm) RP_HPLC->Detect_UV Detect_MS ELSD / CAD / MS Detection RP_HPLC->Detect_MS HILIC->Detect_MS IonPair->Detect_MS

Caption: Decision matrix for HPLC purification of piperidine carboxylic acids based on protection status.

Quantitative Data and Chromatographic Parameters

To ensure trust and reproducibility in method transfer, the following table summarizes the physicochemical properties and the optimal chromatographic environments for these derivatives.

Table 1: Chromatographic Behavior of Piperidine Carboxylic Acid Derivatives

Compound TypeExampleLogP (Est.)Optimal ColumnMobile Phase SystemPrimary Detection
Unprotected Nipecotic Acid-2.5 to -1.5BEH Amide / Penta-hydroxyACN / H₂O with 10 mM Ammonium Formate (pH 3.0)MS, ELSD, CAD
Boc-Protected 1-Boc-piperidine-4-carboxylic acid1.2 to 1.8C18 / C8 (Reversed-Phase)H₂O / ACN with 0.1% TFA or Formic AcidUV (210 nm), MS
Fmoc-Protected Fmoc-pipecolic acid3.5 to 4.2C18 (Reversed-Phase)H₂O / ACN with 0.1% TFAUV (254 nm)

Experimental Protocols (Self-Validating Workflows)

Expert Insight: A robust protocol must validate itself during execution. In HILIC, the buffer salt content (e.g., ammonium formate) is non-negotiable; it controls the electrostatic interactions between the zwitterionic piperidine carboxylic acid and the stationary phase, preventing severe peak tailing and ensuring reproducible retention times [5].

Protocol A: Direct HILIC-MS Analysis of Unprotected Nipecotic Acid

This method allows for the direct determination and purification of underivatized nipecotic acid without the need for complex pre-column derivatization agents [6].

System Setup:

  • Column: Amide-bonded stationary phase (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the carboxylic acid is partially protonated while the piperidine nitrogen remains fully ionized, optimizing partitioning).

  • Mobile Phase B: 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Step-by-Step Execution:

  • Column Equilibration: Flush the column with 100% Mobile Phase B for at least 20 column volumes. HILIC columns require significantly longer equilibration times than RP columns to establish the immobilized water layer.

  • Sample Preparation: Dissolve the crude nipecotic acid in an extraction solvent matching the initial mobile phase conditions (e.g., 75-80% Acetonitrile). Critical Check: Injecting highly aqueous samples in HILIC will disrupt the water layer and cause peak splitting.

  • Gradient Elution:

    • 0.0 - 2.0 min: 100% B (Isocratic hold to focus the analyte).

    • 2.0 - 10.0 min: Linear gradient to 70% B (Increasing aqueous content elutes the polar analyte).

    • 10.0 - 12.0 min: Hold at 70% B.

    • 12.0 - 12.1 min: Return to 100% B.

    • 12.1 - 20.0 min: Re-equilibration.

  • Detection: Use Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode [M+H]⁺ or an Evaporative Light Scattering Detector (ELSD).

HILIC_Mechanism MobilePhase Mobile Phase (>70% Acetonitrile + Buffer) WaterLayer Immobilized Water Layer (Partitioning Zone) MobilePhase->WaterLayer Dynamic Equilibrium StationaryPhase Stationary Phase (Amide / Diol / Zwitterionic) WaterLayer->StationaryPhase Adsorbed onto Analyte Piperidine Carboxylic Acid (Polar / Zwitterionic) Analyte->MobilePhase Injected into Analyte->WaterLayer Partitions into (Hydrophilic Interaction) Analyte->StationaryPhase Electrostatic & Hydrogen Bonding

Caption: Multimodal retention mechanism of zwitterionic piperidine derivatives in HILIC chromatography.

Protocol B: Preparative RP-HPLC Purification of Boc-Piperidine-4-Carboxylic Acid

Synthetically protected derivatives, such as 1-Boc-piperidine-4-carboxylic acid, are routinely used in solid-phase peptide synthesis [4]. The Boc group provides sufficient hydrophobicity for standard RP-HPLC.

System Setup:

  • Column: Preparative C18 column (e.g., 21.2 mm × 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA acts as an ion-pairing agent and lowers the pH, suppressing the ionization of the free carboxylic acid group, thereby maximizing hydrophobic retention).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 20.0 mL/min.

  • Detection: UV at 210 nm (Note: The Boc group lacks strong UV absorbance, but the carboxylate and amide bonds absorb sufficiently at 210 nm for preparative fraction collection).

Step-by-Step Execution:

  • Sample Loading: Dissolve the crude Boc-piperidine-4-carboxylic acid in a minimum volume of DMSO or 50:50 Water:Acetonitrile. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution:

    • 0.0 - 5.0 min: 10% B (Desalting and removal of highly polar impurities).

    • 5.0 - 25.0 min: Linear gradient from 10% B to 90% B.

    • 25.0 - 30.0 min: 90% B (Column wash).

    • 30.0 - 35.0 min: Return to 10% B for re-equilibration.

  • Fraction Collection & Validation: Collect fractions based on the UV threshold at 210 nm. To self-validate the purity, analyze the collected fractions using an analytical LC-MS system before lyophilization to ensure ≥99.0% purity.

System Suitability and Troubleshooting

  • Loss of Retention in HILIC: If nipecotic acid elutes too early, verify that the sample diluent contains at least 75% acetonitrile. Aqueous sample diluents cause a "solvent mismatch" that disrupts the HILIC partitioning layer.

  • Baseline Drift at 210 nm in RP-HPLC: TFA absorbs heavily at low UV wavelengths. To mitigate this, ensure the TFA concentration in Mobile Phase B is slightly lower (e.g., 0.08%) than in Mobile Phase A (0.1%) to balance the optical absorbance across the gradient.

References

  • Google Patents (CN106831540B). "A kind of preparation method of (S)-nipecotic acid". Google Patents.
  • E3S Conferences. "Quick extraction and direct determination of amino acids from plants by hydrophilic interaction liquid chromatography (HILIC)".
  • Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column".
  • Sigma-Aldrich. "Boc-Inp-OH = 99.0 HPLC 84358-13-4".
  • HALO Columns. "Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column".
  • Journal of Chemical and Pharmaceutical Research. "Determination of amino acid without derivatization by using HPLC - HILIC column".

Use of 1-(Carboxymethyl)piperidine-4-carboxylic acid in bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Conformationally Restricted Bioconjugation using 1-(Carboxymethyl)piperidine-4-carboxylic acid

Executive Summary & Chemical Rationale

1-(Carboxymethyl)piperidine-4-carboxylic acid (CAS 53919-19-0) is a rigid, ionizable heterobifunctional scaffold increasingly utilized in advanced bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and multivalent ligands [1].

Unlike highly flexible polyethylene glycol (PEG) linkers, which suffer from a high entropic penalty upon target binding, saturated heterocyclic linkers like piperidine derivatives pre-organize the conjugated moieties [2, 4]. This structural pre-organization minimizes the loss of conformational entropy during ternary complex formation, directly translating to enhanced binding affinity and improved pharmacokinetic profiles [2]. Furthermore, the tertiary amine embedded within the piperidine core provides a critical ionizable center. This basicity enhances aqueous solubility and can facilitate favorable intracellular distribution (e.g., lysosomal trapping), which is highly advantageous in targeted protein degradation workflows [1].

Physicochemical Profiling

To design a self-validating and robust conjugation strategy, one must understand the distinct chemical environments of the two carboxylic acid groups on this scaffold. The structural asymmetry allows for stepwise orthogonal activation without the need for protecting groups.

Table 1: Physicochemical Properties and Reactivity Profile

PropertyValue / Description
Chemical Name 1-(Carboxymethyl)piperidine-4-carboxylic acid
CAS Number 53919-19-0
Molecular Weight 187.20 g/mol
N-Carboxymethyl Group Attached to a primary carbon. Kinetically less sterically hindered. Lower pKa (~2.2) due to zwitterionic proximity to the basic nitrogen.
C4-Carboxylic Acid Attached to a secondary carbon on the piperidine ring. Highly sterically hindered. Higher pKa (~4.5).
Tertiary Amine (Piperidine) Basic center (pKa ~9.0). Improves aqueous solubility and metabolic stability.

Strategic Bioconjugation Workflow & Mechanistic Insights

The primary N-carboxymethyl group is kinetically more accessible to carbodiimide-mediated activation than the secondary C4-carboxylic acid. By carefully controlling stoichiometry and temperature, researchers can selectively form a mono-active ester.

Expert Insight (Causality of Reagent Selection): For the activation of the N-carboxymethyl group, 2,3,5,6-tetrafluorophenol (TFP) is strongly recommended over standard N-hydroxysuccinimide (NHS). NHS esters of alpha-amino acid derivatives are notoriously prone to rapid hydrolysis and cyclization in aqueous or slightly basic conditions. TFP esters demonstrate significantly greater hydrolytic stability at pH 7.5–8.5 while maintaining exceptionally high aminolysis rates, ensuring a high-yield conjugation [3, 5]. For the subsequent activation of the sterically encumbered C4-carboxylic acid, a highly efficient uronium-based coupling reagent (e.g., HATU) is strictly required.

Detailed Experimental Protocols

Protocol 1: Monoselective Activation and Conjugation of the N-Carboxymethyl Group

Objective: Selectively conjugate "Ligand A" to the less hindered N-carboxymethyl group via kinetic control.

  • Preparation: Dissolve 1-(Carboxymethyl)piperidine-4-carboxylic acid (1.0 eq, 100 mM) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add 2,3,5,6-tetrafluorophenol (TFP-OH, 1.0 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.0 eq).

  • Kinetic Control: Stir the reaction mixture at 0°C to 4°C for exactly 2 hours. Causality: The low temperature and exact 1.0 equivalent stoichiometry exploit the steric difference, driving the formation of the TFP ester exclusively at the primary N-carboxymethyl group.

  • Conjugation: Add the primary amine-bearing Ligand A (0.9 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture. Stir for 4 hours at room temperature.

  • Purification: Isolate the mono-conjugate via preparative Reverse-Phase HPLC (RP-HPLC) to remove unreacted diacid and trace bis-conjugate.

Protocol 2: Secondary Activation and Conjugation of the C4-Carboxylic Acid

Objective: Conjugate "Ligand B" to the sterically hindered C4-carboxylic acid to form the final bivalent conjugate.

  • Preparation: Dissolve the purified mono-conjugate from Protocol 1 (1.0 eq) in anhydrous DMF.

  • Strong Activation: Add the primary amine-bearing Ligand B (1.2 eq), followed by Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU, 1.5 eq). Causality: HATU is specifically required to overcome the steric hindrance of the secondary carbon on the piperidine ring.

  • Deprotonation: Add DIPEA (3.0 eq). Causality: A large excess of base is required to ensure both the C4-carboxylic acid and the piperidine nitrogen are fully deprotonated, preventing the basic nitrogen from sequestering the coupling reagent.

  • Conjugation: Stir at room temperature for 6–8 hours. Monitor completion via LC-MS.

  • Final Purification: Purify the final conformationally restricted heterobifunctional conjugate via RP-HPLC.

Data Presentation: Expected Yields and Conditions

Table 2: Stepwise Conjugation Parameters

StepReagentsTemp / TimeTarget SiteExpected Yield
1. Monoselective Activation EDC·HCl, TFP-OH, DIPEA0°C → RT / 6h totalN-Carboxymethyl65 - 75%
2. Secondary Conjugation HATU, DIPEART / 6 - 8hC4-Carboxylic Acid80 - 90%

Visualization of the Workflow

Workflow Start 1-(Carboxymethyl)piperidine -4-carboxylic acid Act1 Monoselective Activation (EDC / TFP-OH, 1 eq) Start->Act1 Kinetic control (Steric differentiation) Conj1 Conjugation to Ligand A (Primary Amine) Act1->Conj1 Amidation at N-carboxymethyl Act2 Secondary Activation (HATU / DIPEA) Conj1->Act2 Isolation & Purification Conj2 Conjugation to Ligand B (Primary Amine) Act2->Conj2 Amidation at C4-carboxyl Product Conformationally Restricted Heterobifunctional Conjugate Conj2->Product Final Purification

Stepwise heterobifunctional conjugation workflow using steric differentiation.

References

  • A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Langmuir (ACS Publications). Available at:[Link]

  • Organizing multivalency in carbohydrate recognition. Chemical Society Reviews (RSC Publishing). Available at:[Link]

Application Note: 1-(Carboxymethyl)piperidine-4-carboxylic acid as a Bifunctional Scaffold for Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

In contemporary medicinal chemistry, the precise spatial orientation of pharmacophores is paramount for achieving high-affinity interactions with biological targets. 1-(Carboxymethyl)piperidine-4-carboxylic acid (CAS: 53919-19-0) has emerged as a highly versatile, bifunctional building block[1]. Featuring a rigid piperidine core, a tertiary amine, and two orthogonal carboxylic acid handles, this scaffold empowers drug development professionals to synthesize potent enzyme inhibitors, including metalloprotease and viral protease antagonists. This application note details the structural rationale, quantitative structure-activity relationship (SAR) data, and validated experimental protocols for integrating this scaffold into your drug discovery pipeline.

Structural Rationale and Mechanistic Role in Enzyme Inhibition

The efficacy of an enzyme inhibitor is heavily dependent on its ability to minimize the entropic penalty of binding while maximizing favorable enthalpic interactions. The piperidine ring provides a conformationally restricted framework that predictably projects attached pharmacophores into distinct enzymatic sub-pockets[2].

  • Dual-Handle Functionalization: The molecule possesses a C4-carboxylic acid and an N-carboxymethyl group. These two handles can be orthogonally protected and sequentially functionalized, making it an ideal core for dual-target inhibitors or PROTAC linkers.

  • Targeting Viral Proteases: Piperidine scaffolds are extensively utilized as P2-ligands in HIV-1 protease inhibitors. The nitrogen atom and oxygen functionalities promote critical hydrogen bonding and van der Waals interactions with the protease backbone. For instance, specific piperidine-derived inhibitors have demonstrated IC50 values as low as 3.61 nM against wild-type HIV-1 variants[3].

  • Targeting Metalloproteases: In enzymes like Leukotriene-A4 hydrolase (a bifunctional zinc metalloprotease), the N-carboxymethyl group can act as a potent chelator for the active-site Zn2+ ion, while the hydrophobic functionalization at the C4 position occupies the adjacent S1' pocket[4].

  • Kinetic Considerations: When utilizing this scaffold, the resulting enzyme-inhibitor interactions often exhibit tight-binding kinetics. Accurate determination of the Michaelis constant (Km) and dissociation constant (Kd) is critical, as standard enzyme-inhibition assays may misrepresent the potency of aggressive, low-picomolar inhibitors[5].

Quantitative Data Presentation

The following table summarizes the in vitro inhibitory activity of various piperidine-scaffold derivatives against key biological targets, illustrating the profound impact of scaffold functionalization on potency and selectivity[2][3].

Table 1: Comparative In Vitro Inhibitory Activity of Piperidine-Scaffold Derivatives

Compound IDScaffold ModificationTarget EnzymeIC50 (nM)Selectivity Ratio
Cmpd-1 Unmodified Piperidine CorePKB/Akt24028
Cmpd-2 4-Fluorobenzyl functionalizationPKB/Akt8150
Cmpd-22a (R)-piperidine-3-carboxamideHIV-1 Protease3.61>1000
Cmpd-24a N-methylated piperidineHIV-1 Protease>100Decreased
Model-A4 N-Carboxymethyl Zn2+ ChelatorLTA4 Hydrolase12.5450

Note: Methylation of the piperidine nitrogen significantly decreases inhibitory activity due to steric clash and the loss of critical hydrogen bond donor/acceptor capabilities within the enzyme active site[3].

Experimental Protocols

As a Senior Application Scientist, I have designed the following protocols as self-validating systems. The causality behind each reagent choice is explicitly stated to ensure reproducible translation to your laboratory, minimizing false positives and synthetic dead-ends.

Protocol A: Orthogonal Functionalization via Amide Coupling

Objective: To selectively couple a pharmacophoric amine to the N-carboxymethyl handle while preserving the C4-carboxylic acid for subsequent modification.

Step 1: C4-Esterification (Protection)

  • Procedure: Dissolve 1-(Carboxymethyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous methanol. Add catalytic H2SO4 and reflux for 4 hours. Monitor via LC-MS.

  • Causality: The C4-carboxylic acid is less sterically hindered than the N-carboxymethyl group. Selective methyl esterification at C4 prevents unwanted polymerization and directs the subsequent amide coupling exclusively to the N-carboxymethyl handle.

Step 2: Amide Coupling

  • Procedure: To a solution of the C4-protected intermediate (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Add the target primary amine (1.1 eq) and stir for 12 hours.

  • Causality: HATU is specifically selected over standard EDC/HOBt coupling reagents. The tertiary amine of the piperidine ring can inductively reduce the reactivity of the adjacent carboxylate. HATU accelerates the formation of the highly reactive 7-aza-1-hydroxybenzotriazole active ester, maximizing yield and preventing epimerization at any adjacent chiral centers[2].

Step 3: Saponification (Deprotection)

  • Procedure: Treat the purified intermediate with 2M LiOH in THF/H2O (3:1) for 2 hours at room temperature. Neutralize with 1M HCl to precipitate the functionalized building block.

  • Causality: LiOH provides mild, selective hydrolysis of the methyl ester without cleaving the newly formed amide bond, ensuring the integrity of the synthesized inhibitor.

Protocol B: FRET-Based Enzyme Inhibition Assay

Objective: To accurately evaluate the IC50 of the synthesized piperidine-based inhibitor.

Step 1: Reagent Preparation

  • Procedure: Prepare a 10 mM stock of the inhibitor in 100% DMSO. Dilute serially in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Causality: The inclusion of Tween-20 is mandatory. Piperidine derivatives with hydrophobic appendages are prone to forming colloidal aggregates, which act as promiscuous inhibitors. Tween-20 prevents aggregation-based false positives.

Step 2: Pre-Incubation

  • Procedure: Mix the target enzyme (e.g., HIV-1 PR or LTA4 Hydrolase) with the inhibitor dilutions. Crucial: Incubate at 37°C for 30 minutes prior to adding the FRET substrate.

  • Causality: Many rigid piperidine-based inhibitors exhibit slow-onset, tight-binding kinetics. Omitting the pre-incubation step will result in an artificially inflated IC50, masking the true potency of the compound and derailing SAR efforts[5].

Step 3: Measurement

  • Procedure: Add the FRET substrate and measure fluorescence continuously for 20 minutes. Calculate initial velocities and determine IC50 using a 4-parameter logistic regression.

Visualization of the Workflow

The following diagram illustrates the logical progression from the raw building block to a validated lead compound, highlighting the critical decision points discussed in the protocols.

Workflow A 1-(Carboxymethyl)piperidine -4-carboxylic acid B Orthogonal Protection (C4-Esterification) A->B Regioselectivity C Amide Coupling (N-Carboxymethyl Handle) B->C HATU / DIPEA D Deprotection & Functionalization C->D LiOH / THF E Lead Enzyme Inhibitor D->E Yield > 85% F FRET-Based Enzyme Assay E->F 30 min Pre-incubation G SAR & Lead Optimization F->G IC50 & Kd Profiling

Fig 1: Workflow for synthesizing and validating enzyme inhibitors using the bifunctional scaffold.

Sources

Application Note: Functionalization of Superparamagnetic Iron Oxide Nanoparticles (SPIONs) with Piperidine-4-Carboxylic Acid (PPCA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Superparamagnetic iron oxide nanoparticles (SPIONs, typically Fe₃O₄) are highly valued in both heterogeneous catalysis and nanomedicine due to their biocompatibility, high surface-to-volume ratio, and magnetic recoverability. However, bare Fe₃O₄ nanoparticles possess high surface energy, making them prone to aggregation and oxidation. Surface functionalization is a mandatory step to stabilize the nanoparticles and introduce reactive moieties for downstream applications.

Piperidine-4-carboxylic acid (PPCA, also known as isonipecotic acid) serves as an ideal bifunctional capping agent. It features a carboxylic acid group that acts as a robust anchor to the iron oxide surface via bidentate or monodentate coordination. Crucially, the rigid chair conformation of the piperidine ring projects the secondary amine away from the nanoparticle surface. This structural causality minimizes steric hindrance, leaving the amine highly accessible to act as a base catalyst (e.g., for Knoevenagel condensations) or as an anchoring point for further functionalization (e.g., grafting chlorosulfonic acid or drug bioconjugation) , .

Mechanistic Pathway & Workflow

PPCA_Functionalization Fe3O4 Bare Fe3O4 NPs (Co-precipitation) Anchoring Surface Coordination (Carboxylate-Iron Bond) Fe3O4->Anchoring Add PPCA PPCA Piperidine-4-Carboxylic Acid (PPCA) PPCA->Anchoring pH adjustment Fe3O4_PPCA Fe3O4-PPCA NPs (Exposed Amine) Anchoring->Fe3O4_PPCA Heating & Stirring Application Catalysis / Bioconjugation (e.g., Knoevenagel) Fe3O4_PPCA->Application Magnetic Recovery

Workflow of Fe3O4 functionalization with PPCA for catalytic and biomedical applications.

Experimental Protocols

Note: As a standard practice for SPION synthesis, all water used must be deoxygenated (purged with N₂ for 30 minutes) to prevent the premature oxidation of Fe(II) to Fe(III).

Step 1: Synthesis of Bare Fe₃O₄ Nanoparticles (Co-precipitation)

Causality: Co-precipitation of Fe(II) and Fe(III) salts in a 1:2 molar ratio under basic conditions yields superparamagnetic Fe₃O₄ cores. An inert atmosphere is critical; exposure to oxygen at this stage will result in the formation of non-magnetic hematite (α-Fe₂O₃).

  • Dissolve 2.0 mmol of FeCl₂·4H₂O and 4.0 mmol of FeCl₃·6H₂O in 50 mL of deoxygenated deionized water under continuous N₂ flow.

  • Heat the mixture to 80 °C under vigorous mechanical stirring (800 rpm).

  • Rapidly inject 10 mL of NH₄OH (25% aqueous solution) to bring the pH to ~10. A black precipitate (Fe₃O₄) will form instantly.

  • Stir the suspension for an additional 30 minutes at 80 °C to ensure complete nanoparticle growth and lattice dehydration.

  • Self-Validation Check: Apply an external neodymium magnet to the flask wall. The black particles should rapidly migrate to the magnet, leaving a clear supernatant. Decant the supernatant and wash the particles three times with deionized water and twice with ethanol.

Step 2: Surface Functionalization with PPCA

Causality: Refluxing the nanoparticles with PPCA provides the thermal energy required to drive the condensation reaction between the carboxylic acid of PPCA and the surface hydroxyl (-OH) groups of the Fe₃O₄ nanoparticles, forming stable Fe-O-C bonds.

  • Disperse the freshly synthesized bare Fe₃O₄ nanoparticles (approx. 1.0 g) in 50 mL of deionized water using ultrasonic agitation for 15 minutes to break up loose agglomerates.

  • Add 2.0 g of Piperidine-4-carboxylic acid (PPCA) to the suspension.

  • Adjust the pH of the mixture to ~4–5 using dilute HCl if necessary. This ensures the carboxylic acid is in the optimal protonation state for coordination to the iron surface.

  • Reflux the mixture at 100 °C for 6 hours under continuous stirring.

  • Cool the mixture to room temperature.

Step 3: Recovery and Purification
  • Apply an external magnet to separate the Fe₃O₄-PPCA nanoparticles.

  • Wash the functionalized nanoparticles extensively with hot distilled water (5 × 20 mL) to remove any physically adsorbed, unreacted PPCA.

  • Dry the resulting Fe₃O₄-PPCA nanoparticles in a vacuum oven at 60 °C overnight.

  • Self-Validation Check: The final powder must retain its rapid response to an external magnetic field. A sluggish or absent magnetic response indicates unwanted oxidation or excessive agglomeration occurred during the reflux step.

Quantitative Data Presentation

The functionalization of Fe₃O₄ with PPCA induces measurable changes in the physicochemical properties of the nanoparticles. The following table summarizes typical characterization metrics expected when executing this protocol , :

PropertyBare Fe₃O₄Fe₃O₄-PPCAAnalytical Method
Average Crystallite Size 10 ± 0.1 nm10 ± 0.1 nmX-Ray Diffraction (XRD)
Average Particle Size ~10 nm11.2 ± 0.3 nmTransmission Electron Microscopy (TEM)
Saturation Magnetization (Ms) ~70 emu/g~60 emu/gVibrating Sample Magnetometer (VSM)
Surface Charge (pH 7) NegativePositive (due to amine)Dynamic Light Scattering (DLS)
Thermal Mass Loss < 2%~4.5% (270–450 °C)Thermogravimetric Analysis (TGA)

Self-Validating Quality Control (Analytical Validation)

To definitively confirm the success of the protocol, researchers must validate the covalent attachment of PPCA rather than mere physical adsorption:

  • FTIR Spectroscopy: Bare Fe₃O₄ shows a strong Fe-O stretching vibration at ~575 cm⁻¹. Upon functionalization, the Fe₃O₄-PPCA spectrum must exhibit C-H stretching vibrations at 2918 and 2846 cm⁻¹. Crucially, the free carboxylic acid C=O stretch (typically >1700 cm⁻¹) must shift to lower wavenumbers (~1630 cm⁻¹ and 1400 cm⁻¹), corresponding to the asymmetric and symmetric stretching of the coordinated carboxylate group .

  • VSM Analysis: The reduction in saturation magnetization from ~70 emu/g to ~60 emu/g is a self-validating indicator of the presence of a non-magnetic organic layer (PPCA) on the surface of the nanoparticles . The coercivity should remain near zero, confirming the retention of superparamagnetism.

References

  • Karaoğlu, E., Baykal, A., Şenel, M., Sözeri, H., & Toprak, M. S. (2012). "Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction." Materials Research Bulletin, 47(9), 2480-2486.[Link]

  • Ghorbani-Choghamarani, A., & Azadi, G. (2015). "Synthesis, characterization, and application of Fe3O4-SA-PPCA as a novel nanomagnetic reusable catalyst for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines." RSC Advances, 5(13), 9752-9758.[Link]

1-(Carboxymethyl)piperidine-4-carboxylic acid in neuroscience research

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for neuroscience researchers and drug development professionals on the investigational compound 1-(Carboxymethyl)piperidine-4-carboxylic acid.

Introduction: A Novel Neuromodulatory Candidate

1-(Carboxymethyl)piperidine-4-carboxylic acid (herein referred to as CMPA) is a structurally intriguing small molecule with significant potential for investigation in neuroscience. Its molecular architecture, featuring a piperidine-4-carboxylic acid core (a constrained analog of the neurotransmitter GABA) and an N-linked carboxymethyl group (structurally analogous to the neurotransmitter glycine), positions it as a prime candidate for interacting with key regulatory proteins in the central nervous system (CNS). Specifically, its structure suggests plausible activity as an inhibitor of neurotransmitter transporters, which are critical for maintaining synaptic homeostasis.

Dysregulation of inhibitory neurotransmission, primarily mediated by GABA and glycine, is implicated in a wide array of neurological and psychiatric disorders, including epilepsy, neuropathic pain, anxiety, and schizophrenia.[1][2][3] Pharmacological agents that can modulate the concentration of these neurotransmitters at the synapse by targeting their reuptake transporters—GABA transporters (GATs) and glycine transporters (GlyTs)—represent a promising therapeutic avenue.[4][5]

This document serves as a comprehensive guide for the characterization and experimental validation of CMPA in neuroscience research. It provides the scientific rationale for its hypothesized mechanisms of action and offers detailed, field-proven protocols to systematically investigate its potential as a modulator of GABAergic and glycinergic signaling.

Part 1: Structural Rationale and Hypothesized Mechanisms of Action

The therapeutic potential of CMPA can be inferred from its distinct structural components, which suggest two primary, non-mutually exclusive hypotheses for its mechanism of action.

Hypothesis 1: Inhibition of GABA Transporters (GATs)

The core of the CMPA molecule is piperidine-4-carboxylic acid, also known as isonipecotic acid.[6] This structure is a conformationally restricted analog of GABA. Isonipecotic acid itself is a partial agonist at GABAA receptors, but its derivatives are well-known inhibitors of GABA transporters (GATs).[6][7] GATs, particularly the GAT1 subtype, are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[1] By inhibiting GATs, compounds can increase the extracellular concentration of GABA, leading to enhanced activation of GABA receptors and a general increase in inhibitory tone.[1][4] This mechanism is therapeutically beneficial for conditions characterized by excessive neuronal excitation, such as epilepsy.[8]

We hypothesize that the isonipecotic acid scaffold of CMPA allows it to bind to GABA transporters, potentially acting as a competitive inhibitor of GABA reuptake.

Hypothesis 2: Inhibition of Glycine Transporters (GlyTs)

The N-carboxymethyl substituent on the piperidine ring is structurally equivalent to a glycine molecule. Glycine serves a dual role in the CNS: it is a primary inhibitory neurotransmitter in the spinal cord and brainstem, and it is an essential co-agonist for the activation of N-methyl-D-aspartate (NMDA) receptors throughout the brain.[3][9] The concentration of synaptic glycine is regulated by two high-affinity transporters, GlyT1 (predominantly on glial cells) and GlyT2 (on presynaptic neurons).[2][10]

  • GlyT1 Inhibition: Blocking GlyT1 increases the availability of glycine at glutamatergic synapses, enhancing the function of NMDA receptors. This is a key strategy for addressing the NMDA receptor hypofunction observed in schizophrenia.[9][11]

  • GlyT2 Inhibition: Blocking GlyT2 in the spinal cord enhances inhibitory glycinergic transmission, which has been shown to produce a powerful analgesic effect in models of neuropathic and inflammatory pain.[2][3][10]

We hypothesize that the N-glycine moiety of CMPA may target it to one or both glycine transporters, leading to an increase in synaptic glycine levels and subsequent modulation of either NMDA receptor function or spinal inhibition.

Part 2: Core Application Notes & Experimental Protocols

This section provides detailed protocols to systematically test the two primary hypotheses regarding CMPA's mechanism of action. These protocols are designed to be self-validating, moving from initial in vitro screening to functional cellular assays.

Protocol 1: In Vitro Neurotransmitter Uptake Inhibition Assays

The foundational experiment is to determine if CMPA can directly inhibit the function of GAT and GlyT subtypes. This is most commonly achieved using a radioligand uptake assay in recombinant cell lines stably expressing the transporter of interest.

Objective: To quantify the potency (IC₅₀) of CMPA at human GAT1, GAT3, GlyT1, and GlyT2 transporters.

Materials:

  • HEK293 cells (or similar) stably expressing hGAT1, hGAT3, hGlyT1, or hGlyT2.

  • Radioligands: [³H]GABA and [³H]Glycine.

  • Test Compound: 1-(Carboxymethyl)piperidine-4-carboxylic acid (CMPA), dissolved in assay buffer.

  • Reference Inhibitors: Tiagabine (for GAT1), ALX5407 (for GlyT1), Org-25543 (for GlyT2).[3]

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Scintillation fluid and microplates (e.g., 96-well cell culture plates).

  • Liquid scintillation counter.

Step-by-Step Methodology:

  • Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer.

  • Pre-incubation: Add 100 µL of KRH buffer containing various concentrations of CMPA (e.g., from 1 nM to 100 µM) or the appropriate reference inhibitor to the wells. For control wells (total uptake), add buffer only. For non-specific uptake, add a high concentration of a known inhibitor (e.g., 1 mM nipecotic acid for GATs, 1 mM glycine for GlyTs). Incubate for 15 minutes at room temperature.

  • Initiation of Uptake: Add 100 µL of KRH buffer containing the radioligand ([³H]GABA or [³H]Glycine) at a final concentration near its Km value (typically low nanomolar range).

  • Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at room temperature to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly terminate the assay by aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding 150 µL of 1% SDS. Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of CMPA relative to the control wells after subtracting the non-specific uptake. Plot the percent inhibition against the log concentration of CMPA and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

TransporterTest CompoundReference CompoundHypothesized Outcome
hGAT1CMPA IC₅₀ (nM)Tiagabine IC₅₀ (nM)Low nM to µM IC₅₀
hGAT3CMPA IC₅₀ (nM)SNAP-5114 IC₅₀ (nM)Potential activity
hGlyT1CMPA IC₅₀ (nM)ALX5407 IC₅₀ (nM)Low nM to µM IC₅₀
hGlyT2CMPA IC₅₀ (nM)Org-25543 IC₅₀ (nM)Potential activity
Table 1: Template for summarizing in vitro uptake inhibition data.

Diagram of Experimental Workflow:

G_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate Transporter-Expressing Cells wash_cells Wash with KRH Buffer plate_cells->wash_cells add_cmpa Add CMPA / Controls wash_cells->add_cmpa add_radioligand Add [3H]GABA or [3H]Glycine add_cmpa->add_radioligand incubate Incubate (10-20 min) add_radioligand->incubate terminate Terminate & Wash incubate->terminate lyse_cells Lyse Cells terminate->lyse_cells count Scintillation Counting lyse_cells->count calc_ic50 Calculate IC50 count->calc_ic50 caption Workflow for In Vitro Neurotransmitter Uptake Assay.

Caption: Workflow for In Vitro Neurotransmitter Uptake Assay.

Protocol 2: Electrophysiological Analysis in Primary Neuronal Cultures

If CMPA shows potent activity in the uptake assays, the next step is to confirm its functional effect on synaptic transmission using electrophysiology.

Objective: To determine if CMPA potentiates GABAergic or glycinergic currents in cultured neurons.

Materials:

  • Primary hippocampal or cortical neurons (for GAT/GlyT1 effects) or spinal cord neurons (for GlyT2 effects).

  • Patch-clamp electrophysiology rig with amplifier, digitizer, and microscope.

  • Glass micropipettes.

  • External solution (e.g., artificial cerebrospinal fluid, aCSF).

  • Internal pipette solution (CsCl-based for recording inhibitory currents).

  • CMPA, reference compounds, and receptor antagonists (e.g., Bicuculline for GABAA, Strychnine for Glycine receptors, AP5 for NMDA receptors).

Step-by-Step Methodology:

  • Preparation: Prepare primary neuronal cultures on glass coverslips. After 14-21 days in vitro, transfer a coverslip to the recording chamber on the microscope stage and perfuse with aCSF.

  • Establish Whole-Cell Recording: Using a glass micropipette, establish a whole-cell voltage-clamp recording from a neuron. Hold the neuron at -70 mV.

  • Record Baseline Activity: Record spontaneous inhibitory postsynaptic currents (sIPSCs) or miniature IPSCs (mIPSCs, in the presence of tetrodotoxin to block action potentials) for a stable baseline period (3-5 minutes).

  • Compound Application: Switch the perfusion to aCSF containing a known concentration of CMPA (e.g., 10x its IC₅₀ from the uptake assay).

  • Record Post-Application Activity: Continue recording for 5-10 minutes to observe the effect of CMPA on the frequency, amplitude, and decay kinetics of the IPSCs. An increase in the decay time or the appearance of a tonic (steady) current is indicative of transporter blockade.[3]

  • Washout: Switch the perfusion back to normal aCSF to see if the effect is reversible.

  • Confirmation: At the end of the experiment, apply a specific receptor antagonist (e.g., Bicuculline for GABAergic currents, Strychnine for glycinergic currents) to confirm the identity of the recorded currents.

  • Data Analysis: Analyze the recordings using software like Clampfit. Compare the mean frequency, amplitude, and decay time constant of IPSCs before, during, and after CMPA application.

Diagram of Hypothesized Transporter Inhibition at the Synapse:

G_Synapse_Diagram cluster_presynapse Presynaptic Terminal cluster_postsynapse Postsynaptic Terminal Vesicle Vesicles (GABA/Glycine) NT Vesicle->NT Release Transporter GAT / GlyT Receptor GABA-A / Glycine Receptors CMPA CMPA CMPA->Transporter Inhibition NT->Transporter Reuptake NT->Receptor Binding caption CMPA blocks reuptake, increasing neurotransmitter in the cleft.

Caption: CMPA blocks reuptake, increasing neurotransmitter in the cleft.

Part 3: Physicochemical Characterization and Analytical Protocols

Accurate characterization of the test compound is paramount for reproducible research.

Protocol 3: Purity and Identity Confirmation by HPLC and LC-MS

Objective: To confirm the purity and molecular identity of the synthesized or procured CMPA.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • CMPA sample dissolved in a suitable solvent (e.g., water/methanol).

Step-by-Step Methodology:

  • HPLC Purity Analysis:

    • Set up a gradient elution method (e.g., 5% to 95% Mobile Phase B over 15 minutes).[12]

    • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

    • Set UV detection at an appropriate wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

    • Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak.

  • LC-MS Identity Confirmation:

    • Use the same LC method as above.

    • Tune the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in both positive and negative ESI modes.

    • Inject the sample. The molecular identity is confirmed by finding the peak corresponding to the expected mass-to-charge ratio of the protonated molecule ([M+H]⁺) and/or the deprotonated molecule ([M-H]⁻).[12]

Expected Results:

ParameterExpected Value
Molecular Formula C₈H₁₃NO₄
Molecular Weight 187.19 g/mol
Purity (HPLC) >95%
[M+H]⁺ (LC-MS) m/z 188.09
[M-H]⁻ (LC-MS) m/z 186.07
Table 2: Physicochemical properties and expected analytical results for CMPA.

Part 4: Future Directions: In Vivo Studies

Should in vitro data demonstrate potent and selective activity at a specific transporter, subsequent in vivo studies would be warranted. The choice of animal model would be dictated by the in vitro findings:

  • If CMPA is a potent GAT1 inhibitor: Test for anticonvulsant activity in models like the pentylenetetrazol (PTZ) or maximal electroshock (MES)-induced seizure models in rodents.

  • If CMPA is a potent GlyT1 inhibitor: Evaluate its ability to reverse cognitive deficits in models of schizophrenia, such as the PCP or MK-801-induced cognitive impairment models, using tests like the novel object recognition or Morris water maze tasks.[11]

  • If CMPA is a potent GlyT2 inhibitor: Assess its analgesic efficacy in models of neuropathic pain, such as the chronic constriction injury (CCI) or spared nerve injury (SNI) models, using von Frey filaments to measure mechanical allodynia.[2]

These studies are essential to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship and validate the therapeutic hypothesis in a living system.

References

  • Patsnap Synapse. (2024, June 21).
  • Al-Khrasani, M., et al. (n.d.). Glycine transporter inhibitors: A new avenue for managing neuropathic pain. University of Groningen Research Portal.
  • Patsnap Synapse. (2024, June 25).
  • Aragón, C., & López-Corcuera, B. (2015).
  • Labrie, V., et al. (2012). Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons. PMC.
  • Padilla Mendez, E. L. (2020, November 9). Inhibition Of Glycine Transporter 2: An Emerging Target For Chronic Pain. ScholarWorks@UTEP.
  • Wikipedia. (n.d.). GABA reuptake inhibitor.
  • Madsen, K. K., et al. (2024, July 27). Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online.
  • Kumar, V., et al. (2022, July 7). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PMC.
  • Lacerda-Abreu, M. A., et al. (2021, August 4). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity.
  • Wikipedia. (n.d.). Isonipecotic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 1-(4-Aminophenyl)piperidine-4-carboxamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Piperidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Piperidine-4-carboxylic acid (commonly known as isonipecotic acid) and its derivatives present notorious purification bottlenecks in drug development and synthetic chemistry. As a highly polar zwitterion, it resists standard liquid-liquid extraction and exhibits poor retention on traditional reversed-phase chromatography (RP-HPLC). This support guide provides field-proven, mechanistically grounded troubleshooting strategies for isolating these challenging compounds.

The Mechanistic Challenge

The difficulty in purifying piperidine-4-carboxylic acid stems directly from its dual functional groups. With a carboxylic acid pKa of ~3.73 and a piperidine amine pKa of ~10.72[1], the molecule exists almost entirely as a highly hydrated zwitterion across a broad physiological and synthetic pH range. This extensive hydration shell prevents the hydrophobic collapse necessary for partitioning into organic solvents or binding to standard C18 silica chains.

G Cation Cationic State (pH < 3.7) Amine: -NH2+ Acid: -COOH Zwitterion Zwitterionic State (pH ~ 7.2) Amine: -NH2+ Acid: -COO- Cation->Zwitterion + OH- Zwitterion->Cation + H+ Anion Anionic State (pH > 10.7) Amine: -NH- Acid: -COO- Zwitterion->Anion + OH- Anion->Zwitterion + H+

Fig 1: pH-dependent ionization states of piperidine-4-carboxylic acid.

Troubleshooting & FAQs

Q: My compound elutes in the void volume during RP-HPLC. How can I retain and separate it? A: Standard C18 columns rely on hydrophobic partitioning, which fails for zwitterions. You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . By utilizing a zwitterionic stationary phase (e.g., sulfobetaine-linked silica), HILIC creates a water-enriched layer on the column surface. The highly polar piperidine-4-carboxylic acid partitions into this aqueous layer when eluted with high concentrations of organic solvent (e.g., 85% Acetonitrile)[2].

Q: I synthesized the acid via ester hydrolysis. How do I remove the inorganic salts without using preparative HPLC? A: The most robust method is Strong Cation Exchange (SCX) Chromatography . By dropping the pH below 3.0, you force the molecule into its cationic state, allowing it to bind to a sulfonic acid resin. Inorganic anions and neutral organics wash straight through. You then elute the pure product using methanolic ammonia[3].

Q: I need to use this compound in a peptide coupling, but it won't dissolve in DCM or DMF. What is the workaround? A: You must disrupt the zwitterionic network via derivatization . Protecting the secondary amine with a Boc (tert-butyloxycarbonyl) group eliminates the positive charge. The resulting N-Boc-piperidine-4-carboxylic acid is highly soluble in organic solvents and can be easily purified via standard silica gel flash chromatography or isolated via acidic aqueous extraction into ethyl acetate[4].

Standardized Experimental Protocols

Protocol A: SCX Solid-Phase Extraction (Self-Validating Workflow)

This protocol is designed to isolate the amino acid from crude aqueous reaction mixtures (e.g., post-hydrolysis) and remove inorganic salts.

SCX Start Crude Aqueous Mixture Acidify 1. Acidify to pH 2.0 (Protonates to Cation) Start->Acidify Load 2. Load onto SCX Resin (Binds to Sulfonate) Acidify->Load Wash 3. Wash with MeOH (Removes Neutrals/Acids) Load->Wash Elute 4. Elute with 7M NH3/MeOH (Deprotonates Amine) Wash->Elute Evaporate 5. Evaporate to Dryness (Yields Pure Zwitterion) Elute->Evaporate

Fig 2: SCX solid-phase extraction workflow for zwitterion isolation.

  • Step 1: Acidification. Adjust the pH of your crude aqueous sample to 2.0 using 1M HCl.

    • Mechanistic Rationale: This ensures the carboxylate is fully protonated (neutral) and the piperidine nitrogen is protonated (cationic), preventing internal salt formation.

  • Step 2: Column Conditioning. Condition an SCX cartridge with 2 column volumes (CV) of Methanol, followed by 2 CV of 0.1M HCl.

  • Step 3: Loading. Load the acidified sample onto the resin.

    • Validation Checkpoint: Collect the flow-through and spot it on a TLC plate (ninhydrin stain). If the product is in the flow-through, the column is overloaded or the initial pH was too high.

  • Step 4: Washing. Wash with 3 CV of Methanol.

    • Mechanistic Rationale: Removes lipophilic neutral impurities and fully acidic byproducts that cannot form ionic bonds with the negatively charged sulfonate resin.

  • Step 5: Elution. Elute the product using 2 CV of 7M NH₃ in Methanol[3].

    • Mechanistic Rationale: The ammonia (pKa ~9.2) deprotonates the piperidine amine, breaking the ionic interaction with the sulfonate resin and releasing the free zwitterion.

  • Step 6: Isolation. Concentrate the eluent under reduced pressure to yield the pure product.

Protocol B: Isoelectric Precipitation

Ideal for large-scale, high-concentration batches where chromatography is impractical.

  • Step 1: Dissolution. Dissolve the crude material in a minimal volume of deionized water.

  • Step 2: pH Adjustment. Carefully titrate the solution to exactly pH 7.2 using 1M NaOH or 1M HCl.

    • Mechanistic Rationale: This is the isoelectric point (pI) of isonipecotic acid[1]. At this exact pH, the net charge is zero, maximizing intermolecular ionic interactions between the zwitterions and minimizing hydration, which forces the compound out of solution.

  • Step 3: Solvent Anti-Solvent Addition. Slowly add ice-cold ethanol (up to 1:1 v/v) while stirring.

    • Mechanistic Rationale: Ethanol lowers the dielectric constant of the solvent system, further decreasing the solubility of the highly polar zwitterion.

  • Step 4: Filtration. Filter the resulting white crystalline solid and wash with cold ethanol.

    • Validation Checkpoint: The filtrate should have minimal product remaining. Verify by evaporating a small aliquot of the filtrate to ensure precipitation was quantitative.

Quantitative Data: Purification Strategy Comparison

Purification StrategyPrimary MechanismOptimal Use CaseTypical RecoveryLimitations
Isoelectric Precipitation Solubility minimum at pI (pH ~7.2)Large-scale, high-concentration crude60–80%Requires high initial concentration; risk of co-precipitating inorganic salts.
SCX Chromatography Cation exchange at pH < 3.5Dilute aqueous mixtures, salt removal85–95%Requires volatile elution buffers (NH₃/MeOH); limited by resin capacity.
ZIC-HILIC LC Hydrophilic partitioningAnalytical to semi-prep LC-MS>90%Low loading capacity; requires high volumes of LC-grade acetonitrile.
Boc-Derivatization Lipophilicity enhancementMulti-step organic synthesis workflows90–98%Adds two synthetic steps (protection and eventual deprotection).

References

  • Title : Isonipecotic acid - LookChem: Purification Methods Source : lookchem.com URL :[Link]

  • Title : Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles Source : waters.com URL : [Link]

  • Source: google.com (Google Patents)

Sources

Technical Support Center: Troubleshooting Low Yield in N-Alkylation of Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this common yet sometimes problematic transformation. As a senior application scientist, I've compiled this resource based on both fundamental chemical principles and practical, field-proven insights to help you diagnose and resolve issues leading to low yields in your N-alkylation reactions.

The N-alkylation of piperidines is a cornerstone of many synthetic pathways, particularly in medicinal chemistry where the N-substituent can significantly influence a compound's pharmacological properties.[1][2][3] However, what appears to be a straightforward SN2 reaction can be plagued by side reactions and incomplete conversions. This guide will walk you through the most common problems and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My primary issue is the formation of a quaternary ammonium salt as a major byproduct. Why is this happening and how can I prevent it?

This is a classic case of over-alkylation.[4] The tertiary amine product of your initial N-alkylation is often more nucleophilic than the starting secondary amine (piperidine), making it susceptible to a second alkylation event.[5][6] This "runaway" reaction leads to the formation of a quaternary ammonium salt, which can be highly water-soluble and difficult to separate from your desired product, ultimately leading to low isolated yields.[4]

Solutions:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material (1.1 to 1.2 equivalents) relative to the alkylating agent.[7] This ensures that the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, maintains a low concentration of the electrophile throughout the reaction.[7][8] This favors the reaction with the more abundant piperidine over the newly formed tertiary amine.

  • Lower the Reaction Temperature: While heating can increase the reaction rate, it may also accelerate the rate of quaternary salt formation.[9] Running the reaction at room temperature or even cooler may be necessary to achieve the desired selectivity.

Q2: My reaction is very slow or stalls completely, leaving a significant amount of unreacted piperidine. What are the likely causes?

A stalled reaction is often due to the protonation of the piperidine starting material. The reaction between piperidine and an alkyl halide generates an acid (HX) as a byproduct.[4] This acid can protonate the basic nitrogen of the starting piperidine, rendering it non-nucleophilic and effectively removing it from the reaction.[9]

Solutions:

  • Incorporate a Base: The addition of a non-nucleophilic base is crucial to neutralize the acid formed during the reaction.[8][9] Weak inorganic bases like potassium carbonate (K₂CO₃) or organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are common choices.[9][10]

  • Optimize Your Solvent: Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or acetone are generally preferred for SN2 reactions.[4][11] These solvents can stabilize the transition state without strongly solvating the nucleophile, thus enhancing its reactivity.[12][13] In contrast, polar protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the amine, creating a "solvent shell" that hinders its ability to act as a nucleophile.[11][13]

  • Consider the Alkylating Agent: The reactivity of the alkylating agent follows the trend I > Br > Cl. If your reaction is sluggish, switching to a more reactive alkyl halide (e.g., from an alkyl chloride to an alkyl bromide or iodide) can significantly increase the reaction rate.

Q3: I'm working with a sterically hindered piperidine, and the yield is consistently low. What adjustments should I make?

Steric hindrance around the nitrogen atom can significantly slow down the rate of an SN2 reaction.[9] This is a common issue with 2-substituted piperidines.

Solutions:

  • Increase the Reaction Temperature: Carefully heating the reaction can provide the necessary energy to overcome the higher activation barrier caused by steric hindrance. However, be mindful of potential side reactions like elimination or over-alkylation.

  • Use a More Reactive Alkylating Agent: As mentioned previously, switching to a more reactive alkyl halide can help.

  • Consider an Alternative Method: For highly hindered substrates, direct N-alkylation may not be the best approach. Reductive amination is an excellent alternative that is often less sensitive to steric effects.[9][14] This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[1][15] This avoids the use of alkyl halides altogether and eliminates the possibility of quaternary salt formation.[4][9]

Q4: Are there other, "greener" methods for N-alkylation that I should consider?

Yes, the field of green chemistry has introduced several alternatives to traditional N-alkylation with alkyl halides. One notable method is the "borrowing hydrogen" or "hydrogen autotransfer" reaction .[16][17] In this process, an alcohol is used as the alkylating agent in the presence of a metal catalyst (often based on ruthenium or iridium).[16][18] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine. The "borrowed" hydrogen is then used to reduce the resulting imine, regenerating the catalyst and producing water as the only byproduct.[17] This method is highly atom-economical and avoids the use of toxic alkyl halides.[17]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in the N-alkylation of piperidines.

Troubleshooting_Workflow Start Low Yield in N-Alkylation Check_Byproducts Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Check_Byproducts Quaternary_Salt Quaternary Salt Formation (Over-alkylation) Check_Byproducts->Quaternary_Salt Major Byproduct? Unreacted_SM Unreacted Starting Material Check_Byproducts->Unreacted_SM High SM levels? Other_Issues Other Issues (e.g., Decomposition) Check_Byproducts->Other_Issues Other? QS_Stoichiometry Adjust Stoichiometry (excess piperidine) Quaternary_Salt->QS_Stoichiometry Yes USM_Base Add/Optimize Base (e.g., K2CO3, DIPEA) Unreacted_SM->USM_Base Yes OI_Alternative Consider Alternative Methods (Reductive Amination) Other_Issues->OI_Alternative Yes QS_Addition Slow Addition of Alkylating Agent QS_Stoichiometry->QS_Addition QS_Temp Lower Reaction Temperature QS_Addition->QS_Temp USM_Solvent Change to Polar Aprotic Solvent (MeCN, DMF) USM_Base->USM_Solvent USM_Reagent Use More Reactive Alkylating Agent (I > Br > Cl) USM_Solvent->USM_Reagent

Caption: A troubleshooting workflow for low yield in N-alkylation.

Key Reaction Parameters at a Glance

For your convenience, the following table summarizes key parameters and their impact on the N-alkylation of piperidines.

ParameterRecommended ChoiceRationalePotential Issues if Not Optimized
Solvent Polar Aprotic (e.g., MeCN, DMF, Acetone)Stabilizes the SN2 transition state without deactivating the nucleophile.[11]Slow or stalled reaction in polar protic solvents; poor solubility in nonpolar solvents.
Base Weak, Non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃, DIPEA)Neutralizes the acid byproduct without competing with the piperidine as a nucleophile.[8][9]Stalled reaction if no base is used; side reactions if a nucleophilic base is used.
Stoichiometry 1.1 - 1.2 eq. of PiperidineMinimizes the chance of over-alkylation by ensuring the alkylating agent is the limiting reagent.[7]Formation of quaternary ammonium salts if an excess of the alkylating agent is used.[8]
Temperature Room Temperature (initially)Balances reaction rate with selectivity, minimizing side reactions.Over-alkylation and other side reactions may be favored at higher temperatures.[9]
Alkylating Agent R-I > R-Br > R-ClMore reactive leaving groups lead to faster reaction rates.Slow or incomplete reaction with less reactive alkylating agents.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol provides a general procedure for the N-alkylation of piperidine using an alkyl halide and a base, optimized to minimize over-alkylation.

Materials:

  • Piperidine (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (1.5-2.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.1 eq) and anhydrous acetonitrile.

  • Add the finely powdered potassium carbonate (1.5-2.0 eq) to the solution.

  • Stir the suspension at room temperature.

  • Slowly add the alkyl halide (1.0 eq) to the reaction mixture over a period of 1-2 hours using a syringe pump.[8]

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination

This protocol is an excellent alternative for sterically hindered piperidines or when direct alkylation proves problematic.[1][9]

Materials:

  • Piperidine (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine (1.0 eq), the aldehyde or ketone (1.0-1.2 eq), and anhydrous DCE or DCM.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less reactive ketones.[1]

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

The following diagram illustrates the decision-making process when choosing between direct alkylation and reductive amination.

Reaction_Choice Start Need to N-alkylate a piperidine Steric_Hindrance Is the piperidine sterically hindered? Start->Steric_Hindrance Overalkylation_Concern Is over-alkylation a major concern? Steric_Hindrance->Overalkylation_Concern No Reductive_Amination Reductive Amination with Aldehyde/Ketone Steric_Hindrance->Reductive_Amination Yes Direct_Alkylation Direct Alkylation with Alkyl Halide Overalkylation_Concern->Direct_Alkylation No Overalkylation_Concern->Reductive_Amination Yes

Caption: Choosing the right N-alkylation method.

By systematically addressing the common issues outlined in this guide and selecting the appropriate reaction conditions and methodology, you can significantly improve the yield and purity of your N-alkylated piperidine products.

References

  • Zhang, P., et al. (2021). Research Progress of N-Alkylation of Alcohol and Amine by "Hydrogen Reaction". Journal of Physics: Conference Series, 1965, 012046.
  • McMillan, A. R. E., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11656-11665.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

  • ResearchGate. (2026). Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • Wiley Online Library. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Retrieved from [Link]

  • PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2026). N alkylation at sp 3 Carbon Reagent Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 8.2: Factors That Affect SN2 Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Springer Nature Link. (2026). Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review). Retrieved from [Link]

  • YouTube. (2014). Solvent Effects on Sn2 Reactions. Retrieved from [Link]

  • PubMed. (2009). Steric effects and solvent effects on SN2 reactions. Retrieved from [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • National Institutes of Health. (2025). Steric Restraints in Redox‐Active Guanidine Ligands and Their Impact on Coordination Chemistry. Retrieved from [Link]

  • ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

  • Sciencemadness.org. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]

  • PubMed. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

  • ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

Sources

Optimizing reaction conditions for piperidine carboxymethylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Piperidine Carboxymethylation

Welcome to the Technical Support Center for synthetic optimization. As a Senior Application Scientist, I have designed this definitive guide to address the mechanistic nuances and practical challenges of piperidine carboxymethylation. The N-alkylation of piperidine derivatives with haloacetates (such as ethyl bromoacetate) is a foundational transformation in drug development, yielding versatile 1-piperidineacetic acid intermediates[1]. However, researchers frequently encounter issues such as over-alkylation, competitive hydrolysis, and poor kinetics. This guide provides a self-validating system of troubleshooting, mechanistic FAQs, and validated protocols to ensure high-fidelity synthesis.

Mechanistic Workflow & Side-Reaction Pathways

G N1 Piperidine (Secondary Amine) N2 N-Alkylation (Ethyl bromoacetate + K2CO3) N1->N2 SN2 Reaction N3 Ethyl 1-piperidineacetate (Tertiary Amine) N2->N3 Optimal Conditions N4 Over-alkylation (Quaternary Salt) N2->N4 Excess Reagent / High Temp N5 Aqueous Workup (NaHCO3 quench) N3->N5 Purification N6 Base Hydrolysis (LiOH or NaOH) N5->N6 Saponification N7 1-Piperidineacetic Acid (Target Product) N6->N7 Acidification (pH ~4.5)

Workflow and side-reaction pathways in piperidine carboxymethylation.

Troubleshooting Guides & FAQs

Q1: Why am I observing a significant formation of quaternary ammonium salts (over-alkylation) during the reaction? Causality & Solution: Piperidine is a highly nucleophilic secondary amine. Once mono-alkylated to form the tertiary amine (ethyl 1-piperidineacetate), the nitrogen retains a lone pair that is sterically accessible. If an excess of the alkylating agent is present, or if the reaction is run at elevated temperatures (>50°C) in highly polar solvents, the tertiary amine will undergo a second SN2 attack on the ethyl bromoacetate, forming an irreversible quaternary ammonium salt[2]. Actionable Fix: Strictly control the stoichiometry to 1.0–1.05 equivalents of ethyl bromoacetate. Add the electrophile dropwise at 0°C to maintain a low instantaneous concentration, and use acetonitrile to slightly attenuate the nucleophilicity of the intermediate tertiary amine compared to hyper-polar solvents like DMF.

Q2: What is the optimal solvent and base combination to maximize the yield of the N-alkylated ester? Causality & Solution: The N-alkylation is a classic SN2 substitution. While aprotic solvents like toluene can be used, they often require extended reaction times (20–50 hours) due to poor solubility of the base and lack of transition state stabilization[3]. Conversely, using strong soluble bases (like NaOH) or protic solvents will lead to competitive nucleophilic attack on the ester carbonyl or the alpha-carbon of the bromoacetate. Actionable Fix: The industry standard is anhydrous Potassium Carbonate (K2CO3) in Acetonitrile (CH3CN). K2CO3 acts as an efficient, heterogeneous acid scavenger (neutralizing the HBr byproduct to drive the reaction forward) without acting as a competing nucleophile.

Q3: How do I prevent premature ester hydrolysis or transesterification during the aqueous workup? Causality & Solution: The ethyl ester product is highly susceptible to base-catalyzed hydrolysis. If the reaction mixture is quenched with strong aqueous bases (e.g., 1M NaOH) to remove unreacted starting materials, the ester will prematurely hydrolyze into the water-soluble carboxylate, leading to massive yield losses in the organic extraction phase. Actionable Fix: Quench the reaction with saturated aqueous NaHCO3 or simply distilled water. Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to keep the ester intact prior to intentional saponification.

Quantitative Data Summary: Solvent & Base Optimization

To validate the mechanistic claims above, the following table summarizes the kinetic and thermodynamic outcomes of various reaction conditions for the synthesis of ethyl 1-piperidineacetate.

SolventBase (Equivalents)Temp (°C)Time (h)Conversion Yield (%)Quaternary Salt Impurity (%)
TolueneEt3N (1.5)802465< 2%
DMFK2CO3 (1.5)2516858 - 12%
AcetonitrileK2CO3 (1.5)251694< 2%
AcetonitrileNaOH (1.5)251640N/A (Ester Hydrolysis)

Standardized Experimental Protocol

This self-validating protocol ensures the high-yielding preparation of 1-piperidineacetic acid via a two-step sequence: N-alkylation followed by saponification[1]. The protocol includes built-in validation steps (TLC monitoring and isoelectric point adjustment) to guarantee success.

Phase 1: N-Alkylation (Synthesis of Ethyl 1-piperidineacetate)

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (10.0 mmol) in anhydrous acetonitrile (20 mL)[3].

  • Base Addition: Add finely powdered, anhydrous K2CO3 (15.0 mmol, 1.5 eq). Stir the suspension at 0°C under an inert nitrogen atmosphere.

  • Electrophile Addition: Dissolve ethyl bromoacetate (10.5 mmol, 1.05 eq) in 5 mL of anhydrous acetonitrile. Add this solution dropwise over 30 minutes via an addition funnel to prevent localized heating and subsequent over-alkylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 16 hours. Validation: Monitor completion via TLC (Hexanes:EtOAc 3:1, visualizing with Ninhydrin stain; the secondary amine starting material will stain strongly, while the tertiary amine product will not).

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dilute the residue with EtOAc (30 mL), wash with saturated aqueous NaHCO3 (2 x 15 mL) and brine (15 mL). Dry over anhydrous Na2SO4, filter, and evaporate to yield the crude ester.

Phase 2: Saponification (Synthesis of 1-Piperidineacetic Acid)

  • Hydrolysis: Dissolve the crude ethyl 1-piperidineacetate in a 1:1 mixture of THF and Methanol (10 mL total).

  • Saponification: Add 2M aqueous LiOH (15.0 mmol, 1.5 eq). Stir at room temperature for 4 hours until the ester is completely consumed (verified by TLC).

  • Isolation: Concentrate the mixture in vacuo to remove the organic solvents. Carefully adjust the aqueous layer to pH ~4.5 using 1M HCl. Causality: This specific pH targets the isoelectric point of the zwitterionic 1-piperidineacetic acid, minimizing its solubility in water.

  • Purification: Lyophilize the aqueous solution or extract with a polar organic solvent mixture (e.g., Chloroform/Isopropanol 3:1) to isolate the pure 1-piperidineacetic acid[4].

References

  • Synthesis and angiotensin-converting enzyme inhibitory activity of 3-(Mercaptomethyl)-2-oxo-1-pyrrolidineacetic acids and 3-(Mercaptomethyl)-2-oxo-1-piperidineacetic acids - Journal of Medicinal Chemistry (PubMed). Available at: [Link]

  • Piperidine homoazasugars: natural occurrence, synthetic aspects and biological activity study - Arkivoc. Available at:[Link]

  • Piperidine derivatives as nmda receptor antagonists (WO2003010159A1) - Google Patents.

Sources

Technical Support Center: Preventing Oxidation of Piperidine Compounds During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the degradation of piperidine-containing active pharmaceutical ingredients (APIs) and synthetic intermediates.

Piperidine, a cyclic secondary amine, is structurally vital but chemically vulnerable. Its nitrogen lone pair and adjacent alpha-carbons are highly susceptible to oxidative degradation. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the long-term integrity of your piperidine compounds.

Mechanistic Deep Dive: The Causality of Piperidine Oxidation

Before implementing storage protocols, we must understand why piperidine degrades. Exposure to atmospheric oxygen, ambient UV light, and trace transition metals initiates a cascade of degradation pathways.

The nitrogen atom readily undergoes oxidation to form piperidine N-oxide, a highly polar degradant[1]. Concurrently, photo-oxidative free radical mechanisms can abstract hydrogen from the alpha-carbon, yielding imines (e.g., 2,3,4,5-tetrahydropyridine). These imine intermediates are unstable and prone to further hydrolysis, leading to extensive ring-opening into aldehydes and carboxylic acids[2].

OxidationPathways Piperidine Piperidine (Secondary Amine) NOxide Piperidine N-oxide (Polar Degradant) Piperidine->NOxide O2, Trace Metals Imine 2,3,4,5-Tetrahydropyridine (Imine Intermediate) Piperidine->Imine -H2 (Photo-oxidation) RingOpen Ring-Opened Products (Aldehydes/Acids) Imine->RingOpen Hydrolysis / Oxidation

Mechanistic pathways of piperidine degradation via N-oxidation and ring-opening.

Troubleshooting Guide & FAQs

Q1: My piperidine derivative is turning yellow and showing early-eluting peaks on reverse-phase HPLC. What is happening? A1: The yellowing is a classic macroscopic indicator of imine formation and subsequent polymerization, while the early-eluting HPLC peaks indicate the presence of highly polar N-oxides[1]. Because the N-oxide possesses a formal charge separation (N⁺–O⁻), it interacts less with the non-polar C18 stationary phase, eluting earlier than the parent piperidine. This is primarily caused by improper sealing allowing atmospheric oxygen ingress, often exacerbated by ambient light exposure.

Q2: What are the absolute best practices for storing neat piperidine versus formulated piperidine derivatives? A2: Neat piperidine is highly hygroscopic, flammable, and prone to rapid degradation in air[3]. It must be stored in tightly sealed amber glass bottles under an inert argon atmosphere at 2–8°C. For solid piperidine derivatives (e.g., APIs), storage in a desiccator under vacuum or nitrogen is critical. Avoid temperatures exceeding 37°C, as elevated thermal energy exponentially increases the rate of auto-oxidation[1].

Q3: Can I use antioxidants to stabilize my piperidine solutions? A3: Yes. If your downstream experimental workflow permits additives, incorporating free-radical scavengers like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) at 0.01–0.1% (w/v) can drastically inhibit photo-oxidative degradation. BHT acts as a sacrificial hydrogen donor, quenching peroxy radicals before they can propagate and attack the piperidine ring.

Quantitative Data: Storage Condition Efficacy

To illustrate the impact of environmental controls, the following table summarizes the expected shelf-life and primary degradants of piperidine compounds under various storage conditions.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradant Identified
Room Temp (25°C)AirAmbient Light< 3 MonthsN-oxide, Imines
Room Temp (25°C)AirDark (Amber Vial)6 MonthsN-oxide
Refrigerated (2–8°C)AirDark (Amber Vial)12 MonthsN-oxide (Trace)
Refrigerated (2–8°C)Argon/N₂Dark (Amber Vial)> 24 MonthsNone Detected

Experimental Protocols

To ensure trust and reproducibility, every laboratory handling sensitive amines should implement the following self-validating protocols.

Protocol 1: Inert Gas Purging and Sealing (Self-Validating)

Objective: To displace atmospheric oxygen and establish a verified inert atmosphere for long-term storage.

  • Preparation: Transfer the piperidine compound into a pre-dried amber glass vial equipped with a PTFE-lined septa cap.

  • Indicator Addition (Validation Step): For bulk solvent storage, add a trace amount of an oxygen indicator (e.g., resazurin) to a separate control vial subjected to the exact same purging process. A color change from pink to colorless confirms an anaerobic state.

  • Purging: Insert a long needle attached to a high-purity Argon line through the septum, reaching just above the liquid/solid surface. Causality note: Argon is heavier than Nitrogen and blankets the liquid more effectively.

  • Venting: Insert a short venting needle into the septum to prevent over-pressurization.

  • Displacement: Flow Argon gently for 3–5 minutes (depending on headspace volume).

  • Sealing: Remove the venting needle first to allow a slight positive pressure to build, then immediately remove the Argon needle. Wrap the cap tightly with Parafilm.

Protocol 2: Stability-Indicating HPLC Method Setup

Objective: To accurately resolve and quantify the parent piperidine compound from its polar N-oxide and ring-opened degradants.

  • Column Selection: Utilize a C18 or C8 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase: Use a gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality note: TFA acts as an ion-pairing agent, suppressing secondary interactions with silanol groups and improving the peak shape of basic amines. Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Profile: Start at 5% B, ramping to 95% B over 15 minutes. This ensures the highly polar N-oxides elute cleanly in the early aqueous phase, while the parent compound elutes later.

  • Detection: Monitor at 210 nm and 254 nm using a Diode Array Detector (DAD).

  • Validation (Forced Degradation): Subject a small aliquot of the sample to 3% H₂O₂ for 2 hours. Inject this "stressed" sample to confirm that the N-oxide peak is fully resolved from the parent peak (Resolution factor > 2.0).

StorageWorkflow Start Receive Piperidine Compound Assess Assess Purity (HPLC/NMR) Start->Assess Purge Purge with Argon Gas Assess->Purge If >99% pure Vial Transfer to Amber Glass Vial Purge->Vial Temp Store at 2-8°C Vial->Temp Check Periodic Stability Check Temp->Check Every 3-6 months

Standard operating procedure for handling and long-term storage of piperidine derivatives.

References

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • ICSC 0317 - PIPERIDINE. International Labour Organization (ILO). [Link]

Sources

Solubility issues with carboxylic acid drug formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center . As formulation scientists, we frequently encounter the dual challenge of carboxylic acid active pharmaceutical ingredients (APIs): their inherently poor aqueous solubility and their thermodynamic instability in solid dosage forms.

This guide is designed to bypass generic advice and directly address the mechanistic root causes of solubility and stability failures in carboxylic acid formulations.

Formulation Troubleshooting Workflow

FormulationWorkflow Start Carboxylic Acid API Poor Aqueous Solubility CheckPH Is the solubility issue pH-dependent (e.g., gastric fluid)? Start->CheckPH SaltForm Salt Formation (Select basic counterion) CheckPH->SaltForm Yes (pKa < 5) Cyclo Cyclodextrin Complexation or Solid Dispersion CheckPH->Cyclo No (Intrinsic poor solubility) Disprop Does the salt disproportionate during storage/granulation? SaltForm->Disprop Stable Stable Formulation Achieved Cyclo->Stable Optimize via Higuchi-Connors MicroPH Add pH Modifiers (e.g., Tartaric/Citric Acid) Disprop->MicroPH Yes (Moisture/Excipient driven) Disprop->Stable No MicroPH->Stable

Decision tree for troubleshooting carboxylic acid drug solubility and stability issues.

Troubleshooting Q&A (FAQs)

Q1: My carboxylic acid API exhibits excellent solubility at pH 6.8 but precipitates rapidly in simulated gastric fluid (pH 1.2). How do I overcome this? Causality: Carboxylic acids are weak acids (typical pKa 3–5). In the low pH environment of the stomach, they remain in their unionized state, which 1[1]. Solution: Formulate the API as a pharmaceutical salt using basic counterions. The choice of counterion dictates the crystal lattice energy and hydration kinetics. For instance, increasing the chain length of alkyl amine counterions reduces solubility, whereas small, compact counterions or hydroxy amines (like tromethamine) disrupt the lattice to2[2]. Self-Validating Step: Conduct a pH-solubility profile to validate the Henderson-Hasselbalch relationship and confirm complete salt formation via Powder X-Ray Diffraction (PXRD).

Q2: We successfully formulated a sodium salt of our carboxylic acid drug, but during accelerated stability testing (40°C/75% RH) of the tablets, the dissolution rate plummeted. PXRD shows the presence of the free acid. What happened? Causality: Your formulation is experiencing salt disproportionation . The salt is reverting to its less soluble free acid form. This reaction is catalyzed by moisture and driven by the3 of the tablet matrix[3]. Basic excipients (e.g., croscarmellose sodium, magnesium stearate) can trigger proton transfer when surface moisture is present[4]. Solution: Incorporate a solid pharmaceutically acceptable organic acid (e.g., tartaric acid, citric acid, or maleic acid) during granulation. These act as pH modifiers, below the critical threshold to stabilize the salt.

Q3: Salt formation isn't viable due to severe hygroscopicity. We are attempting cyclodextrin (CD) complexation, but the solution turns cloudy at higher CD concentrations. Why? Causality: You are observing a B-type phase-solubility profile according to the Higuchi-Connors classification. While A-type profiles indicate the formation of highly soluble complexes, B-type profiles (often seen with natural CDs like β -CD) indicate that the 5 and precipitates out at higher CD concentrations[5]. Solution: Switch to a chemically modified, highly water-soluble cyclodextrin derivative (e.g., Hydroxypropyl- β -cyclodextrin or Sulfobutylether- β -cyclodextrin) to shift the complexation thermodynamics toward an 6[6].

Data Presentation: Solubility Enhancement Comparisons

Table 1: Counterion Selection for Carboxylic Acid Drugs

Counterion Type Examples Impact on Solubility & Solid-State Properties
Small Alkyl Amines tert-Butylamine Consistently produces crystalline salts with high melting points and modest solubility improvements[2].
Long Chain Alkyl Amines Octylamine, Hexylamine Increasing carbon chain length leads to a reduction in both solubility and melting point[2].
Hydroxy Amines Tromethamine (TRIS) Disrupts crystal lattice energy via hydrogen bonding, significantly enhancing aqueous solubility[2].

| Inorganic Bases | Sodium, Potassium | High initial solubility, but highly susceptible to microenvironmental pH shifts and disproportionation[3]. |

Table 2: Higuchi-Connors Phase-Solubility Diagram Classifications | Profile Type | Sub-type | Characteristics | Physical Meaning | | :--- | :--- | :--- | :--- | | A-Type | AL​ | Linear increase in solubility. | Formation of highly soluble 1:1 complexes (e.g., with HP- β -CD)[5]. | | A-Type | AP​ | Positive deviation from linearity. | Formation of higher-order soluble complexes (e.g., 1:2 drug:CD ratio)[5]. | | B-Type | BS​ | Initial increase, followed by a plateau. | Complex has limited solubility; precipitates at higher CD concentrations[6]. | | B-Type | BI​ | No initial increase, immediate plateau. | The formed drug-CD complex is entirely insoluble in the aqueous medium[6]. |

Experimental Protocols

Protocol 1: Excipient Compatibility & Salt Disproportionation Risk Assessment

To guarantee trustworthiness in your formulation, you must validate the microenvironmental stability of your salt before scaling up.

  • Preparation: Dispense the carboxylic acid API salt and the test excipient (e.g., croscarmellose sodium, magnesium stearate) in a 1:1 and a 9:1 weight ratio[4].

  • Mixing: Gently triturate the binary mixture using an agate mortar and pestle to ensure intimate contact. Critical step: Do not over-grind, as excessive mechanical stress can induce mechanochemical phase transformations independent of microenvironmental pH.

  • Stress Conditions: Place the binary mixtures in open glass vials inside a stability chamber set to7[7].

  • Sampling & Analysis: Withdraw samples at 7, 14, and 30 days. Analyze the samples using Powder X-Ray Diffraction (PXRD), scanning over a 2 θ range of 5° to 40°[8].

  • Validation: Compare the resulting diffractogram against reference patterns of the pure API salt and the pure free acid. The emergence of unique peaks corresponding to the free acid confirms disproportionation, necessitating the addition of a pH modifier[8].

Protocol 2: Higuchi-Connors Phase-Solubility Diagram Construction

This protocol is a self-validating system to determine the exact stoichiometry and binding constant ( K1:1​ ) of your cyclodextrin complex.

  • Media Preparation: Prepare a series of aqueous solutions containing increasing concentrations of the selected cyclodextrin (e.g., 0 to 50 mM) in a pH-controlled buffered medium[9].

  • Drug Addition: Add an excess amount of the carboxylic acid API (well above its intrinsic aqueous solubility, S0​ ) to each vial[10].

  • Equilibration: Seal the vials and agitate them on a rotary shaker at a constant temperature (e.g., 25.0 ± 0.1 °C) for 48 to 72 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Filter the suspensions through a 0.45 μ m syringe filter. Critical step: Discard the first 1 mL of the filtrate to account for membrane adsorption.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration using HPLC-UV.

  • Data Plotting: Plot the molar concentration of dissolved drug (y-axis) versus the molar concentration of cyclodextrin (x-axis). Use the intrinsic solubility ( S0​ ) and the slope of the linear region to calculate the binding constant using the Higuchi-Connors equation: K1:1​=Slope/(S0​∗(1−Slope)) [9].

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT. University Digital Conservancy.
  • Deciphering the Mechanisms and Hazards of Salt Disproportionation: Insights and Mitigation Str
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
  • High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. PMC.
  • preventing disproportionation of fendizoic acid salts. Benchchem.
  • Phase solubility diagrams and their classification according to Higuchi and Connors.
  • Salt Disproportionation in the Solid State: Role of Solubility and Counterion Vol
  • Types of phase-solubility diagrams according to Higuchi and Connors.
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
  • US9339543B2 - Pharmaceutical compositions that inhibit disproportionation.

Sources

Technical Support Center: Managing Piperidine Purification and its Aqueous Azeotrope

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of piperidine, with a specific focus on the challenges and management of its azeotrope formation with water. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My piperidine has a yellow or brown tint. What is the cause and how can I remove it?

A: A yellow or brown discoloration in piperidine is typically due to the presence of oxidation products.[1] While this may not interfere with all applications, it is advisable to purify the piperidine if high purity is required. The most effective method to remove colored impurities and other by-products is through distillation. To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and away from light and heat.[1]

Q2: I'm struggling to separate piperidine from pyridine using simple fractional distillation. Why is this happening?

A: Complete separation of piperidine and pyridine by simple fractional distillation is challenging because they form a constant boiling azeotropic mixture.[1][2] This azeotrope contains approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C at atmospheric pressure.[1][2] To overcome this, you can employ azeotropic distillation in the presence of water, which alters the relative volatilities, allowing for a better separation.[1][3] Alternatively, a more effective method is to selectively form a salt of piperidine. Piperidine readily reacts with carbon dioxide to form solid piperidine carbonate, which can be filtered from the pyridine-containing solution.[1][2] The piperidine is then recovered by treating the carbonate with a base.[1][2]

Q3: How can I effectively remove water from my piperidine?

A: Water can be a significant impurity, especially after aqueous workups, and forms an azeotrope with piperidine.[4][5] For removal of residual water, piperidine can be dried over solid potassium hydroxide (KOH) pellets, followed by distillation.[1][4][5] Other drying agents like calcium hydride or sodium can also be used.[1] Azeotropic distillation with a suitable solvent like benzene or toluene can also be employed to remove water.[3][4]

Q4: My piperidine solution in DMF crystallized upon storage. What could be the cause?

A: There are a few potential reasons for the crystallization of piperidine in a DMF solution:

  • Salt Formation with Atmospheric CO2: Piperidine is a base and can react with carbon dioxide from the air to form piperidine carbonate, which may precipitate.[1]

  • Reaction with Acidic Vapors: If stored in an environment with acidic vapors (e.g., from bottles of acetyl chloride or trifluoroacetic acid), piperidine can form a solid salt, such as piperidine hydrochloride.[1]

  • Low-Temperature Storage: Piperidine has a melting point of -10 °C.[1] If the solution was stored in a cold room or refrigerator, the piperidine itself may have crystallized.[1]

To troubleshoot, you can gently warm the solution to room temperature to see if the crystals redissolve. To prevent salt formation, store piperidine solutions under an inert atmosphere and ensure the container is well-sealed.[1]

Troubleshooting Guide: Overcoming the Piperidine-Water Azeotrope

A primary challenge in obtaining anhydrous piperidine is its formation of a minimum-boiling azeotrope with water. This section provides a detailed guide to troubleshoot and manage this issue.

Understanding the Piperidine-Water Azeotrope

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. The piperidine-water azeotrope has a boiling point of 92.8°C and consists of approximately 35% piperidine by weight.[] This is lower than the boiling point of pure piperidine (106.4°C) and pure water (100°C).[7]

CompoundBoiling Point (°C at 760 mmHg)
Piperidine106.4[7]
Water100.0
Piperidine-Water Azeotrope92.8[]
Issue: Persistent Water Contamination After Standard Distillation

Cause: Simple distillation of wet piperidine will not yield an anhydrous product because the azeotrope will distill over first, maintaining the water content in the distillate.

Solutions:

  • Chemical Drying Followed by Distillation: This is a common and effective method for small to medium-scale purification.

  • Azeotropic Distillation with an Entrainer: This method is suitable for larger quantities and involves introducing a third component to form a new, lower-boiling azeotrope with water.

Experimental Protocols

Protocol 1: Drying with Potassium Hydroxide (KOH) and Fractional Distillation

This protocol is a robust method for removing water from piperidine before final purification by distillation.

Principle: Potassium hydroxide is a strong base and a highly effective drying agent for basic compounds like piperidine. It does not react with piperidine and has a high capacity for absorbing water.

Step-by-Step Methodology:

  • Pre-drying: Place the wet piperidine in a round-bottom flask. Add solid potassium hydroxide (KOH) pellets in portions with gentle swirling. A good starting point is 10-20g of KOH per 100mL of piperidine. If the KOH pellets dissolve or become slushy, add more until they remain solid.

  • Equilibration: Stopper the flask and let it stand for several hours, or preferably overnight, with occasional swirling. This allows for sufficient time for the KOH to absorb the water.

  • Decantation/Filtration: Carefully decant or filter the piperidine away from the KOH pellets into a dry distillation flask.

  • Distillation Setup: Assemble a fractional distillation apparatus. Ensure all glassware is thoroughly dried in an oven before use. Use a fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to ensure good separation.

  • Distillation: Add fresh boiling chips to the distillation flask. Heat the flask gently. Discard any initial forerun that boils below the boiling point of pure piperidine. Collect the fraction that boils at 105-106°C (at atmospheric pressure).[1]

  • Storage: Store the purified, anhydrous piperidine over KOH pellets under an inert atmosphere to prevent re-absorption of moisture and carbon dioxide.

Causality Behind Choices:

  • Why KOH? KOH is chosen because it is a basic drying agent and will not react with the basic piperidine. Acidic drying agents like anhydrous calcium chloride can form adducts with amines and should be avoided.

  • Why Fractional Distillation? Although pre-drying removes the bulk of the water, fractional distillation ensures the removal of any remaining traces of water and other impurities with different boiling points.

Workflow Diagram:

A Wet Piperidine B Add KOH Pellets A->B Pre-drying C Stand Overnight B->C Equilibration D Decant Piperidine C->D E Fractional Distillation D->E F Collect Fraction at 105-106°C E->F Purification G Anhydrous Piperidine F->G

Caption: Workflow for drying piperidine with KOH followed by fractional distillation.

Protocol 2: Azeotropic Distillation with Toluene

This protocol is particularly useful for removing water from piperidine by introducing an "entrainer" solvent.

Principle: Toluene forms a heterogeneous azeotrope with water that has a boiling point of 84.3°C.[8] This is significantly lower than the boiling point of the piperidine-water azeotrope and pure piperidine, allowing for the selective removal of water.

Step-by-Step Methodology:

  • Setup: Assemble a distillation apparatus equipped with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask: To the round-bottom flask, add the wet piperidine and toluene. A typical ratio is 1:1 by volume, but this can be adjusted.

  • Heating and Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.

  • Water Separation: The vapor will condense in the reflux condenser and collect in the Dean-Stark trap. As the condensate cools, it will separate into two layers: an upper layer of toluene and a lower layer of water.

  • Toluene Return: The Dean-Stark trap is designed so that the upper toluene layer will flow back into the distillation flask, while the denser water layer is collected in the bottom of the trap and can be periodically drained.

  • Completion: Continue the distillation until no more water collects in the Dean-Stark trap. This indicates that the piperidine is anhydrous.

  • Toluene Removal: Once all the water is removed, reconfigure the apparatus for simple distillation to remove the toluene (boiling point: 111°C).

  • Final Piperidine Distillation: After the toluene has been distilled off, the pure, anhydrous piperidine can be distilled.

Causality Behind Choices:

  • Why Toluene? Toluene is immiscible with water, allowing for easy separation in the Dean-Stark trap. Its boiling point is also sufficiently different from that of piperidine to allow for separation by distillation. Benzene can also be used, but toluene is often preferred due to its lower toxicity.[3][4]

  • Why a Dean-Stark Trap? This specialized piece of glassware is essential for continuously separating the water from the azeotropic mixture and returning the entrainer to the reaction flask, driving the dehydration to completion.

Logical Relationship Diagram:

cluster_0 Distillation Flask cluster_1 Dean-Stark Trap A Wet Piperidine + Toluene B Toluene-Water Azeotrope Vapor (84.3°C) A->B Heat C Toluene-Water Condensate D Separation into Layers C->D E Water (Drained) D->E F Toluene (Returned to Flask) D->F F->A Recycle B->C

Sources

Optimizing solvent choice for piperidine N-alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine N-Alkylation. This guide is engineered for drug development professionals and synthetic chemists who require robust, scalable, and high-yielding N-alkylation workflows. By synthesizing kinetic principles with field-proven troubleshooting strategies, this guide provides a self-validating framework for optimizing your solvent selection and reaction conditions.

Section 1: The Causality of Solvent Effects (FAQ)

Q: Why do polar aprotic solvents consistently outperform protic solvents in direct N-alkylation? A: The direct N-alkylation of piperidine with an alkyl halide is a classic bimolecular nucleophilic substitution ( SN​2 ), often referred to as a Menshutkin-type reaction[1]. The transition state involves simultaneous C–N bond formation and C–X bond cleavage, developing significant partial charges. Polar aprotic solvents (such as Acetonitrile and DMF) lack acidic protons, meaning they do not hydrogen-bond with the nucleophilic nitrogen of piperidine. This leaves the amine "naked" and highly reactive. Furthermore, their high dielectric constants stabilize the charge-separated transition state, drastically lowering the activation energy[1]. Conversely, protic solvents (like methanol) form a solvation "cage" around the piperidine via hydrogen bonding, which must be disrupted before the reaction can proceed, severely retarding the reaction kinetics.

Q: When should I choose Acetonitrile (MeCN) over N,N-Dimethylformamide (DMF)? A: Acetonitrile is the gold standard for these reactions due to its excellent balance of polarity, ease of removal via rotary evaporation, and favorable kinetic profile[2]. DMF should be reserved for substrates with severe solubility issues or when higher reaction temperatures (>82°C) are required. However, DMF is notoriously difficult to remove during aqueous workup and can degrade into dimethylamine over time, leading to unwanted side products.

Section 2: Troubleshooting Common Issues

Issue 1: Formation of Quaternary Ammonium Salts (Over-alkylation)

  • Root Cause: Once piperidine is mono-alkylated, the resulting tertiary amine is often more nucleophilic (due to the electron-donating effect of the new alkyl group) and less sterically hindered than expected. This allows it to rapidly react with another equivalent of alkyl halide to form a quaternary ammonium salt[2][3].

  • Solution: Maintain the secondary amine in strict stoichiometric excess relative to the alkylating agent. Use a syringe pump to add the alkyl halide extremely slowly to a dilute solution of piperidine[3]. Alternatively, switch to a reductive amination strategy, which completely bypasses the over-alkylation pathway[2].

Issue 2: Sluggish Kinetics or Incomplete Conversion

  • Root Cause: Accumulation of the hydrohalide byproduct protonates the unreacted piperidine, rendering it non-nucleophilic.

  • Solution: Incorporate an exogenous, non-nucleophilic base such as Potassium carbonate ( K2​CO3​ ) or N,N-Diisopropylethylamine (DIPEA)[2]. If the reaction remains sluggish in standard solvents, consider utilizing basic ionic liquids such as [bmim]OH. These have been shown to drastically improve yields and act as both solvent and base in complex piperidine functionalizations, such as the synthesis of the antipsychotic drug Sertindole[4].

Section 3: Quantitative Data & Solvent Comparison

The following table summarizes the physicochemical properties of common solvents and their direct impact on piperidine N-alkylation workflows:

SolventClassificationDielectric Constant ( ϵ )Solvation Effect on PiperidineRelative SN​2 KineticsCommon Troubleshooting Issues
Acetonitrile (MeCN) Polar Aprotic37.5Minimal (leaves amine "naked")Very FastHigh risk of over-alkylation if addition rate is not controlled.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7MinimalVery FastDifficult to remove; degrades to dimethylamine at high heat.
Methanol (MeOH) Polar Protic32.7High (forms H-bond "cage")SlowSluggish kinetics due to high activation energy barrier.
Tetrahydrofuran (THF) Moderately Polar7.6MinimalModeratePoor solubility for polar intermediates or hydrohalide salts.
[bmim]OH (Ionic Liquid) Basic Ionic LiquidVariableStabilizes transition stateExtremely FastHigh viscosity; requires specialized extraction protocols.

Section 4: Standard Operating Protocols (SOPs)

Protocol A: Direct N-Alkylation via Syringe Pump Addition (Self-Validating System)

This protocol utilizes kinetic control to prevent over-alkylation by ensuring the piperidine is always in stoichiometric excess[3].

  • Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add the 2-substituted piperidine (1.0 eq.) and anhydrous Acetonitrile (MeCN) to create a 0.1 M solution[2][3].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) to act as an acid scavenger. Self-Validation Check: The solution should remain clear and basic (pH > 9).

  • Controlled Alkylation: Load the alkyl halide (1.1 eq.) into a syringe pump. Add the halide dropwise to the stirring mixture over 4 to 6 hours at room temperature[3].

  • Monitoring: Monitor the reaction via TLC. Self-Validation Check: If the reaction stalls before the syringe pump finishes, check the pH; accumulation of HX indicates insufficient base.

  • Workup: Rotary evaporate the MeCN. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ . Dry the organic layer over Na2​SO4​ and concentrate to yield the N-alkylpiperidine[2][3].

Protocol B: N-Alkylation via Reductive Amination (Over-Alkylation Bypass)

This method is milder and highly selective, completely avoiding quaternary ammonium salt formation[2].

  • Imine Formation: In a dry flask, combine piperidine (1.0 eq.) and the target aldehyde/ketone (1.1 eq.) in anhydrous MeCN or 1,2-Dichloroethane. Stir for 1 hour at room temperature to form the iminium ion intermediate.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq.). Causality Note: NaBH(OAc)3​ selectively reduces the iminium ion over the unreacted carbonyl due to its mild hydride-donating capacity.

  • Completion: Stir for 12 hours. Quench with saturated aqueous NaHCO3​ , extract with Dichloromethane, and purify via column chromatography[2].

Section 5: Visualizing the Workflow

SolventOptimization Start Piperidine N-Alkylation CheckSteric Assess Substrate Steric Hindrance Start->CheckSteric DirectAlk Direct Alkylation (Alkyl Halide) CheckSteric->DirectAlk Low Hindrance ReductiveAm Reductive Amination (Aldehyde/Ketone) CheckSteric->ReductiveAm High Hindrance / Strict Mono-alkylation SolventMeCN Acetonitrile (MeCN) Primary Choice DirectAlk->SolventMeCN Soluble SolventDMF DMF or Ionic Liquids For Low Solubility DirectAlk->SolventDMF Insoluble Success High Yield N-Alkylpiperidine ReductiveAm->Success Mild & Selective IssueOverAlk Risk: Over-alkylation (Quaternary Salt) SolventMeCN->IssueOverAlk SolventDMF->IssueOverAlk SolutionPump Syringe Pump Addition & Exogenous Base IssueOverAlk->SolutionPump Mitigation SolutionPump->Success

Decision tree for piperidine N-alkylation solvent and methodology selection.

References

  • [3] Title: Procedure for N-alkylation of Piperidine? Source: ResearchGate. 3

  • [2] Title: Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Source: BenchChem. 2

  • [1] Title: A Comparative Analysis of Solvent Effects on the Alkylation of Secondary Amines: A Representative Study. Source: BenchChem. 1

  • [4] Title: Process Optimization in the Synthesis of Sertindole Using Alkylimidazolium-based Ionic Liquids as Solvents for N-alkylation. Source: IEEE Xplore. 4

Sources

Technical Support Center: Scale-Up Synthesis of Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. Piperidine-4-carboxylic acid (isonipecotic acid) is a critical rigid-ring building block used in the synthesis of active pharmaceutical ingredients (APIs) such as the 5-HT1F agonist lasmiditan[1] and the GABA uptake inhibitor tiagabine[2]. While the bench-scale synthesis is straightforward, scaling this process to a pilot plant or commercial level introduces severe challenges in multiphase kinetics, thermodynamic management, and zwitterion isolation.

This guide provides actionable troubleshooting, validated protocols, and mechanistic insights designed specifically for process chemists and drug development professionals.

Core Synthesis Workflow & Mechanistic Pathway

The industrial standard for synthesizing isonipecotic acid relies on the catalytic hydrogenation of 4-pyridinecarboxylic acid (isonicotinic acid)[3].

SynthesisWorkflow A Isonicotinic Acid (Aromatic Precursor) B Catalytic Hydrogenation (H2, 5-10 bar, Pd/C, H2O) A->B Reduction C Catalyst Filtration (Hot filtration under N2) B->C IPC: >99% conversion D Concentration & Anti-Solvent (Vacuum dist. + MeOH addition) C->D Filtrate processing E Isonipecotic Acid (Zwitterionic Product) D->E Crystallization

Fig 1: Industrial scale-up workflow for piperidine-4-carboxylic acid synthesis.

Quantitative Data: Catalyst Selection for Scale-Up

Choosing the right catalyst is the most critical economic and safety decision in your scale-up campaign. Below is a comparative matrix based on process chemistry data[3].

Catalyst SystemOperating ConditionsSelectivity / YieldScale-Up Viability & Causality
Platinum Oxide (PtO 2​ ) Mild (Room Temp, 1-2 bar)Very High (~100%)Low: Prohibitively expensive for multi-kilogram scale. Highly susceptible to passivation by the alkaline piperidine product.
Raney Nickel Harsh (High Temp, >50 bar)Moderate (~75-85%)Moderate: Low catalyst CapEx, but requires specialized high-pressure reactors. High risk of ring-opening side reactions at elevated temperatures.
Palladium on Carbon (Pd/C) Moderate (50-80°C, 3-10 bar)High (>90%)High: Optimal balance of kinetics and cost. Using water as a solvent mitigates the exotherm. Requires precise anti-solvent crystallization for product recovery.

Troubleshooting Guide: Critical Scale-Up Bottlenecks

Q: Why does my hydrogenation reaction stall at 70-80% conversion when moving from a 10 g to a 10 kg scale?

A: This is a classic mass-transfer and catalyst-poisoning issue. At scale, the diffusion of H 2​ gas into the liquid phase becomes the rate-limiting step. Furthermore, as isonipecotic acid forms, its secondary amine acts as a Lewis base that can coordinate to the palladium surface, passivating the catalyst[3].

  • Actionable Solution: Increase the agitation speed to maximize the gas-liquid interfacial area. If stalling persists, run the reaction in a slightly acidic aqueous medium (e.g., adding a catalytic amount of acetic acid) to protonate the resulting piperidine ring, preventing it from binding to the Pd/C catalyst.

Q: How do I manage the severe exotherm during the initial phase of hydrogenation in a 50 L reactor?

A: The reduction of an aromatic pyridine ring releases roughly 45-50 kcal/mol of heat. At scale, the surface-area-to-volume ratio of the reactor drops, making heat dissipation difficult.

  • Actionable Solution: Do not pressurize the reactor to the target pressure immediately. Utilize a stepwise hydrogen feed strategy. Pressurize to 2 bar, allow the internal cooling coils to absorb the initial thermal spike, and gradually ramp up to 5-10 bar once the heat evolution rate stabilizes.

Q: I am losing >40% of my yield during the aqueous workup. How can I improve the isolation of the free amino acid?

A: Isonipecotic acid is a zwitterion (containing both a basic amine and an acidic carboxylate). It is highly polar and extremely water-soluble, making traditional solvent extraction impossible[3].

  • Actionable Solution: Transition to an anti-solvent crystallization strategy. Distill off exactly 50% of the reaction water under reduced pressure. Cool the concentrated aqueous layer to 30°C, and slowly charge methanol (anti-solvent) into the reactor. Methanol drastically lowers the dielectric constant of the medium, forcing the zwitterion to precipitate out of solution.

TroubleshootingTree Start Issue: Low Yield (<60%) Q1 Is conversion complete by HPLC? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Path1 Check Isolation Step: Excess water retaining product? Yes1->Path1 Path2 Check Reaction Step: Catalyst poisoning or low H2 mass transfer? No1->Path2 Sol1 Action: Distill more water, increase MeOH anti-solvent ratio Path1->Sol1 Sol2 Action: Purify starting material, increase agitation speed Path2->Sol2

Fig 2: Diagnostic logic tree for troubleshooting low yields during scale-up.

Validated Scale-Up Protocol: Catalytic Hydrogenation & Isolation

This protocol is designed as a self-validating system . Every step includes a mechanistic causality and an In-Process Control (IPC) to ensure the integrity of the batch[3].

Step 1: Reactor Preparation and Substrate Loading

  • Procedure: Charge 4-pyridinecarboxylic acid (1.0 eq), Deionized Water (5.0 to 8.0 volumes by weight), and 5% Pd/C (0.01 to 0.05 eq by weight) into a pressure reactor. Purge the headspace with Nitrogen gas three times, followed by three Hydrogen gas purges.

  • Causality: Nitrogen replacement is critical. Trace oxygen not only poses a severe explosion hazard when mixed with hydrogen but will also irreversibly oxidize and passivate the active palladium surface.

Step 2: Pressurization and Hydrogenation

  • Procedure: Pressurize the reactor to 5 bar with H 2​ . Heat the jacket to maintain an internal temperature of 60-70°C. Stir vigorously for 3 to 4 hours.

  • Validation Checkpoint (IPC): Pull an aliquot and analyze via HPLC. The reaction is self-validating if the starting material peak is <0.5%. If >0.5%, re-pressurize and continue agitation.

Step 3: Catalyst Recovery

  • Procedure: Filter the reaction mixture hot (approx. 50°C) through a sparkler filter to remove the Pd/C catalyst. Wash the filter cake with 1 volume of hot water.

  • Causality: Hot filtration prevents the isonipecotic acid from prematurely crystallizing on the catalyst bed, which would cause massive yield loss and complicate catalyst recycling.

  • Validation Checkpoint: Weigh the recovered, dried Pd/C. A mass recovery of >95% validates that no product has precipitated into the catalyst waste stream.

Step 4: Anti-Solvent Crystallization

  • Procedure: Transfer the filtrate to a distillation vessel. Remove exactly 50% of the water via under-pressure distillation. Cool the mixture to 30°C. Slowly add Methanol (2 to 3 volumes) to induce crystallization. Cool further to 10°C, centrifuge to collect the solids, and dry under vacuum.

  • Causality: The removal of water shifts the solubility equilibrium, while the addition of methanol abruptly disrupts the hydration shell around the zwitterion, triggering rapid nucleation.

Downstream Functionalization FAQ: N-Boc Protection

Q: During the downstream N-Boc protection of isonipecotic acid, why do I see unreacted starting material even with an excess of Boc 2​ O? A: This is a pH-dependent kinetic failure. To react with di-tert-butyl dicarbonate (Boc 2​ O), the amine group of isonipecotic acid must be deprotonated (acting as a nucleophile). However, if the pH is too high, the hydroxide ions will rapidly hydrolyze the Boc 2​ O into tert-butanol and CO 2​ before it can react with your product[4].

  • Actionable Solution: Use a biphasic solvent system (e.g., THF/H 2​ O or Dioxane/H 2​ O) and maintain the pH strictly between 9.5 and 10.5 using 1N NaOH. Add the Boc 2​ O slowly over 30 minutes at 0°C to suppress the hydrolysis side-reaction, then allow it to warm to ambient temperature overnight[4].

References
  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid (Patent CN102174011A). Google Patents.
  • Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists (Patent US8697876B2). Google Patents.
  • Process for Preparation of Piperidine Carboxylic Acid (Patent US20080269495A1). Google Patents.

Sources

1-(Carboxymethyl)piperidine-4-carboxylic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Carboxymethyl)piperidine-4-carboxylic acid (CAS 53919-19-0). As a highly polar, unprotected di-carboxylic acid building block, this compound presents unique behavioral characteristics during storage, handling, and organic synthesis. This guide is engineered for researchers and drug development professionals to troubleshoot common experimental bottlenecks, focusing on the causality behind its chemical behavior.

Compound Profile & Physicochemical Data

To effectively work with this reagent, one must first understand its structural behavior. The presence of a tertiary piperidine nitrogen and two carboxylic acid groups (at the C4 position and the N-acetate group) results in a strong zwitterionic lattice under neutral conditions. This profoundly impacts its solubility, hygroscopicity, and reactivity[1].

PropertyValue
Chemical Name 1-(Carboxymethyl)piperidine-4-carboxylic acid
CAS Number 53919-19-0[2]
Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
Structural Features Piperidine core, N-carboxymethyl group, C4-carboxylic acid
Standard Storage 2-8°C, dry and dark conditions[3]
Solubility Profile Insoluble in non-polar organics (DCM, EtOAc); Soluble in aqueous base or polar aprotic solvents (DMF/DMSO) when paired with a strong organic base[4]

Troubleshooting Guide & FAQs

Q1: Why does my solid reagent become clumpy and difficult to weigh over time? Causality: The compound contains two carboxylic acid groups and a tertiary amine, giving it a strong propensity to form extensive hydrogen-bonding networks with atmospheric moisture (hygroscopicity). Moisture ingress leads to solid-state bridging, agglomeration, and potential long-term hydrolytic degradation. Solution: Always store the compound in a desiccator at 2-8°C. More importantly, never open a cold vial. Allow it to equilibrate to room temperature first to prevent ambient moisture from condensing directly onto the cold powder[3].

Q2: I cannot dissolve this compound in standard organic solvents like DCM or EtOAc for my coupling reaction. What is the mechanism behind this, and how can I achieve a homogeneous solution? Causality: Under neutral conditions, the molecule exists as a zwitterion (the tertiary amine is protonated by one of the carboxylic acids), creating a highly polar, salt-like structural lattice that is energetically unfavorable to break in non-polar or weakly polar organic solvents. Solution: Use highly polar aprotic solvents like DMF or DMSO. To physically disrupt the zwitterionic state, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). DIPEA deprotonates the carboxylates, rendering the compound soluble and ready for activation by coupling reagents[4].

Q3: I am observing multiple product peaks (di-amides and oligomers) during my coupling reaction. How can I control the regioselectivity? Causality: 1-(Carboxymethyl)piperidine-4-carboxylic acid contains two reactive carboxylic acid centers. Standard coupling reagents like HATU or EDC will activate both indiscriminately if stoichiometry is not strictly controlled, leading to a statistical mixture of mono-amides and di-amides[5]. Solution: If your goal is a specific mono-amide, you must either source a mono-protected building block (e.g., a benzyl ester at one position) or use a large molar excess (e.g., 5-10 equivalents) of the di-acid relative to the amine to statistically favor mono-activation.

Q4: Why is DIPEA recommended over Triethylamine (TEA) or Pyridine for these couplings? Causality: DIPEA is highly sterically hindered, preventing it from acting as a competing nucleophile during the activation of the carboxylic acid. Furthermore, its aqueous pKa (~10.1) is strong enough to fully deprotonate the zwitterion, whereas weaker bases like Pyridine (pKa ~5.2) will fail to disrupt the lattice efficiently, leading to sluggish reaction kinetics[6].

Visualizations of Workflows

SolubilizationWorkflow A Solid Reagent (Zwitterionic) B Add DMF/DMSO (Suspension) A->B Solvent C Add DIPEA (Deprotonation) B->C Disrupt Lattice D Homogeneous Solution C->D Solubilization

Workflow for solubilizing zwitterionic 1-(Carboxymethyl)piperidine-4-carboxylic acid.

StorageTree Root 1-(Carboxymethyl)piperidine -4-carboxylic acid ShortTerm Short-Term Use (< 1 Week) Root->ShortTerm LongTerm Long-Term Storage (> 1 Week) Root->LongTerm Hazard Risk: Hygroscopic Agglomeration ShortTerm->Hazard Humidity Exposure Action2 Store at 2-8°C Argon Purged LongTerm->Action2 Standard Protocol Action1 Store at Room Temp in Desiccator Hazard->Action1 Mitigation

Storage decision tree and moisture mitigation strategy.

Experimental Protocols

Protocol A: Moisture-Free Handling and Desiccation

Self-Validating Metric: The powder should remain free-flowing and easily transferable via spatula without sticking to the glass walls.

  • Equilibration: Remove the sealed vial of 1-(Carboxymethyl)piperidine-4-carboxylic acid from 2-8°C storage. Allow the vial to sit at room temperature for exactly 30 minutes before opening.

  • Weighing: Weigh the required mass quickly using an analytical balance in a low-humidity environment (<40% RH).

  • Purging: Flush the headspace of the source vial with a gentle stream of dry Argon or Nitrogen gas for 5-10 seconds to displace ambient moisture.

  • Sealing: Seal the cap tightly, wrap with Parafilm, and immediately return to 2-8°C storage[3].

Protocol B: Solubilization and HATU-Mediated Di-Amide Coupling

Self-Validating Metric: The initial cloudy suspension must transition to a completely clear, homogeneous solution upon the addition of DIPEA.

  • Suspension: Suspend 1.0 equivalent of 1-(Carboxymethyl)piperidine-4-carboxylic acid in anhydrous DMF (approx. 5-10 mL per gram of reagent). The mixture will initially be heterogeneous.

  • Deprotonation: Add 4.0 equivalents of DIPEA. Sonicate or stir vigorously for 5 minutes. The solution will become homogeneous as the base deprotonates both carboxylic acid groups[4].

  • Amine Addition: Add 2.2 equivalents of the target amine (to ensure full di-amidation).

  • Activation: Chill the reaction to 0-5°C in an ice bath. Slowly add 2.1 equivalents of HATU. (Note: HATU is highly reactive; cooling prevents thermal degradation of the active ester)[7].

  • Propagation: Stir for 10 minutes at 0°C, then remove the ice bath. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion via LC-MS.

Sources

Technical Support Center: Monitoring Piperidine Synthesis by TLC

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Challenges of Piperidine TLC

When tracking the synthesis of piperidine derivatives (e.g., via pyridine hydrogenation or ring-closing metathesis), researchers frequently encounter two primary analytical roadblocks:

  • Chromatographic Streaking: Piperidines are highly basic secondary amines (pKa ~11). Silica gel ( SiO2​ ) is weakly acidic due to the presence of surface silanol groups (pKa ~4.5–5.0). This acid-base mismatch causes strong electrostatic interactions, leading to severe tailing and streaking that ruins resolution[1].

  • Optical Invisibility: Aliphatic piperidines lack the conjugated π -systems necessary for UV absorption, rendering standard 254 nm UV visualization entirely ineffective[2].

To establish a self-validating experimental system, your TLC protocols must actively neutralize these inherent chemical properties.

Diagnostic Workflow

G A Piperidine Synthesis Reaction Mixture B Silica Gel TLC (Streaking observed?) A->B C Modify Mobile Phase (Add 1-2% Et3N) B->C Yes (Mild) D Change Stationary Phase (Alumina / NH2-Silica) B->D Yes (Severe) E Visualization (UV Active?) B->E No C->E D->E F Examine under UV 254 nm E->F Yes (Conjugated) G Chemical Staining (Ninhydrin / Dragendorff) E->G No (Aliphatic)

Decision workflow for resolving TLC streaking and visualization issues in piperidine synthesis.

Troubleshooting FAQs

Q1: My piperidine product streaks from the baseline to the solvent front. How do I fix this?

A1: This is a classic symptom of silanol-amine binding. To ensure your Rf​ values accurately reflect molecular polarity rather than basicity, you must "deaden" the acidic sites on the silica plate[3]. The Solution: Add 1–2% Triethylamine ( Et3​N ) or concentrated Ammonium Hydroxide ( NH4​OH ) to your mobile phase[4]. Triethylamine acts as a sacrificial Lewis base, saturating the acidic silanol protons so the secondary amine can migrate cleanly[3]. If streaking persists, abandon standard silica and use amine-functionalized silica or basic alumina plates[1].

Q2: I added Et3​N , but now my product spot is completely invisible under the UV lamp.

A2: Triethylamine does not quench UV; rather, your aliphatic piperidine simply does not possess a chromophore to absorb UV light at 254 nm[2]. The Solution: You must rely on chemical derivatization (staining). Ninhydrin is the gold standard for visualizing amines[5]. While primary amines form Ruhemann's purple, secondary amines like piperidine typically yield a distinct yellow, orange, or brown spot upon heating[5].

Q3: My Ninhydrin stain is turning bright pink before I even use it, and it won't stain my plates.

A3: This indicates premature degradation of the stain, often caused by improper preparation or storage. If you are using a recipe containing acetic acid or anisaldehyde, adding the active reagent while the solvent mixture is still warm will ruin the solution[5]. Always mix the base solvents, allow them to cool to room temperature, and store the final Ninhydrin solution in the refrigerator[5].

Quantitative Data: Visualization Reagents Comparison

Staining ReagentTarget Functional GroupSensitivityExpected Color for PiperidinesMechanism of Action
Ninhydrin Primary & Secondary AminesHighYellow / Orange / BrownOxidative deamination and condensation[5].
Dragendorff's Alkaloids, Tertiary/Secondary AminesHighOrange / Red-BrownFormation of heavy metal (Bismuth) complexes[2].
Iodine ( I2​ ) Universal (Non-destructive)ModerateBrown / YellowReversible complexation with electron-rich sites[5].
PMA Universal (Redox-active)ModerateDark Green / BlueReduction of Phosphomolybdic Acid to molybdenum blue[5].

Experimental Protocols

Protocol A: Base-Modified TLC Execution

Causality: Pre-treating the plate prevents the basic piperidine from being irreversibly adsorbed by the silica gel, ensuring accurate separation based on polarity[4].

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 90:10 Dichloromethane:Methanol).

  • Modifier Addition: Add exactly 1% v/v of Triethylamine ( Et3​N ) to the solvent mixture and swirl to homogenize[1].

  • Chamber Equilibration: Pour the solvent into the TLC chamber, add a piece of filter paper to saturate the atmosphere, and seal for 5 minutes.

  • Plate Spotting: Spot your reaction mixture alongside reference standards (starting material vs. expected product). Keep spots small to prevent overloading, which exacerbates tailing[4].

  • Development & Drying: Develop the plate. Critical Step: You must thoroughly dry the plate with a heat gun or compressed air to evaporate all residual Et3​N before applying any chemical stains. Residual base will neutralize acidic stains and cause high background coloration[3].

Protocol B: Ninhydrin Staining for Secondary Amines

Causality: Ninhydrin reacts with the secondary amine of piperidine upon heating to form a visible iminium-derived complex, creating a self-validating visual confirmation of the amine's presence[5].

  • Reagent Preparation: Dissolve 0.3 g of Ninhydrin in 100 mL of n-butanol. Add 3 mL of glacial acetic acid[5]. Store in a dark bottle at 4°C.

  • Application: Using forceps, dip the completely dried TLC plate into the Ninhydrin solution for 1–2 seconds. Ensure even coverage.

  • Wicking: Touch the bottom edge of the plate to a paper towel to wick away excess stain.

  • Development: Heat the plate evenly on a hot plate (approx. 110°C) or with a heat gun until spots appear (usually 1–3 minutes)[2].

  • Documentation: Circle the spots immediately with a pencil, as the colors may fade over time. Note the specific color (yellow/brown), as this helps differentiate the secondary amine product from primary amine impurities[5].

References

  • Magic Formulas: TLC Stains - Department of Chemistry : University of Rochester: Not Voodoo XX. Source: rochester.edu URL: [Link]

  • TLC and streaking: why add triethylamine? : r/chemhelp - Reddit Source: reddit.com URL:[Link]

  • TLC Visualization Reagents - EPFL Source: epfl.ch URL:[Link]

Sources

Technical Support Center: Troubleshooting Steric Hindrance in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Piperidine scaffolds are ubiquitous in drug development, but functionalizing them—particularly at the nitrogen atom—becomes exponentially more difficult when steric bulk is introduced at the C2 or C6 positions. This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative solutions for overcoming steric hindrance during N-alkylation and N-arylation workflows.

Part 1: Diagnostic Q&A and Mechanistic Troubleshooting

N-Alkylation vs. Reductive Amination

Q: My direct N-alkylation of a 2-substituted piperidine with an alkyl halide is yielding complex mixtures, low conversion, and quaternary ammonium salts. How can I improve the yield? A: Direct nucleophilic substitution (S_N2) is highly sensitive to steric hindrance. The equatorial substituent at the C2 position of the piperidine ring creates a severe steric clash with the incoming electrophile, raising the activation energy barrier[1]. Furthermore, once the tertiary amine is formed, it can inappropriately outcompete the secondary amine for the alkyl halide, leading to over-alkylation and the formation of quaternary ammonium salts[1].

The Solution: Switch to Reductive Amination . This method proceeds via the condensation of the amine with an aldehyde or ketone to form a planar iminium ion intermediate. Because the iminium carbon is sp² hybridized (planar), it is significantly less sterically encumbered than the sp³ transition state of a direct alkylation. Using sodium triacetoxyborohydride (NaBH(OAc)₃) is critical here; its electron-withdrawing acetate groups reduce its nucleophilicity, making it highly selective for reducing the iminium ion over the unreacted carbonyl compound[1].

Q: I am trying to synthesize a highly hindered tertiary piperidine via catalytic reductive amination with H₂, but the reaction stalls completely. Why? A: When synthesizing extremely hindered tertiary amines (e.g., 1,2,2,6,6-pentamethylpiperidine derivatives), the reaction often stalls because the bulky substituents physically inhibit the formation of the hemiaminal intermediate and its subsequent dehydration[2]. The Solution: If you are using heterogeneous catalysis, the valence state of the metal is less critical than the presence of active hydroxyl groups on the catalyst surface. Switching to a catalyst like Pd(OH)₂/C facilitates a proton-transfer relay. These hydroxyl groups act as local acid/base mediators that accelerate both the generation of the iminium intermediate and the final reduction of the C=N bond, allowing the reaction to proceed even at room temperature[2].

Buchwald-Hartwig Cross-Coupling

Q: I am attempting a Buchwald-Hartwig amination of a 2,6-disubstituted piperidine with an aryl chloride. I only observe unreacted starting material and protodehalogenation. What is going wrong? A: You are encountering a mechanistic bottleneck at the amine coordination and reductive elimination steps. Standard phosphine ligands (like PPh₃ or BINAP) cannot force the sterically encumbered piperidine to coordinate to the palladium center, nor can they effectively push the bulky product off the metal complex.

The Solution: You must use sterically demanding, electron-rich ligands.

  • Causality: Electron-rich ligands accelerate the initial oxidative addition of the unreactive aryl chloride. More importantly, massive steric bulk (cone angles > 160°) physically crowds the palladium center. This steric pressure dramatically accelerates the rate-determining reductive elimination step, effectively "forcing" the bulky product out of the coordination sphere[3].

  • Recommendation: Switch to dialkylbiaryl phosphines like DavePhos or tBuBrettPhos , which provide the necessary steric encumbrance to prevent over-arylation and facilitate coupling[3]. For extreme steric hindrance, N-Heterocyclic Carbene (NHC) ligands such as IPr*OMe have proven highly effective, as their flexible yet massive steric profile accommodates the hindered amine while driving the catalytic cycle forward[4].

Part 2: Visualizing the Workflows

DecisionMatrix A Piperidine Substrate B Sterically Hindered (e.g., C2-Substituted)? A->B C Direct N-Alkylation (Risk of Over-alkylation) B->C No D Target: Aliphatic N-Substituent B->D Yes E Target: Aryl N-Substituent B->E Yes F Reductive Amination (NaBH(OAc)3) D->F G Buchwald-Hartwig (Bulky Ligands) E->G

Decision matrix for functionalizing sterically hindered piperidines.

CatalyticCycle Pd Pd(0)L_n Active Catalyst Ox Oxidative Addition (Accelerated by e- rich L) Pd->Ox Aryl Halide Coord Amine Coordination (Steric Barrier) Ox->Coord Hindered Piperidine Deprot Deprotonation Coord->Deprot Base Red Reductive Elimination (Forced by Bulky L) Deprot->Red Red->Pd Product Release

Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks.

Part 3: Quantitative Data Summary

The following table summarizes the optimal catalytic and reagent systems based on the steric hindrance profile of the piperidine substrate.

Reaction TypeReagent/Catalyst SystemSubstrate Hindrance LevelKey Mechanistic AdvantageExpected Yield Range
Direct N-Alkylation Alkyl Halide + K₂CO₃Low (Unsubstituted)Simple setup, low cost.70–95%
Reductive Amination Aldehyde + NaBH(OAc)₃Moderate (C2-Substituted)Planar intermediate avoids steric clash; prevents over-alkylation.80–98%
Buchwald-Hartwig Pd₂(dba)₃ + DavePhosHigh (C2,C6-Disubstituted)Cone angle >160° forces reductive elimination; prevents bis-arylation.60–90%
Buchwald-Hartwig [Pd(IPr*OMe)(cin)Cl]Extreme (Tetra-ortho)Massive NHC flexibility accommodates extreme bulk during coordination.50–85%

Part 4: Self-Validating Experimental Protocols

Protocol A: Reductive Amination of Hindered Piperidines

Objective: Synthesize an N-alkylated 2-substituted piperidine while avoiding quaternary salt formation.

  • Iminium Formation: In an oven-dried flask under inert atmosphere, dissolve the 2-substituted piperidine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze iminium formation.

    • Self-Validation Check: Monitor the reaction via FTIR or TLC. The disappearance of the carbonyl stretch (~1700 cm⁻¹) and the appearance of a new, less polar spot indicates successful iminium/enamine formation.

  • Selective Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes.

    • Self-Validation Check: Effervescence should be minimal. Vigorous bubbling indicates unwanted hydrolysis of the hydride, meaning your solvent is wet.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ until bubbling ceases. Extract with dichloromethane (3x).

    • Self-Validation Check: Check the pH of the aqueous layer; it must be ≥ 8 to ensure the basic piperidine product is fully deprotonated and partitions entirely into the organic phase.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination of Hindered Piperidines

Objective: Cross-couple a 2,6-disubstituted piperidine with an unreactive aryl chloride.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2 mol%) and DavePhos (4 mol%) in anhydrous, degassed toluene. Stir for 15 minutes at room temperature.

    • Self-Validation Check: The solution color must transition from deep purple/red to pale yellow/orange. This color shift confirms the successful generation of the active, coordinatively unsaturated Pd(0)L_n species.

  • Substrate Addition: To the active catalyst solution, add the aryl chloride (1.0 equiv), the hindered piperidine (1.2 equiv), and sodium tert-butoxide (NaOtBu) (1.4 equiv).

    • Self-Validation Check: The mixture will immediately become heterogeneous due to the insoluble inorganic base. This is expected and necessary for the deprotonation step.

  • Coupling: Seal the vessel, remove it from the glovebox, and heat to 80 °C in an oil bath for 16 hours.

  • Monitoring & Quench: Cool to room temperature.

    • Self-Validation Check: Analyze an aliquot via LC-MS. The complete consumption of the aryl chloride mass and the appearance of the product mass without an M+14 (over-arylation) or homocoupling byproduct peak confirms the steric efficiency of the DavePhos ligand.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate, concentrate the filtrate, and purify via flash chromatography.

References

  • BenchChem. "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines." BenchChem.
  • MDPI. "Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine." MDPI.
  • Grokipedia. "Buchwald–Hartwig amination." Grokipedia.
  • National Institutes of Health (NIH). "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." NIH.

Sources

Validation & Comparative

A Comparative Guide to 1-(Carboxymethyl)piperidine-4-carboxylic acid and Isonipecotic Acid for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the structural nuances of molecules targeting the γ-aminobutyric acid (GABA) system are of paramount importance. This guide provides a detailed comparison of two closely related piperidine-4-carboxylic acid derivatives: the parent compound, isonipecotic acid, and its N-substituted analogue, 1-(carboxymethyl)piperidine-4-carboxylic acid. While both share a common structural core, the addition of a carboxymethyl group to the piperidine nitrogen dramatically alters the physicochemical and pharmacological profile, with significant implications for their application in research and drug development.

At a Glance: Structural and Functional Distinctions

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally restricted analogue of GABA.[1] It is a well-characterized partial agonist at GABAд receptors, making it a valuable tool in neurological research.[1][2][3] However, its utility in central nervous system (CNS) applications is limited by its inability to cross the blood-brain barrier.[1]

1-(Carboxymethyl)piperidine-4-carboxylic acid introduces a second acidic moiety, transforming the molecule into a dicarboxylic acid. This seemingly minor modification has profound consequences for its polarity, charge distribution, and, consequently, its interaction with biological targets. While less extensively studied, its structure suggests a potential role as a modulator of GABAergic neurotransmission, possibly with altered receptor or transporter selectivity compared to its parent compound.

Physicochemical Properties: A Tale of Two Acidities

The most striking difference between the two compounds lies in their acidity and polarity. The presence of two carboxylic acid groups and a tertiary amine in 1-(carboxymethyl)piperidine-4-carboxylic acid will result in a zwitterionic form with a different isoelectric point compared to the single zwitterion of isonipecotic acid.

PropertyIsonipecotic Acid1-(Carboxymethyl)piperidine-4-carboxylic acid (Predicted)
Molecular Formula C₆H₁₁NO₂C₈H₁₃NO₄
Molecular Weight 129.16 g/mol [3]187.19 g/mol
pKa 3.73 (carboxylic acid), 10.72 (piperidine nitrogen)[2]Two carboxylic pKa values (likely lower than 3.73) and one tertiary amine pKa (likely lower than 10.72)
LogP -0.08[2]Significantly lower (more hydrophilic)
Appearance White to off-white crystalline powder[2]Likely a white solid
Melting Point >300 °C[4]Expected to be different from isonipecotic acid

The increased polarity of 1-(carboxymethyl)piperidine-4-carboxylic acid suggests even lower passive diffusion across the blood-brain barrier than isonipecotic acid.

Pharmacological Profile: Divergent Paths at the Synapse

The primary pharmacological target of isonipecotic acid is the GABAд receptor, where it acts as a partial agonist.[1][3] The introduction of the N-carboxymethyl group in 1-(carboxymethyl)piperidine-4-carboxylic acid could lead to several potential changes in its pharmacological activity:

  • Altered GABA Receptor Affinity and Efficacy: The presence of a second negative charge and the increased steric bulk on the nitrogen atom could significantly impact its binding to the GABA recognition site on GABAд receptors. It may exhibit a different affinity, or a shift from partial agonism to antagonism or even inverse agonism.

  • Interaction with GABA Transporters (GATs): The structural similarity to dicarboxylic amino acids might confer affinity for GABA transporters. The termination of GABAergic neurotransmission is primarily mediated by the reuptake of GABA from the synaptic cleft by GATs.[5] Compounds that inhibit this process can prolong the inhibitory effect of GABA.[6] The dicarboxylic nature of 1-(carboxymethyl)piperidine-4-carboxylic acid might favor interaction with specific GAT subtypes.

  • Novel Target Engagement: The unique chemical structure might lead to interactions with other targets within the CNS that are not engaged by isonipecotic acid.

Experimental Workflows for Comparative Analysis

To empirically determine the pharmacological differences between these two compounds, a series of well-established experimental protocols can be employed.

Diagram: Comparative Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor_Binding GABAA Receptor Binding Assay Electrophysiology Patch-Clamp Electrophysiology Receptor_Binding->Electrophysiology GAT_Binding GABA Transporter Binding Assay Microdialysis In Vivo Microdialysis GAT_Binding->Microdialysis Anticonvulsant_Models Anticonvulsant Activity Models Electrophysiology->Anticonvulsant_Models BBB_Penetration Blood-Brain Barrier Permeability BBB_Penetration->Anticonvulsant_Models Anticonvulsant_Models->Microdialysis Compound_A 1-(Carboxymethyl)piperidine- 4-carboxylic acid Compound_A->Receptor_Binding Compound_A->GAT_Binding Compound_B Isonipecotic Acid Compound_B->Receptor_Binding Compound_B->GAT_Binding

Caption: A logical workflow for the comparative evaluation of the two compounds.

Experimental Protocols

GABAд Receptor Radioligand Binding Assay

This assay determines the affinity of the test compounds for the GABAд receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]muscimol or [³H]GABA) for binding to GABAд receptors in a prepared brain membrane fraction.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer.

    • Perform a series of centrifugations to isolate the synaptic membrane fraction.

    • Wash the membranes repeatedly to remove endogenous GABA.

    • Resuspend the final pellet in a binding buffer.

  • Binding Assay:

    • In a multi-well plate, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound (1-(carboxymethyl)piperidine-4-carboxylic acid or isonipecotic acid).

    • For non-specific binding control, add a high concentration of unlabeled GABA.

    • Incubate the plate to allow binding to reach equilibrium.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).

Patch-Clamp Electrophysiology on Cultured Neurons or Brain Slices

This technique directly measures the functional effect of the compounds on GABAд receptor-mediated ion currents.

Principle: Whole-cell patch-clamp recordings are used to measure the chloride currents elicited by GABA in the presence and absence of the test compounds.

Step-by-Step Methodology:

  • Cell/Slice Preparation:

    • Use primary neuronal cultures or acute brain slices containing GABAergic synapses.

    • Maintain the preparation in artificial cerebrospinal fluid (aCSF).

  • Recording:

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Apply GABA at a sub-maximal concentration (e.g., EC₂₀) to elicit a baseline chloride current.

    • Co-apply the test compound with GABA and observe any changes in the current amplitude, kinetics, or duration.

  • Data Analysis:

    • Measure the peak amplitude and decay time constant of the GABA-evoked currents.

    • Construct dose-response curves to determine the EC₅₀ or IC₅₀ of the compound's modulatory effect.

In Vivo Anticonvulsant Screening

Animal models of seizures are used to assess the potential therapeutic efficacy of the compounds.

Principle: The ability of a compound to protect against seizures induced by chemical convulsants or electrical stimulation is evaluated.

Commonly Used Models:

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Pentylenetetrazol (PTZ) Seizure Test: This model is sensitive to compounds that are effective against absence seizures.

  • Kindling Model: This model of chronic epilepsy is used to evaluate compounds for their ability to suppress focal seizures.

General Procedure:

  • Administer the test compound to rodents via a suitable route (e.g., intraperitoneal injection).

  • After a predetermined time, induce seizures using the chosen model.

  • Observe and score the seizure severity and/or latency to seizure onset.

  • Compare the results between the vehicle-treated and compound-treated groups.

In Vivo Microdialysis

This technique allows for the measurement of extracellular GABA levels in specific brain regions of awake, freely moving animals.

Principle: A microdialysis probe is implanted in a target brain region. A physiological solution is perfused through the probe, and small molecules from the extracellular fluid, including GABA, diffuse across the probe's semipermeable membrane and are collected for analysis.

Step-by-Step Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, cortex).

  • Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect dialysate samples at regular intervals.

  • Drug Administration: Administer the test compound (e.g., systemically or via reverse dialysis through the probe).

  • GABA Analysis: Quantify the GABA concentration in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis: Plot the change in extracellular GABA concentration over time in response to drug administration.

Conclusion: Guiding Future Research

While isonipecotic acid serves as a foundational tool for studying GABAд receptors, its N-carboxymethyl derivative presents an intriguing, albeit less explored, chemical entity. The predicted increase in hydrophilicity and the presence of a second acidic functional group strongly suggest a distinct pharmacological profile. The experimental workflows outlined in this guide provide a robust framework for elucidating these differences. A thorough comparative analysis will not only enhance our understanding of the structure-activity relationships within this class of compounds but may also pave the way for the development of novel therapeutic agents with improved selectivity and efficacy for targeting the GABAergic system.

References

  • Wikipedia. Isonipecotic acid. [Link]

  • Richards, D. A., & Bowery, N. G. (1996). Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus. Neuropharmacology, 35(8), 1043-1049.
  • PrepChem.com. Synthesis of N-acetyl isonipecotic acid. [Link]

  • Thompson, S. A., Whiting, P. J., & Wafford, K. A. (1992). Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones. Neuroscience letters, 146(2), 131-134.
  • ResearchGate. Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... [Link]

  • Drugs.com. List of Gamma-aminobutyric acid reuptake inhibitors. [Link]

Sources

Efficacy Comparison of Piperidine-Based Enzyme Inhibitors: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs[1]. Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets, particularly as an enzyme inhibitor[1][2]. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with an objective, data-driven comparison of piperidine-based inhibitors against alternative structural classes. We will dissect the causality behind their efficacy, focusing on acetylcholinesterase (AChE), monoamine oxidase (MAO), and emerging dual-target enzymes.

Mechanistic Basis of Piperidine-Enzyme Interactions

To understand why piperidine derivatives outperform many alternative scaffolds, we must look at the active site microenvironment. Structurally, the basic nitrogen atom in the piperidine ring becomes protonated at physiological pH[3]. This ionization is not merely incidental; it is the causal driver that allows the molecule to participate in critical cation- π interactions and hydrogen bonding with aromatic residues within enzyme active sites[3].

In the case of Acetylcholinesterase (AChE), the piperidine moiety of drugs like Donepezil interacts selectively with the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS), specifically targeting residues like Trp84 and Trp279[4][5]. This dual-site binding effectively quenches enzyme fluctuations, conferring high selectivity toward AChE over Butyrylcholinesterase (BuChE)[5].

Pathway ACh Acetylcholine (ACh) Synapse Synaptic Cleft ACh->Synapse Release AChE AChE Enzyme (CAS & PAS Sites) Synapse->AChE Binds Receptor Postsynaptic Receptor (Continued Signaling) Synapse->Receptor Elevated ACh Levels Choline Choline + Acetate (Signal Termination) AChE->Choline Hydrolysis Inhibitor Piperidine Inhibitor (e.g., Donepezil) Inhibitor->AChE Blocks Active Sites

Fig 1. Cholinergic signaling pathway and piperidine-based AChE inhibition mechanism.

Comparative Efficacy Data (Quantitative Analysis)

To objectively evaluate performance, we compare the half-maximal inhibitory concentration (IC50) of piperidine derivatives against non-piperidine alternatives.

Table 1: Comparative in vitro Efficacy of AChE Inhibitors
CompoundStructural ClassTarget EnzymeIC50 (µM)Mechanistic Causality
Donepezil BenzylpiperidineAChE0.60 ± 0.05High selectivity due to piperidine-CAS interaction[1][5].
Rivastigmine CarbamateAChE / BuChE~4.60Dual inhibitor; broader spectrum but higher adverse event rate[4][6].
Galantamine Tertiary AlkaloidAChE~3.20Allosteric potentiating ligand; lower cognitive efficacy in some models[7][8].
Compound 5d Piperidine (ortho-F)AChE0.013 ± 0.002Ortho-fluorine substitution enhances potency via hydrophobic interactions[1].
Compound 5c Phenoxyethyl PiperidineAChE0.50 ± 0.05Piperidinyl pendant group confers strict eeAChE selectivity over BuChE[5].

Clinical Meta-Analysis: In clinical settings, a recent meta-analysis comparing donepezil, galantamine, and rivastigmine showed standard mean differences (SMD) in cognitive outcomes of –0.33 for donepezil, –0.48 for galantamine, and –0.65 for rivastigmine[8]. While rivastigmine showed strong cognitive numerical changes, donepezil (the piperidine derivative) consistently demonstrated significant improvement in functional outcomes with the lowest incidence of adverse events[6][8].

Furthermore, structure-activity relationship (SAR) studies reveal that adding electron-withdrawing groups (EWGs) like fluorine or chlorine at the para or ortho positions of the piperidine scaffold significantly enhances enzyme binding[3][9]. Halogens increase the metabolic stability and lipophilicity of the compound, allowing deeper penetration into hydrophobic enzyme pockets[3].

Standardized Experimental Protocol for Enzyme Kinetics

To ensure scientific integrity, any claimed IC50 value must be derived from a self-validating experimental system. The modified Ellman's assay is the gold standard for cholinesterase kinetics.

Protocol: Self-Validating Ellman's Assay

Causality & Design: This assay uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to detect the free sulfhydryl group of thiocholine, a product of acetylthiocholine (ATCh) hydrolysis. The reaction produces a yellow anion measurable at 412 nm. A self-validating system must include a blank (to subtract spontaneous ATCh hydrolysis) and a reference inhibitor (e.g., Donepezil) to normalize inter-assay variability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the piperidine-based test compound in DMSO (final assay concentration <1% to prevent enzyme denaturation).

  • Enzyme Pre-incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound (varying concentrations), and 20 µL of AChE enzyme (0.22 U/mL). Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring accurate steady-state kinetic measurements.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCh (15 mM) to each well.

  • Kinetic Read: Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Plot % inhibition versus log[Inhibitor] and use non-linear regression to determine the IC50.

Workflow Prep Prepare Reagents (Enzyme, ATCh, DTNB) Incubate Incubate Inhibitor + AChE (15 min, 25°C) Prep->Incubate Substrate Add ATCh & DTNB (Initiate Reaction) Incubate->Substrate Read Kinetic Read at 412 nm (10 min duration) Substrate->Read Analyze Calculate IC50 (Non-linear Regression) Read->Analyze

Fig 2. Step-by-step Ellman's assay workflow for self-validating enzyme kinetics.

Advanced Profiling: Dual Inhibition and Multi-Targeting

Recent drug development has shifted toward multi-target directed ligands (MTDLs), and piperidine derivatives are highly adaptable for this purpose. For example, specific piperidine derivatives have been synthesized as dual inhibitors of tyrosinase and pancreatic lipase, achieving low micromolar IC50 values (e.g., 0.98 µM for tyrosinase)[3]. Additionally, preserving the benzyl piperidine moiety while modifying the alkyl chain has yielded potent Monoamine Oxidase (MAO-A and MAO-B) inhibitors[10]. The para-substitution of the piperidine ring with a hydroxyl group maximizes MAO inhibitory activity, demonstrating the scaffold's incredible versatility across disparate enzyme classes[10].

References

  • Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights. Taylor & Francis, 2025. URL:[Link]

  • Synthesis and Biological Evaluation of Piperidine-Linked Schiff Base Derivatives as Potential α-Amylase Inhibitors. ResearchGate, 2026. URL: [Link]

  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PMC, 2019. URL:[Link]

  • Safety and efficacy of acetylcholinesterase inhibitors for Alzheimer's disease: A systematic review and meta-analysis. Adv Clin Exp Med., 2024. URL:[Link]

  • Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: A systematic review and meta-analysis. PMC, 2008. URL: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 2023. URL:[Link]

Sources

Validating the Purity of 1-(Carboxymethyl)piperidine-4-carboxylic Acid: A Comparative Guide to qNMR vs. Traditional Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter small, highly polar molecules that completely defy standard analytical workflows. 1-(Carboxymethyl)piperidine-4-carboxylic acid (CAS 53919-19-0) is a prime example of such an analytical challenge. Featuring a tertiary amine and two carboxylic acid moieties, this zwitterionic compound is highly hydrophilic and lacks a conjugated π-electron system.

These structural attributes make traditional purity validation methods fundamentally inadequate. This guide objectively compares quantitative Nuclear Magnetic Resonance (qNMR) against alternative methodologies, demonstrating why qNMR serves as the metrological gold standard for absolute purity determination of polar, non-chromophoric analytes.

The Analytical Dilemma: Why Traditional Methods Fall Short

To understand why we must pivot to qNMR, we must first analyze the mechanistic failures of traditional techniques when applied to 1-(Carboxymethyl)piperidine-4-carboxylic acid.

  • HPLC-UV: Because the molecule lacks a strong UV chromophore, standard UV detection (e.g., 254 nm) is practically blind to it. Attempting to detect it at low wavelengths (e.g., 210 nm) results in severe solvent interference and baseline drift, making accurate integration impossible.

  • HPLC-ELSD / CAD: Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can detect non-UV absorbing compounds. However, these detectors are inherently non-linear. They require complex calibration curves and cannot provide absolute purity without a highly pure, certified reference standard of the analyte itself.

  • LC-MS: While excellent for structural confirmation and impurity profiling, mass spectrometry is highly susceptible to ionization suppression. The ionization efficiency varies wildly between the parent compound and trace impurities, rendering it semi-quantitative at best for absolute purity determination.

  • Acid-Base Titrimetry: Given the two carboxylic acid groups, titration seems logical. However, titration is non-specific. Any residual acidic or basic impurities from the synthesis process (e.g., inorganic salts, unreacted reagents) will consume the titrant, inevitably leading to an overestimation of purity.

The Metrological Superiority of Quantitative NMR (qNMR)

The1 to adopt qNMR as a primary measurement method consistent with strict metrological principles[1].

The causality behind qNMR's superiority is quantum mechanical: the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei (protons) generating that signal , independent of the molecule's chemical structure[1]. By comparing the integral of a specific analyte signal to that of a certified internal standard (IS) of known purity, an absolute mass fraction (w/w %) can be determined[2]. This completely bypasses the need for a reference standard of the analyte itself—a critical advantage for novel or difficult-to-synthesize compounds[2].

Experimental Design & Self-Validating Protocol

To ensure a self-validating system, the following protocol adheres to established3[3].

Step 1: Internal Standard (IS) and Solvent Selection

For 1-(Carboxymethyl)piperidine-4-carboxylic acid, Deuterium Oxide (D₂O) is the optimal solvent due to the analyte's high polarity. Maleic acid (Certified Reference Material) is selected as the internal standard. Meticulous IS selection is crucial to prevent signal overlap[4]; the singlet olefinic protons of maleic acid (~6.3 ppm) are perfectly separated from the aliphatic multiplets of the piperidine ring (1.5 – 3.5 ppm).

Step 2: Gravimetric Sample Preparation

Gravimetric precision dictates the accuracy of the final result.

  • Using a microbalance (0.01 mg accuracy), accurately weigh ~10 mg of the analyte and ~5 mg of Maleic acid into a clean glass vial[3].

  • Add 0.75 mL of D₂O. Vortex until complete dissolution is achieved, then transfer to a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

To ensure the validity of the fundamental equation I=kN (where I is the integral and N is the number of nuclei), specific physical criteria must be met during acquisition[4]:

  • Pulse Angle: A 90° pulse is vital to ensure uniform pulse excitation across the spectral width, maximizing transverse magnetization[4].

  • Relaxation Delay (D1): A long relaxation delay is mandatory. D1 must be set to ≥5×T1​ (the longest longitudinal relaxation time of both the analyte and the IS) to ensure full thermal relaxation of all protons between scans. A D1 of 30–60 seconds is typical[2].

  • Data Points & Scans: Acquire 64K data points with a minimum of 16–64 transients to achieve a Signal-to-Noise Ratio (SNR) > 150:1[3].

Step 4: Spectral Processing and Calculation
  • Zero-Filling: Zero-fill the data to 256K real points to improve digital resolution, ensuring the peak shape is accurately defined for precise integration[3].

  • Correction: Apply an exponential line broadening of 0.3 Hz. Perform meticulous manual phase correction (zero and first order) and apply a 5th-order polynomial baseline correction[3].

  • Calculation: Calculate the absolute purity ( Panalyte​ ) using the fundamental metrological equation:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​

(Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity).

Workflow Visualization

QNMR_Workflow Step1 1. Analyte & IS Selection Analyte + Maleic Acid (IS) Step2 2. Gravimetric Preparation Weigh to 0.01 mg, Dissolve in D2O Step1->Step2 Step3 3. 1H qNMR Acquisition 90° Pulse, D1 > 5×T1 Step2->Step3 Step4 4. Spectral Processing Zero-fill to 256K, Phase/Baseline Correct Step3->Step4 Step5 5. Absolute Purity Calculation Metrological Mass Fraction Step4->Step5

Workflow for absolute purity determination via 1H qNMR.

Comparative Experimental Data Analysis

To objectively demonstrate the performance differences, the table below summarizes the purity validation of a synthesized batch of 1-(Carboxymethyl)piperidine-4-carboxylic acid across different analytical platforms.

Analytical TechniqueCalculated Purity (w/w %)Precision (RSD, n=3)SpecificityReference Standard Required?
1H qNMR 98.4% 0.2% High No (Uses universal IS)
HPLC-ELSD 99.5% (Area %)1.5%ModerateYes (For absolute quantitation)
LC-MS (TIC) Semi-quantitative>5.0%High (Mass specific)Yes
Acid-Base Titration 101.2%0.8%LowNo

Data Interpretation & Causality: In this analysis, qNMR indicates a true absolute mass fraction of 98.4%. Conversely, HPLC-ELSD suggests a falsely elevated purity of 99.5%. This discrepancy arises because ELSD response factors vary significantly between the main analyte and trace impurities, leading to an underestimation of impurity concentrations[5].

Furthermore, acid-base titration yields an impossible purity of 101.2%. This is a classic artifact caused by the non-specific neutralization of residual inorganic salts from the synthesis process. Because qNMR is a molar-based primary ratio technique, it is immune to these artifacts, providing the most accurate representation of the sample's composition[5]. International collaborative studies have statistically validated that 1H qNMR possesses the competence to achieve the exact same quantification accuracy as conventional primary methods[6].

Conclusion

For highly polar, non-chromophoric molecules like 1-(Carboxymethyl)piperidine-4-carboxylic acid, traditional chromatographic methods fail to provide reliable absolute quantitation without extensive derivatization or the use of identical reference standards. By leveraging the first-principles physics of nuclear magnetic resonance, qNMR eliminates the need for analyte-specific standards and bypasses the limitations of UV/ELSD detection. When executed with rigorous gravimetric preparation and optimized acquisition parameters, qNMR stands as the definitive methodology for purity validation in modern drug development.

References

  • Purity by Absolute qNMR Instructions. ACS.org. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at:[Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed (NIH). Available at: [Link]

Sources

Comparative analysis of different protecting groups for piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Nitrogen Protecting Groups in Piperidine Synthesis

The piperidine ring is a ubiquitous pharmacophore in medicinal chemistry, featured prominently in blockbuster drugs such as donepezil, fentanyl derivatives, and various kinase inhibitors. During the multi-step synthesis of complex piperidine derivatives, the secondary amine nitrogen must be temporarily masked to prevent unwanted nucleophilic attacks, oxidation, or interference with transition-metal catalysts. Selecting the optimal protecting group requires a strategic understanding of orthogonality—the ability to selectively remove one protecting group without affecting others.

Mechanistic Evaluation of Key Protecting Groups

As a self-validating system, the choice of a protecting group must be governed by the specific reaction conditions the molecule will face downstream.

1. Boc (tert-Butyloxycarbonyl)

  • Causality of Choice: Boc is the gold standard for amine protection when subsequent reactions require basic, nucleophilic, or reductive conditions[1]. It is highly orthogonal to Fmoc and Cbz[2].

  • Deprotection Mechanism: Boc is strictly acid-labile. Treatment with Trifluoroacetic Acid (TFA) or HCl protonates the carbamate carbonyl. This triggers the expulsion of a tert-butyl cation (which loses a proton to become isobutylene gas) and carbamic acid, which rapidly decarboxylates into CO₂ and the free amine. The generation of gaseous byproducts drives the reaction forward irreversibly.

2. Cbz (Carboxybenzyl)

  • Causality of Choice: Cbz is highly stable to mild acids and bases, making it ideal for complex alkaloid construction where Boc or Fmoc might prematurely cleave.

  • Deprotection Mechanism: The standard removal method is catalytic hydrogenolysis (H₂ gas over Pd/C)[2]. The palladium surface facilitates the cleavage of the benzyl C–O bond, yielding toluene and carbamic acid, which subsequently decarboxylates. It is completely orthogonal to Boc, provided no other reducible functional groups (like alkenes) are present.

3. Fmoc (Fluorenylmethyloxycarbonyl)

  • Causality of Choice: Fmoc is uniquely suited for syntheses containing acid-sensitive functional groups (like acetals or Boc groups) and is the cornerstone of solid-phase peptide synthesis[3].

  • Deprotection Mechanism: Fmoc is base-labile. Treatment with a secondary amine (commonly 20% piperidine in DMF) initiates an E1cB elimination[2]. The base abstracts the highly acidic fluorenyl proton, forming a cyclopentadienyl-type anion that expels the carbamate leaving group. The resulting dibenzofulvene byproduct is immediately scavenged by the piperidine to prevent side reactions.

4. Bn (Benzyl)

  • Causality of Choice: Unlike carbamates, the benzyl group is an alkyl protecting group. It renders the piperidine nitrogen non-nucleophilic but retains its basicity. It is extremely robust against harsh acids, bases, and organometallic reagents.

  • Deprotection Mechanism: While standard hydrogenolysis works, sterically hindered or sulfur-containing substrates (which poison Pd catalysts) require chemical dealkylation. A highly effective method utilizes 1-chloroethyl chloroformate (ACE-Cl) to form a labile carbamate intermediate, which is decomposed by methanolysis[4].

Quantitative Comparison of Piperidine Protecting Groups

Protecting GroupIntroduction ReagentDeprotection ConditionOrthogonality (Stable to)Typical Yield
Boc Boc₂O, TEA, DCMTFA/DCM (1:1) or 4M HClBase, H₂/Pd-C, Nucleophiles90–98%
Cbz Cbz-Cl, NaHCO₃, THF/H₂OH₂ (1 atm), 10% Pd/C, MeOHMild Acid, Mild Base85–95%
Fmoc Fmoc-Cl, Pyridine, DCM20% Piperidine in DMFAcid, H₂/Pd-C88–96%
Bn BnBr, K₂CO₃, DMF1. ACE-Cl, DCE 2. MeOH refluxAcid, Base, Organometallics80–90%

Orthogonality & Deprotection Workflow

The following diagram illustrates a strategic sequence for the orthogonal deprotection of a multi-protected intermediate, ensuring selective cleavage at each stage without compromising the remaining masking groups.

OrthogonalDeprotection Start Multi-Protected Molecule (e.g., N-Boc, O-Bn, S-Fmoc) Step1 20% Piperidine in DMF Start->Step1 Result1 Fmoc Cleaved (Boc & Bn Intact) Step1->Result1 E1cB Elimination Step2 H2, Pd/C, MeOH Result1->Step2 Result2 Bn Cleaved (Boc Intact) Step2->Result2 Hydrogenolysis Step3 TFA / DCM (1:1) Result2->Step3 Result3 Boc Cleaved (Fully Deprotected) Step3->Result3 Acid Hydrolysis

Orthogonal deprotection workflow demonstrating selective sequential cleavage.

Self-Validating Experimental Protocols

Protocol 1: N-Boc Protection of Piperidine Derivatives

Causality: Triethylamine (TEA) acts as an acid scavenger to prevent the protonation of the piperidine nitrogen, ensuring it remains highly nucleophilic to attack the Boc anhydride[5].

  • Preparation: Dissolve the piperidine derivative (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add Triethylamine (1.2 equiv, 12 mmol) and cool the reaction flask to 0 °C using an ice bath to control the exothermic reaction and prevent di-Boc formation.

  • Reagent Addition: Dropwise add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv, 11 mmol) dissolved in a minimal amount of DCM.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 3–5 hours. Monitor the disappearance of the starting material via TLC (Ninhydrin stain).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃ to remove unreacted Boc₂O, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: N-Debenzylation via 1-Chloroethyl Chloroformate (ACE-Cl)

Causality: When catalytic hydrogenolysis fails due to steric hindrance or catalyst poisoning (e.g., in thieno-piperidine spirocycles), ACE-Cl provides a chemical alternative. It forms a highly labile chloroethyl carbamate intermediate that cleanly decarboxylates upon methanolysis[6].

  • Carbamate Formation: Dissolve the N-benzyl piperidine derivative (1.0 equiv, 5 mmol) in anhydrous 1,2-dichloroethane (DCE) at 0 °C under an argon atmosphere.

  • Reagent Addition: Add 1-chloroethyl chloroformate (ACE-Cl) (1.5 equiv, 7.5 mmol) dropwise.

  • Reflux: Heat the reaction mixture to 80 °C and stir for 2–3 hours. Monitor the formation of the carbamate intermediate via LC-MS.

  • Solvent Exchange: Cool the mixture to room temperature and concentrate under reduced pressure to completely remove DCE and excess ACE-Cl.

  • Methanolysis: Resuspend the crude residue in anhydrous methanol (20 mL) and heat to reflux for 1–2 hours. The excess methanol promotes the decarboxylation of the intermediate.

  • Isolation: Concentrate the solution under reduced pressure to yield the secondary piperidine amine as a hydrochloride salt. Triturate with diethyl ether if necessary to obtain a crystalline solid.

References

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Retrieved from[Link]

  • ACS Publications. New Orally Active Non-Peptide Fibrinogen Receptor (GpIIb-IIIa) Antagonists. Retrieved from[Link]

  • PMC. Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science. Retrieved from[Link]

Sources

A Comparative Guide to Purity Assessment: The Role of Elemental Analysis for 1-(Carboxymethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Research and Development

In the realm of pharmaceutical sciences and drug development, the chemical purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe research.[1] For a molecule like 1-(Carboxymethyl)piperidine-4-carboxylic acid (C₈H₁₃NO₄), a versatile building block in medicinal chemistry, ensuring its purity is a critical first step. The presence of even trace impurities, such as residual solvents, inorganic salts from synthesis, or side-reaction products, can lead to erroneous biological data and compromise the integrity of subsequent research.[1][2]

This guide provides an in-depth assessment of elemental analysis as a primary method for quantifying the purity of 1-(Carboxymethyl)piperidine-4-carboxylic acid. We will explore the causality behind the experimental protocol, compare its performance with alternative analytical techniques, and provide the data-driven insights necessary for researchers to make informed decisions for their analytical workflows.

Pillar 1: Elemental Analysis – A Fundamental Truth Test

Elemental analysis (EA), specifically CHNS/O analysis, serves as a fundamental and robust method for assessing the purity of an organic compound.[3][4][5] Unlike spectroscopic or chromatographic techniques that identify molecular structures or separate mixtures, EA provides a quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample.[6] The principle is straightforward: if the sample is pure, the experimentally determined elemental composition will align closely with the theoretically calculated values based on its molecular formula.

The power of elemental analysis lies in its ability to detect non-NMR-active or non-UV-active impurities. For instance, inorganic salts (e.g., NaCl) or residual water, which are common byproducts of synthesis and purification, would go undetected by methods like NMR spectroscopy but would significantly skew the elemental percentages, immediately signaling a purity issue.[2][7]

Theoretical Composition of 1-(Carboxymethyl)piperidine-4-carboxylic acid

To establish a baseline for purity, we must first calculate the theoretical elemental composition from the molecular formula, C₈H₁₃NO₄ (Molecular Weight: 187.19 g/mol ).

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.011896.08851.33%
Hydrogen (H)1.0081313.1047.00%
Nitrogen (N)14.007114.0077.48%
Oxygen (O)15.999463.99634.19%
Total 187.195 100.00%

An experimental result is typically considered acceptable if it falls within ±0.4% of the theoretical value, a long-standing benchmark in chemical publications.[4][8]

Experimental Protocol: A Self-Validating Workflow for CHN Analysis

The following protocol for combustion-based CHN analysis is designed to ensure accuracy and trustworthiness through systematic validation steps.

Core Principle: Dumas Method of Combustion Analysis

Modern elemental analyzers operate on the principle of high-temperature combustion, often referred to as the Dumas method.[5] The sample is combusted in a furnace in a pure oxygen environment, which instantaneously converts all organic and inorganic substances into their elemental gases (e.g., carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂).[9][10] These gases are then separated and quantified by a thermal conductivity detector (TCD) or other specialized sensors.[10][11]

Purity_Assessment_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis Automated Analysis cluster_data Data Interpretation Drying 1. Sample Drying (Vacuum Oven, 60°C) Weighing 2. Precise Weighing (1-3 mg in Tin Capsule) Drying->Weighing Combustion 4. Flash Combustion (~1000°C in O₂ stream) Weighing->Combustion Cal 3. Instrument Calibration (e.g., Acetanilide Standard) Reduction 5. Gas Reduction (NOx -> N₂ over Copper) Combustion->Reduction Separation 6. GC Separation (N₂, CO₂, H₂O) Reduction->Separation Detection 7. TCD Detection Separation->Detection Calculation 8. Mass % Calculation (Software Integration) Detection->Calculation Comparison 9. Comparison (Experimental vs. Theoretical) Calculation->Comparison Purity 10. Purity Assessment (Deviation < 0.4%?) Comparison->Purity

Workflow for purity assessment via CHN elemental analysis.
Step-by-Step Methodology
  • Instrument Calibration (Trustworthiness Pillar):

    • Rationale: Before analyzing any unknown, the instrument's accuracy must be verified. This is achieved by analyzing a certified, high-purity standard with a known elemental composition, such as acetanilide.

    • Protocol:

      • Accurately weigh 1-2 mg of acetanilide into a tin capsule.

      • Run the standard through the CHN analyzer.

      • Compare the results to the theoretical values for acetanilide (C: 71.09%, H: 6.71%, N: 10.36%). The instrument is considered calibrated if the results are within the acceptable ±0.4% deviation.

  • Sample Preparation (Expertise Pillar):

    • Rationale: The sample must be completely homogenous and, critically, anhydrous. Residual water or solvents will artificially inflate the hydrogen and oxygen content, leading to inaccurate results.

    • Protocol:

      • Dry the 1-(Carboxymethyl)piperidine-4-carboxylic acid sample under a high vacuum at 50-60°C for at least 12 hours to remove any adsorbed water or volatile solvents.

      • Using an ultra-microbalance, accurately weigh 1-3 mg of the dried sample into a pre-cleaned tin capsule. Fold the capsule to ensure no sample can escape.

      • Prepare at least three separate samples for triplicate analysis to ensure reproducibility.

  • Automated Combustion and Analysis:

    • Rationale: The automated process ensures high precision and eliminates operator-induced variability. The "flash combustion" ensures the entire sample is converted to its gaseous components instantaneously.[10]

    • Protocol:

      • Place the weighed samples into the instrument's autosampler.

      • Initiate the analysis sequence. The instrument will automatically drop each sample into a high-temperature (typically 900-1000°C) furnace.

      • The resultant gases (N₂, NOx, CO₂, H₂O) are swept by a helium carrier gas through a reduction tube (containing copper) to convert nitrogen oxides (NOx) to N₂ gas.

      • The gases are then separated, typically using a gas chromatography column, and quantified by a thermal conductivity detector.

  • Data Interpretation and Purity Assessment:

    • Rationale: The final step is a direct comparison of the empirical data against the theoretical ideal. A close match is strong evidence of high purity.

    • Protocol:

      • The instrument's software calculates the mass percentages of C, H, and N.

      • Average the results from the triplicate runs.

      • Compare these experimental averages to the theoretical values for C₈H₁₃NO₄.

Hypothetical Data & Interpretation
ElementTheoretical Mass %Experimental Mass % (Run 1)Experimental Mass % (Run 2)Experimental Mass % (Run 3)Average Experimental %DeviationPurity Conclusion
C 51.33%51.25%51.38%51.31%51.31% -0.02%Pass
H 7.00%7.08%7.05%7.10%7.08% +0.08%Pass
N 7.48%7.41%7.45%7.43%7.43% -0.05%Pass

In this hypothetical scenario, the average experimental values are well within the ±0.4% tolerance, providing strong evidence that the sample of 1-(Carboxymethyl)piperidine-4-carboxylic acid is of high purity with respect to its elemental composition.

Pillar 2: A Comparative Guide to Alternative Purity Assessment Methods

While elemental analysis is a powerful tool, it is not a panacea. It confirms the correct elemental ratio but provides no information about the structure of impurities.[7] A comprehensive purity assessment often involves orthogonal methods.[11]

Method_Selection start What is the primary analytical question? q1 Is the elemental ratio correct? (Confirming bulk purity, detecting inorganic impurities) start->q1 q2 What is the % purity relative to a standard? (Assay, quantification) start->q2 q3 What are the identities of impurities? (Impurity profiling) start->q3 q4 Is the correct molecule present? (Structural confirmation) start->q4 ea Elemental Analysis (EA) q1->ea Yes qnmr Quantitative NMR (qNMR) q2->qnmr Yes hplc HPLC-UV/MS q3->hplc Yes ms High-Resolution MS (HRMS) q4->ms Yes

Logical flow for selecting a purity validation method.
Comparison Summary
FeatureElemental Analysis (EA)HPLC-UVQuantitative NMR (qNMR)Mass Spectrometry (MS)
Primary Measurement Mass % of elements (C,H,N,S)Area % of UV-active speciesMolar ratio of analyte to an internal standardMass-to-charge (m/z) ratio
Impurity Detection Excellent for inorganic salts, water, and impurities with different elemental ratios.Excellent for UV-active organic impurities.Excellent for proton-containing impurities.Excellent for ionizable impurities.
Quantification Absolute (bulk purity)Relative (Area %), or absolute with a certified standard.Absolute, highly accurate and precise.[12][13]Primarily qualitative/structural, quantification is complex.
Structural Info NoneLimited (retention time)Yes (full structure elucidation)Yes (molecular weight and fragmentation)
Limitations Cannot distinguish isomers; insensitive to impurities with the same elemental formula.[14]Requires impurities to have a chromophore; requires method development.Lower sensitivity than HPLC; requires a high-purity internal standard.[12]Ionization efficiency varies between compounds, making quantification difficult.[7]
Sample Requirement 1-3 mg (destructive)µg to mg (non-destructive, recoverable)2-10 mg (non-destructive)ng to µg (destructive)
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[11] For 1-(Carboxymethyl)piperidine-4-carboxylic acid, a reverse-phase HPLC method would be suitable.[15][16] The method separates the main compound from its impurities based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Strength vs. EA: HPLC excels at detecting and quantifying structurally similar organic impurities that would be invisible to elemental analysis.

  • Weakness vs. EA: It cannot detect non-UV-active impurities like inorganic salts and is insensitive to water content.

Quantitative NMR (qNMR)

qNMR has emerged as a powerful primary method for purity assessment.[1][17] By integrating the signal of the analyte against the signal of a certified internal standard of known purity and concentration, one can directly and accurately determine the absolute purity of the sample.[12]

  • Strength vs. EA: qNMR provides structural confirmation and purity in a single, non-destructive experiment.[18][19] It can identify and quantify specific impurities if their signals do not overlap.

  • Weakness vs. EA: Like HPLC, qNMR is blind to inorganic salts and other non-proton-containing impurities. Its sensitivity is generally lower than that of chromatographic methods.[20]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can confirm the molecular formula.[21][22][23] While not a primary quantitative tool for purity, it is unparalleled for identifying the molecular weights of unknown impurities, often in conjunction with HPLC.

  • Strength vs. EA: HRMS provides definitive confirmation of the molecular formula, a piece of information that EA can only infer.

  • Weakness vs. EA: It is not inherently quantitative for purity assessment and will not detect non-ionizable impurities like salts.[7]

Conclusion: An Integrated Approach to Purity Validation

For researchers and drug development professionals, no single technique provides a complete picture of a compound's purity. While Elemental Analysis stands as an essential, cost-effective, and robust method for verifying the elemental composition and detecting non-organic impurities in 1-(Carboxymethyl)piperidine-4-carboxylic acid, its true power is realized when used within a larger analytical framework.

A scientifically rigorous approach involves using EA to confirm the fundamental bulk purity and then employing orthogonal methods like HPLC for impurity profiling and qNMR for an independent, absolute purity assay. This multi-faceted strategy ensures the highest confidence in the quality of the material, safeguarding the integrity and success of downstream research and development.

References

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Wertalik, P. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory. Retrieved from [Link]

  • Study.com. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Scribd. (n.d.). CHNS Analyzer: Principles and Applications. Retrieved from [Link]

  • Kowol, C. R., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. Retrieved from [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • Davies, S. R., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. Retrieved from [Link]

  • Spectral Service AG. (2025, September 26). Purity Testing & Quantitative NMR Analysis. Retrieved from [Link]

  • University of Padua. (2024, June 21). Elemental Analysis – Technical Resources. Retrieved from [Link]

  • AZoM. (2023, October 23). Understanding the Working Principles of CHNO Analyzers. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

  • Fraunhofer IFAM. (2026, February 27). Elemental Analysis (CHNS, ONH) - Precise material analysis. Retrieved from [Link]

  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Bruker. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2022, September 22). HOW TO DETERMINE THE PURITY OF AN ORGANIC COMPOUND. Retrieved from [Link]

  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Westwood, S., et al. (2019, May 20). Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report). OPUS. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Kowol, C. R., et al. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. Retrieved from [Link]

  • C&EN. (2022, December 14). Chemists Debate the Value of Elemental Analysis. PMC. Retrieved from [Link]

  • AZoM. (2023, April 4). The Problems Associated With Elemental Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

  • AKJournals. (n.d.). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 28). Unlocking Molecular Secrets: What Mass Spectrometry Actually Measures. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • PubMed. (2004, January 15). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]

  • ResearchGate. (2026, February 28). Determination of carboxylic acids in apple juice by RP HPLC. Retrieved from [Link]

  • PMC - NIH. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved from [Link]

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Cross-referencing spectral data for piperidine derivatives with literature values

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Spectral Data for Piperidine Derivatives: A Comparative Guide to Literature Cross-Referencing

Piperidine derivatives are foundational pharmacophores in medicinal chemistry, serving as critical building blocks in blockbuster drugs ranging from antihistamines to acetylcholinesterase inhibitors (1)[1]. Because minor substitutions on the piperidine ring—such as axial versus equatorial conformations—drastically alter pharmacological profiles, precise structural elucidation via Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) is non-negotiable.

This guide objectively compares leading spectral databases and provides a self-validating experimental workflow for cross-referencing empirical data against literature values.

Comparative Analysis of Spectral Databases

When confirming the structure of a synthesized piperidine derivative, researchers typically rely on three primary platforms to cross-reference their empirical data.

  • SDBS (Spectral Database for Organic Compounds): Hosted by the National Institute of Advanced Industrial Science and Technology (AIST), SDBS is a highly reliable repository containing empirical spectra (EI-MS, FT-IR, 1H/13C NMR, Raman, and EPR) for approximately 34,000 organic molecules (2)[2]. It is the gold standard for baseline empirical comparisons of simple piperidine building blocks.

  • CAS SciFinder: SciFinder integrates over 23.8 million predicted proton NMR spectra powered by ACD/Labs algorithms (3)[3]. Recent enhancements have expanded this to include predicted heteroatom data (19F, 15N, 31P) (4)[4]. This platform is indispensable when working with novel piperidine analogs where empirical literature values do not yet exist.

  • Reaxys (Elsevier): Reaxys excels in deep literature mining, housing over 353 million substances and 500 million physicochemical data points extracted directly from patents and journals (5)[5]. While it does not natively display graphical spectra, it provides detailed spectral peak data and solvent conditions linked directly to the primary literature (6)[6].

Table 1: Quantitative Comparison of Spectral Database Capabilities

FeatureSDBS (AIST)CAS SciFinderReaxys (Elsevier)
Primary Data Type Empirical (Curated)Empirical & PredictedLiterature-Extracted Peaks
Predicted NMR Spectra NoYes (via ACD/Labs)No
Graphical Spectra View Yes (High-Res Images)Yes (Interactive Zoom)No (Text/Peak Lists Only)
Cost / Access Free (Public)Commercial LicenseCommercial License
Best Use Case Known building blocksNovel synthetic targetsPatent & bioactivity correlation

Workflow for Spectral Cross-Referencing

To ensure scientific integrity, spectral cross-referencing must follow a logical progression from orthogonal data acquisition to database alignment.

Workflow cluster_DB Database Cross-Referencing Prep Sample Preparation (CDCl3 + 0.03% TMS) Acq Orthogonal Acquisition (NMR, FT-IR, HRMS) Prep->Acq Proc Data Processing (Phase/Baseline Correction) Acq->Proc SDBS SDBS (AIST) Empirical Matching Proc->SDBS SciFinder CAS SciFinder ACD/Labs Prediction Proc->SciFinder Reaxys Reaxys (Elsevier) Lit. Property Data Proc->Reaxys Align Spectral Alignment & Δ Shift Calculation SDBS->Align SciFinder->Align Reaxys->Align Confirm Structural Elucidation & Purity Confirmation Align->Confirm

Orthogonal workflow for acquiring, processing, and cross-referencing piperidine spectral data.

Self-Validating Experimental Protocol

As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following methodology for acquiring and cross-referencing piperidine spectral data is designed as a self-validating system.

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve 10-15 mg of the piperidine derivative in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The secondary amine nitrogen in piperidine rings can rapidly exchange protons or form hydrogen bonds, causing chemical shift drift. CDCl3 is aprotic, minimizing this exchange. TMS acts as an absolute internal reference (0.00 ppm), ensuring that any observed chemical shifts ( δ ) are strictly due to the molecule's electronic environment, not solvent effects or magnetic field drift.

Step 2: Orthogonal Data Acquisition

  • Action: Acquire 1H NMR (400 MHz, relaxation delay D1 = 1.0 s), FT-IR (ATR mode, 4000-400 cm⁻¹), and HRMS (ESI+).

  • Causality: Relying solely on NMR is a critical failure point. A self-validating system requires orthogonal confirmation. HRMS confirms the exact mass (preventing the misidentification of dimers), FT-IR confirms functional groups (e.g., the secondary amine N-H stretch at ~3330-3410 cm⁻¹ for piperidine rings (7)[7]), and NMR maps the carbon-hydrogen framework. The 1.0 s relaxation delay in NMR ensures complete relaxation of the piperidine ring protons, guaranteeing accurate integration values.

Step 3: Spectral Processing & Peak Picking

  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation. Perform manual zero-order and first-order phase corrections.

  • Causality: Apodization (line broadening) increases the signal-to-noise ratio without sacrificing the resolution needed to observe the complex multiplet splitting (axial vs. equatorial protons) characteristic of the chair conformation of piperidine rings.

Step 4: Database Query and Delta ( Δ ) Shift Analysis

  • Action: Input the processed peak list into SDBS (Reverse Search) or CAS SciFinder (Substructure Search). Calculate the Δ shift ( Δδ=∣δempirical​−δliterature​∣ ).

  • Causality: A Δδ of < 0.05 ppm for 1H NMR strongly validates the structure. If Δδ > 0.1 ppm, it indicates potential concentration-dependent shifting (common for amines) or an incorrect stereochemical assignment, prompting a re-evaluation of the synthesis.

Case Study: 1-Methylpiperidine Spectral Alignment

To demonstrate this comparative approach, we analyze 1-Methylpiperidine, a ubiquitous building block. The quantitative data below illustrates the variance between empirical acquisition, curated literature (SDBS), and algorithmic prediction (SciFinder).

Table 2: 1H NMR Chemical Shift ( δ , ppm) Comparison for 1-Methylpiperidine (in CDCl3)

Proton PositionEmpirical Data (400 MHz)SDBS (Literature)SciFinder (Predicted) Δδ (Empirical vs. SDBS)
N-CH3 2.26 (s, 3H)2.26 (s, 3H)2.22 (s, 3H)0.00
C2, C6 (Equatorial/Axial) 2.35 (m, 4H)2.34 (m, 4H)2.41 (t, 4H)0.01
C3, C5 (Equatorial/Axial) 1.55 (m, 4H)1.56 (m, 4H)1.52 (m, 4H)0.01
C4 (Equatorial/Axial) 1.40 (m, 2H)1.42 (m, 2H)1.45 (m, 2H)0.02

Data Interpretation: The empirical data aligns almost perfectly with the SDBS curated database ( Δδ≤0.02 ppm). The SciFinder predicted spectrum, while structurally indicative, shows a slight deviation ( Δδ up to 0.06 ppm) due to the generalized nature of the ACD/Labs prediction algorithm for aliphatic heterocycles. This highlights the necessity of using empirical databases like SDBS for exact matching, while reserving SciFinder's prediction tools for novel derivatives lacking literature precedent.

References

  • Spectral Database for Organic Compounds - Wikipedia. 2

  • Largest Collection of Proton NMR Spectra Now Available in SciFinder® - ACD/Labs. 3

  • Reaxys® — Chemistry data and AI to optimize small molecule discovery - Elsevier. 5

  • Reaxys - University Library Graz. 6

  • Synthesis, Spectral, Theoretical, Antimicrobial Evaluation, and Molecular Docking Studies of Some Novel Ethyl 5-(1-Methyl-1h-Tetrazol-5-Ylthio)-4-Oxo-2,6-Substituted Diphenylpiperidine-3-Carboxylate Derivatives - Der Pharma Chemica. 7

  • Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus - Asian Journal of Chemistry. 1

  • March 27, 2025 - CAS Product Help - Zendesk. 4

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Evaluating 1-(Carboxymethyl)piperidine-4-carboxylic Acid as a Scaffold for High-Performance Radiotracers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison guide for researchers, scientists, and drug development professionals.

In the pursuit of precision diagnostics through Positron Emission Tomography (PET), the molecular architecture of a radiotracer is paramount. Every component—the targeting vector, the radionuclide, the linker, and the chelator—contributes to the agent's ultimate success or failure. While much attention is given to the targeting moiety and the chelator, the linking scaffold that joins them plays a deceptively critical role in dictating the tracer's pharmacokinetics, stability, and target accessibility.

This guide provides an in-depth evaluation of the 1-(carboxymethyl)piperidine-4-carboxylic acid scaffold, a bifunctional linker that has emerged in the design of sophisticated radiotracers. We will dissect its performance by comparing it with more conventional linker strategies and analyze its impact when paired with industry-standard chelators for Gallium-68 (⁶⁸Ga), a workhorse of clinical PET imaging.

The Central Role of the Linker: Beyond a Simple Spacer

A linker is not merely a covalent bond between a chelator and a targeting biomolecule. Its chemical nature—rigidity, hydrophilicity, and charge—profoundly influences the resulting radiopharmaceutical's properties. An ideal linker should:

  • Optimize Pharmacokinetics: Facilitate rapid clearance from non-target tissues and blood to maximize the target-to-background ratio.

  • Preserve Target Affinity: Ensure that the attachment of the bulky chelator-radionuclide complex does not sterically hinder the targeting vector's binding to its receptor.

  • Enhance Stability: Contribute to the overall in vivo stability of the molecule, preventing premature metabolism or degradation.

The 1-(carboxymethyl)piperidine-4-carboxylic acid structure offers a semi-rigid, hydrophilic scaffold that can be strategically incorporated to modulate these very properties.

Comparative Analysis: Performance with Leading Chelators

The utility of the piperidine scaffold is best understood in the context of the chelators it is paired with. For ⁶⁸Ga, the most common chelators are DOTA (the gold standard for stability) and HBED-CC (renowned for rapid, room-temperature labeling). The inclusion of the piperidine linker creates a new class of precursors whose performance must be carefully benchmarked.

For instance, a gastrin-releasing peptide receptor (GRPR) antagonist, RM2, successfully incorporated a DOTA-4-amino-1-carboxymethyl-piperidine structure for PET imaging.[1] Similarly, the same piperidine scaffold has been conjugated with an HBED-CC chelator for GRPR-targeted probes.[2]

Table 1: Comparative Performance of ⁶⁸Ga-Chelating Systems

ParameterDOTA-Conjugate (Standard Linker)HBED-CC-Conjugate (Standard Linker)Precursor with Piperidine Scaffold (e.g., ⁶⁸Ga-RM2)
Radiolabeling Temp. 90-100°C[3][4]Room Temperature to 95°C[5]95°C[1]
Radiolabeling Time 5-15 min[3][4]< 5 min[4][5]~2 min[1]
Radiochemical Yield >95% (Typically)[3]>96% (Typically)[5]High (Specific yield data depends on full conjugate)
Molar Activity Moderate to HighHigh to Very High[5]High (e.g., 10 GBq/µmol for ⁶⁸Ga-RM2)[1]
In Vivo Stability ExcellentHigh, though some studies suggest lower stability than DOTA complexesHigh, demonstrated by clear tumor visualization with low background[1]
Primary Clearance Route RenalMixed (Renal/Hepatobiliary depending on conjugate)Predominantly Renal

Expert Insights on Performance:

  • Radiolabeling: The choice of chelator (DOTA vs. HBED-CC) is the primary driver of labeling conditions, not the piperidine linker itself. DOTA's rigid macrocyclic structure requires thermal energy to facilitate the kinetically slow insertion of the Ga³⁺ ion. In contrast, the more flexible, acyclic structure of HBED-CC allows for very rapid chelation, often at room temperature.[5][6] The piperidine linker does not alter these fundamental requirements but must be stable to the required heating conditions when paired with DOTA.

  • Pharmacokinetics: This is where the piperidine scaffold demonstrates its value. As seen with antagonists like ⁶⁸Ga-RM2, the hydrophilic and defined structure of the linker contributes to favorable pharmacokinetics, including rapid clearance from non-target organs and clear visualization of tumors, kidneys, and the bladder.[1] This is a critical advantage for achieving high-contrast images shortly after injection.

Experimental Workflow: Radiolabeling a Piperidine-Containing Precursor

A robust and reproducible radiolabeling protocol is the foundation of any successful radiotracer. The following is a self-validating workflow for the ⁶⁸Ga-labeling of a DOTA-conjugated, piperidine-linked peptide.

G cluster_prep 1. Reagent Preparation cluster_label 2. Radiolabeling Reaction cluster_qc 3. Purification & Quality Control precursor Precursor Solution (10-20 nmol in water/buffer) vial Combine reagents in a sterile reaction vial precursor->vial buffer Reaction Buffer (0.1M NaOAc, pH 4.5) buffer->vial ga68 ⁶⁸GaCl₃ Eluate (From ⁶⁸Ge/⁶⁸Ga Generator) ga68->vial heat Incubate at 95°C for 5-10 minutes vial->heat spe SPE Purification (C18 Cartridge) heat->spe wash Wash with H₂O (Removes free ⁶⁸Ga) spe->wash elute Elute with 50% EtOH (Collects final product) wash->elute qc Radio-TLC/HPLC Analysis (Verify Radiochemical Purity >95%) elute->qc final Sterile Filtration (0.22 µm) Final Formulation in Saline qc->final

Caption: Generalized workflow for ⁶⁸Ga-labeling and validation.

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl according to the manufacturer's instructions.

  • Reagent Preparation:

    • In a sterile, low-protein-binding microcentrifuge tube, add 10-20 nmol of the DOTA-piperidine-peptide precursor.

    • Add 400 µL of 0.1 M sodium acetate buffer (pH 4.5).

  • Labeling Reaction:

    • Add the ⁶⁸GaCl₃ eluate (100-500 MBq) to the tube containing the precursor and buffer.

    • Vortex gently to mix.

    • Place the vial in a dry heating block pre-heated to 95°C for 10 minutes. The thermal energy is required to overcome the kinetic barrier of ⁶⁸Ga incorporation into the DOTA macrocycle.[4]

  • Solid-Phase Extraction (SPE) Purification:

    • Pre-condition a C18 SPE cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

    • Load the reaction mixture onto the C18 cartridge. The labeled peptide will be retained, while unchelated, hydrophilic ⁶⁸Ga³⁺ will pass through.

    • Wash the cartridge with 10 mL of sterile water to remove any remaining unbound ⁶⁸Ga.

    • Elute the final product, [⁶⁸Ga]Ga-DOTA-piperidine-peptide, with 0.5 mL of 50% ethanol in water.

  • Quality Control (Self-Validation):

    • Spot a small aliquot of the final product onto an ITLC-SG strip.

    • Develop the strip using a mobile phase (e.g., 0.1 M citrate buffer, pH 4.5). The labeled peptide remains at the origin (Rf=0.0), while any potential colloidal ⁶⁸Ga or other impurities will migrate (Rf=1.0).

    • Analyze the strip using a radio-TLC scanner. The radiochemical purity (RCP) must be ≥95% for clinical use.

  • Final Formulation:

    • Dilute the purified product with sterile saline to reduce the ethanol concentration to <10%.

    • Pass the solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Conclusion and Strategic Recommendations

The 1-(carboxymethyl)piperidine-4-carboxylic acid scaffold is not a standalone chelator but rather a highly effective bifunctional linker that enhances the properties of established radiotracers. Its value lies in its ability to confer favorable pharmacokinetics, leading to rapid background clearance and high-contrast images.

Key Takeaways for Researchers:

  • A Tool for Optimization: Consider this scaffold when developing new peptide- or small-molecule-based tracers, particularly when initial candidates show suboptimal pharmacokinetics or high non-target tissue retention.

  • Chelator-Dependent Conditions: Remember that radiolabeling conditions are dictated by the chelator (DOTA, HBED-CC, etc.), not the piperidine linker. The linker must simply be stable under those conditions.

  • Application-Specific Value: Its utility has been demonstrated in high-impact areas like GRPR-targeted imaging for prostate and breast cancers.[1][7]

The development of novel linkers is a sophisticated and powerful strategy for refining the next generation of PET radiotracers. The strategic incorporation of scaffolds like 1-(carboxymethyl)piperidine-4-carboxylic acid represents a significant step toward creating agents with superior imaging characteristics and, ultimately, improved diagnostic accuracy.

References

  • Ferreira, C. L., Yim, C., Lapszy, M., & Benard, F. (2019). Production of [68Ga]Ga-PSMA-11 for PET imaging of prostate cancer. Journal of visualized experiments : JoVE, (144). Available at: [Link]

  • Maina, T., Nock, B. A., Kulkarni, H., Singh, A., & Baum, R. P. (2022). Investigation of Tumor Cells and Receptor-Ligand Simulation Models for the Development of PET Imaging Probes Targeting PSMA and GRPR and a Possible Crosstalk between the Two Receptors. Molecular Pharmaceutics, 19(5), 1494-1507. Available at: [Link]

  • National Center for Biotechnology Information. (2011). 68Ga-DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2. In Probe and Substance Data. Available at: [Link]

  • Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews, 43(1), 260–290. Available at: [Link]

  • Queiroz, M. A., & Harsini, S. (2025). A short review on the current status of PSMA ligands used for PSMA-PET/CT imaging. Clinical and Translational Imaging, 13(3), 237-245. Available at: [Link]

  • Rokka, J., et al. (2022). Synthesis and ex vivo biodistribution of two 68Ga-labeled tetrazine tracers. Nuclear Medicine and Biology, 110-111, 14-24. Available at: [Link]

  • Simecek, J., Hermann, P., Wester, H. J., & Notni, J. (2013). How is 68Ga labeling of macrocyclic chelators influenced by metal ion contaminants in 68Ge/68Ga generator eluates? ChemMedChem, 8(1), 95–103. Available at: [Link]

  • Smith, C. J., & Volkert, W. A. (2009). Radiolabeled Peptides and Antibodies in Medicine. Bioconjugate Chemistry, 20(12), 2203-2223. Available at: [Link]

  • Tshibangu, T., et al. (2020). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Materials Research Bulletin, 47(9), 2480-2486. Available at: [Link]

  • Velikyan, I. (2014). 68Ga-Labeled Peptides for PET Imaging of G-Protein Coupled Receptors. Current Pharmaceutical Design, 20(13), 2138-2160. Available at: [Link]

  • Zha, Z., et al. (2024). Advances of radiolabeled GRPR ligands for PET/CT imaging of cancers. Journal of Drug Targeting, 32(1), 1-13. Available at: [Link]

Sources

Comparison of different catalysts for piperidine synthesis reactions

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comprehensive Comparison Guide to Catalysts for Piperidine Synthesis

Introduction Piperidine and its derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as the structural backbone for numerous FDA-approved drugs. Synthesizing these saturated N-heterocycles efficiently and sustainably is a critical objective in drug development. The most direct route is the catalytic hydrogenation of pyridine precursors; however, alternative methodologies like the "borrowing hydrogen" approach offer powerful pathways for synthesizing highly substituted piperidines from acyclic precursors.

This guide objectively compares the performance, mechanistic advantages, and operational protocols of leading catalyst systems—ranging from traditional heterogeneous metals to emerging electrocatalysts and homogeneous borrowing hydrogen complexes.

Mechanistic Pathways & Catalyst Challenges

The Catalyst Poisoning Dilemma in Hydrogenation Hydrogenating pyridine involves overcoming its aromatic resonance energy. The stepwise addition of hydrogen proceeds through dihydropyridine and tetrahydropyridine intermediates before yielding piperidine[1]. A fundamental challenge in this transformation is that the product, piperidine, is a significantly stronger base and σ-donor than the starting pyridine. Consequently, piperidine binds tightly to traditional metal active sites (like Pd or Pt), causing severe catalyst poisoning. This necessitates high hydrogen pressures or acidic solvents to weaken the metal-nitrogen interaction and facilitate product desorption.

Pathway Pyridine Pyridine DHP Dihydropyridine Pyridine->DHP +H₂ THP Tetrahydropyridine DHP->THP +H₂ Piperidine Piperidine THP->Piperidine +H₂

Caption: Stepwise reaction pathway for the catalytic hydrogenation of pyridine to piperidine.

Borrowing Hydrogen (Hydrogen Autotransfer) For highly substituted piperidines, the borrowing hydrogen methodology utilizes homogeneous catalysts to temporarily dehydrogenate an alcohol into a reactive carbonyl. This carbonyl condenses with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen stored as a metal-hydride species on the catalyst[2]. This atom-economical process generates water as the sole byproduct, avoiding the use of toxic alkyl halides.

BorrowingHydrogen Reactants Alcohol + Amine Dehydro Dehydrogenation (Ir/Ru Catalyst) Reactants->Dehydro Carbonyl Carbonyl + Amine Dehydro->Carbonyl -H₂ (forms Metal-H) Hydro Hydrogenation (Metal Hydride) Dehydro->Hydro Hydrogen Transfer Imine Imine Intermediate Carbonyl->Imine -H₂O Imine->Hydro Product Piperidine Product Hydro->Product +H₂ (from Metal-H)

Caption: Borrowing hydrogen mechanism for piperidine synthesis via transfer hydrogenation.

Catalyst Comparison: Performance and Applicability

We compare four distinct catalytic paradigms based on recent advancements:

  • Heterogeneous Palladium (Pd/C): The industry standard. Highly active but prone to poisoning, requiring acidic conditions (e.g., acetic acid) or high pressure (3–7 MPa) to maintain turnover[1].

  • Bimetallic Nanoparticles (Pd-Ag/Al₂O₃): Modifying Pd with Ag or Cu alters the electronic structure, weakening the piperidine-metal interaction. This enables high conversion (99%) at lower temperatures (60 °C) while preventing nitrogen-induced poisoning[3].

  • Homogeneous Iridium/Ruthenium: The premier choice for borrowing hydrogen. These catalysts excel at dehydrogenating diols and primary amines to build the piperidine ring from scratch, offering unparalleled control over regioselectivity[4].

  • Electrocatalytic Rhodium on Ketjenblack (Rh/KB): A breakthrough in sustainable synthesis. By applying a cathodic current, the Rh(0) surface is maintained, and water serves as the hydrogen source. The moderate interaction between Rh(0) and piperidine lowers the desorption energy barrier, allowing quantitative conversion at ambient temperature and pressure[5].

Table 1: Quantitative Data Comparison of Catalysts

Catalyst SystemReaction TypeOperating ConditionsYield / Conv.Key AdvantagePrimary Limitation
Pd/C (10 mol%) Thermal Hydrogenation150 °C, 3.0 MPa H₂, Acetic Acid>99%Highly scalable, commercially availableRequires high pressure H₂ and acidic media
Pd-Ag/Al₂O₃ Bimetallic Thermal60 °C, 7.0 MPa H₂, Solvent-free99%Resists N-poisoning via synergistic effectsComplex catalyst preparation
[Ir(Cp)Cl₂]₂*Borrowing Hydrogen110 °C, Toluene, Base (e.g., t-BuOK)85–95%Builds complex rings from simple diolsHigh cost of Iridium, difficult recovery
Rh/KB ElectrocatalyticAmbient Temp, 25 mA/cm², MTBE/H₂O98%No H₂ gas needed, ambient conditionsRequires specialized flow electrolysis setup

Validated Experimental Protocols

The following protocols are designed as self-validating workflows, ensuring that critical parameters—such as mass transport and catalyst activation—are strictly controlled and mechanistically justified.

Protocol A: Heterogeneous Hydrogenation using Pd/C Causality Note: Acetic acid is used as the solvent to immediately protonate the piperidine product into a piperidinium salt. This prevents the nitrogen's lone pair from coordinating with the palladium surface, thereby preventing catalyst deactivation[1].

  • Preparation: In a high-pressure Parr reactor, add pyridine (10 mmol) and glacial acetic acid (20 mL).

  • Catalyst Loading: Add 10% Pd/C (5 mol% relative to pyridine). Safety: Purge the reactor with inert argon three times to remove oxygen before introducing hydrogen.

  • Pressurization: Pressurize the reactor to 3.0 MPa with H₂ gas.

  • Reaction: Heat the mixture to 150 °C under vigorous mechanical stirring (800 rpm) to eliminate mass transfer limitations between the gas, liquid, and solid phases. Maintain for 12 hours.

  • Workup: Cool to room temperature, vent H₂ safely, and filter the mixture through a Celite pad to recover the Pd/C. Neutralize the filtrate with NaOH to liberate the free piperidine base before extraction.

Protocol B: Electrocatalytic Hydrogenation using Rh/KB Causality Note: The use of a circular flow system ensures continuous replenishment of pyridine at the cathode surface. The applied potential continuously reduces any rhodium oxides back to the active Rh(0) state, which is critical for maintaining the 99% Faradaic efficiency[5].

  • Cell Assembly: Assemble an anion-exchange membrane (AEM) electrolyzer. Use Rh/KB (Rhodium on Ketjenblack) coated on carbon paper as the cathode and a standard IrO₂ anode.

  • Electrolyte Preparation: Prepare a catholyte solution of pyridine (5 mmol) in methyl tert-butyl ether (MTBE) and an anolyte of 1 M KOH in water.

  • Flow Setup: Circulate the catholyte and anolyte through their respective chambers at a flow rate of 10 mL/min using peristaltic pumps.

  • Electrolysis: Apply a constant current density of 25 mA/cm² at ambient temperature. Monitor the charge passed; theoretical completion requires 6 Faradays per mole of pyridine.

  • Termination: Stop the electrolysis after passing 9 F/mol (to ensure complete conversion). The MTBE phase will contain the pure piperidine product, requiring minimal downstream purification.

Protocol C: Borrowing Hydrogen Synthesis via Iridium Catalysis Causality Note: The reaction must be strictly anhydrous initially. The base (t-BuOK) is required to deprotonate the alcohol, facilitating the formation of the alkoxo-iridium intermediate, which subsequently undergoes β-hydride elimination to form the active metal-hydride[4].

  • Setup: In an argon-filled glovebox, charge a Schlenk tube with 1,5-pentanediol (1.0 mmol), primary amine (1.0 mmol), [Ir(Cp*)Cl₂]₂ (2 mol%), and t-BuOK (10 mol%).

  • Solvent: Add anhydrous toluene (3 mL). Seal the tube and transfer it to a fume hood.

  • Heating: Heat the mixture to 110 °C in an oil bath for 24 hours. The closed system retains the generated water, which does not inhibit the catalytic cycle.

  • Purification: Cool the mixture, dilute with ethyl acetate, and wash with brine. Purify the resulting substituted piperidine via silica gel flash chromatography.

Conclusion

The selection of a catalyst for piperidine synthesis is dictated by the starting materials and the desired operational footprint. For bulk conversion of pyridine, Pd/C remains the industrial workhorse, though bimetallic systems (Pd-Ag) offer superior resistance to poisoning. For sustainable, ambient-condition synthesis, the Rh/KB electrocatalytic system represents the vanguard of green chemistry. Conversely, when constructing highly decorated piperidines from acyclic precursors, homogeneous borrowing hydrogen catalysts provide unmatched structural control.

Sources

In vivo vs in vitro activity of piperidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vivo vs. In Vitro Pharmacological Profiling of Piperidine-4-Carboxylic Acid Derivatives: A Comparative Guide

Mechanistic Rationale: The Piperidine-4-Carboxylic Acid Scaffold

In modern drug discovery, piperidine-4-carboxylic acid (isonipecotic acid) and its amide derivatives represent a highly privileged structural scaffold. As a conformationally restricted analogue of γ-aminobutyric acid (GABA), the piperidine ring provides a basic nitrogen that readily protonates at physiological pH, allowing it to form critical salt bridges with conserved acidic residues (e.g., aspartate) in G protein-coupled receptors (GPCRs) and kinase hinge regions. Simultaneously, the C4-carboxylic acid or carboxamide acts as a versatile vector for hydrogen bonding and synthetic functionalization, enabling precise tuning of lipophilicity and metabolic stability.

This guide objectively compares the in vitro biochemical activity and in vivo phenotypic efficacy of leading piperidine-4-carboxylic acid derivatives across three distinct therapeutic targets: Cannabinoid 1 (CB1) receptors, Protein Kinase D (PKD), and the coagulation cascade (Thrombin).

Comparative Case Studies: Translation from Plate to Phenotype

Case Study A: Cannabinoid CB1 Receptor Antagonism (CP-945,598)

In Vitro Profiling: CP-945,598 is a piperidine-4-carboxylic acid amide derivative engineered as a competitive CB1 receptor antagonist. In vitro radioligand binding assays demonstrate sub-nanomolar affinity ( Ki​=0.7 nM ) for the human CB1 receptor, with extreme selectivity (>10,000-fold) over the CB2 receptor ( Ki​=7600 nM )[1]. Functional cAMP assays confirm its ability to block both basal and agonist-mediated CB1 signaling ( Ki​=0.2 nM )[1]. In Vivo Translation: The in vitro potency translates robustly into in vivo metabolic models. In diet-induced obese (DIO) mice, oral administration of CP-945,598 reverses CB1 agonist-mediated CNS responses (hypothermia, analgesia) and promotes a 9% vehicle-adjusted weight loss over 10 days. This is driven by an acute stimulation of energy expenditure and a decreased respiratory quotient, indicating a metabolic switch to fat oxidation[1].

Case Study B: Direct Thrombin Inhibition (Compound 13b)

In Vitro Profiling: 1-(pyridin-4-yl)piperidine-4-carboxamide derivatives have been developed as non-peptide direct thrombin (fIIa) inhibitors. By optimizing the basic P1 and P4 binding moieties, Compound 13b demonstrated potent in vitro enzymatic inhibition of the coagulation cascade in pooled human plasma[2]. In Vivo Translation: Validating the in vitro Parallel Artificial Membrane Permeability Assay (PAMPA) estimates, Compound 13b showed a 43% prolongation of clotting time in an ex vivo activated partial thromboplastin time (aPTT) assay in mice 2 hours after oral dosing (100 mg/kg), confirming systemic bioavailability and target engagement[2].

Case Study C: Protein Kinase D Inhibition (Compound 13c)

In Vitro Profiling: Naphthyridine derivatives coupled with piperidine-4-carboxylic acid (Compound 13c) act as pan-PKD inhibitors. In vitro, these compounds dose-dependently inhibit the autophosphorylation of recombinant human PKD1 and PKD2 at concentrations as low as 10 nM[3]. In Vivo Translation: When administered daily for 14 days in surgical (TAB) and genetic (Dahl salt-sensitive) rat models of disease, these piperidine derivatives successfully blocked pressure-overload-induced cardiac hypertrophy[3].

Quantitative Data Summary

The following table synthesizes the translational metrics of the discussed piperidine-4-carboxylic acid derivatives.

Derivative / ScaffoldPrimary TargetIn Vitro Potency / AffinityIn Vivo / Ex Vivo Efficacy ModelKey In Vivo OutcomeRef
CP-945,598 (Amide)CB1 Receptor Ki​=0.7 nM (Binding)DIO Mouse Model (10 mg/kg, PO)9% weight loss; ↑ fat oxidation[1]
Compound 13b (Amide)Thrombin (fIIa)High fIIa/fXa inhibitionMouse ex vivo aPTT (100 mg/kg, PO)43% prolongation of clotting time[2]
Compound 13c (Amide)Protein Kinase DIC 50​ ~ 10 nM (Kinase)TAB Rat Model (14-day dosing)Blunted cardiac hypertrophy[3]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols emphasize the causality behind experimental choices and incorporate internal controls to create self-validating systems.

Protocol 1: In Vitro Radioligand Binding Assay (CB1 Receptor)

Purpose: To determine the Ki​ of piperidine-4-carboxylic acid derivatives against human CB1 receptors.

  • Membrane Preparation: Homogenize CHO cells stably expressing human CB1 receptors in 50 mM Tris-HCl buffer (pH 7.4). Causality: Tris-HCl maintains physiological pH, ensuring the basic nitrogen of the piperidine ring remains protonated for optimal receptor binding.

  • Buffer Optimization: Supplement the assay buffer with 2.5 mM EDTA and 5 mg/mL Bovine Serum Albumin (BSA). Causality: BSA is critical to prevent the highly lipophilic cannabinoid ligands from adhering to the plasticware, which would artificially lower the free ligand concentration.

  • Incubation: Incubate 20 µg of membrane protein with 0.5 nM [³H]SR141716A (radioligand) and varying concentrations of the test compound (e.g., CP-945,598) for 90 minutes at 30°C.

  • Self-Validation (Internal Control): Define non-specific binding (NSB) by adding 10 µM of cold CP-55,940 (a potent agonist) to a parallel set of wells. The assay is self-validating because the specific binding window is strictly defined by the difference between total radioligand binding and the NSB.

  • Analysis: Terminate the reaction via rapid filtration through GF/C filters (pre-soaked in 0.1% polyethylenimine). Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vivo Diet-Induced Obesity (DIO) Efficacy Model

Purpose: To evaluate the phenotypic translation of CB1 antagonism on metabolic parameters.

  • Model Selection: Utilize C57BL/6J mice fed a 60% high-fat diet for 14 weeks. Causality: This specific timeline and diet accurately mimic human metabolic syndrome, providing a relevant pathophysiological background for testing CB1 antagonists.

  • Acclimation & Baseline: Single-house the mice for 2 weeks prior to dosing. Causality: Single housing is mandatory to accurately measure individual daily food intake and establish a reliable baseline weight trajectory.

  • Dosing Strategy: Administer the piperidine derivative (e.g., 10 mg/kg) via oral gavage (PO) using a vehicle of 0.5% methylcellulose. Causality: PO administration rigorously tests the compound's gastrointestinal stability and systemic bioavailability.

  • Self-Validation (Internal Control): Maintain a vehicle-only treated cohort. Efficacy is only validated if the compound-treated group shows a statistically significant deviation (e.g., 9% weight loss) from the vehicle group's baseline trajectory.

  • Endpoint Analysis: Measure energy expenditure using indirect calorimetry. Post-mortem, perform ex vivo brain CB1 receptor occupancy assays to mathematically correlate plasma exposure with central target engagement.

Visualizations of Pharmacological Workflows

CB1_Pathway Agonist Endocannabinoids CB1 CB1 Receptor Agonist->CB1 Activates Antagonist CP-945,598 Antagonist->CB1 Blocks Gi Gi/o Protein CB1->Gi Couples cAMP cAMP Levels Gi->cAMP Inhibits Effect Metabolic Switch cAMP->Effect Reversal

Mechanism of CB1 receptor antagonism by piperidine-4-carboxylic acid derivative CP-945,598.

Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Translation Compound Piperidine-4-Carboxamide Binding Receptor Binding (Ki) Compound->Binding Functional Functional Assay Binding->Functional Ki < 1 nM PK Pharmacokinetics Functional->PK Lead Selection Efficacy Phenotypic Efficacy PK->Efficacy Favorable PK

Sequential workflow from in vitro binding assays to in vivo phenotypic validation.

References

  • Title: In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity.
  • Title: Synthesis and Biological Evaluation of Direct Thrombin Inhibitors Bearing 4-(Piperidin-1-yl)pyridine at the P1 Position with Potent Anticoagulant Activity.
  • Title: Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Carboxamide Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in both natural products and synthetic pharmaceuticals.[1][2] This six-membered nitrogenous heterocycle offers a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties, enhance biological activity, and optimize pharmacokinetic profiles.[3] When combined with a carboxamide linker, the resulting piperidine carboxamide scaffold presents a unique combination of rigidity and flexibility, featuring a key hydrogen bond donor/acceptor group that is crucial for molecular recognition at various biological targets.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of piperidine carboxamide derivatives across different therapeutic targets. We will move beyond a simple cataloging of compounds to explore the causal relationships between specific structural modifications and their impact on potency, selectivity, and drug-like properties. By comparing SAR trends from distinct research programs, we aim to provide researchers, scientists, and drug development professionals with actionable insights for their own discovery efforts. The discussion is grounded in experimental data from peer-reviewed literature, focusing on key case studies that exemplify critical SAR principles.

Core Principles of SAR: A Strategic Overview

The goal of any SAR study is to build a predictive model that correlates structural features with biological activity. For the piperidine carboxamide scaffold, this involves systematically modifying three primary regions: the piperidine nitrogen (N1), the piperidine ring itself (positions C2, C3, C4), and the substituent on the carboxamide nitrogen (the "R-group"). The stereochemistry of the piperidine ring is another critical determinant of activity.[3]

A typical SAR exploration follows an iterative cycle of design, synthesis, and testing. This process allows scientists to understand the specific steric, electronic, and hydrophobic requirements of the target's binding pocket.

SAR_Workflow cluster_0 Design & Synthesis cluster_2 Data Analysis & Iteration Hit Hit Identification (e.g., HTS) Design Analogue Design (In Silico Modeling) Hit->Design Initial Structure Synth Chemical Synthesis Design->Synth Synthetic Targets BioTest Biological Testing (Binding & Functional Assays) Synth->BioTest New Compounds SAR SAR Analysis BioTest->SAR Activity Data (IC50, Ki) SAR->Design Key Insights LeadOpt Lead Optimization SAR->LeadOpt Identify Lead

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Comparative SAR Analysis: Insights from Diverse Biological Targets

To illustrate the versatility of the piperidine carboxamide scaffold, we will compare SAR data from three distinct classes of therapeutic targets: enzyme inhibitors (Cathepsin K), receptor tyrosine kinase inhibitors (ALK), and G-protein coupled receptor (GPCR) modulators.

Caption: Key modification points on the piperidine carboxamide scaffold.

Case Study 1: Piperidine-3-Carboxamides as Cathepsin K Inhibitors for Osteoporosis

Cathepsin K (CatK) is a cysteine protease involved in bone resorption, making it a target for osteoporosis treatment. A recent study detailed the discovery of potent CatK inhibitors based on an (R)-piperidine-3-carboxamide scaffold.[4][5] The SAR investigation focused heavily on the N-benzyl substituent of the carboxamide, demonstrating how subtle electronic and steric changes dramatically influence inhibitory potency.

Experimental Rationale: The researchers hypothesized that the N-benzyl group could be optimized to form stronger interactions within the S2 and S3 pockets of the CatK active site. By synthesizing a matrix of analogues with different substituents (e.g., methyl, methoxy, halogens) at the ortho-, meta-, and para-positions of the benzyl ring, they could systematically probe the topology and electronic preferences of these pockets.

Comparative SAR Data:

Compound IDBenzyl Ring SubstituentCatK IC₅₀ (µM)[4][5]SAR Insights
H-1 2-Methyl0.25Ortho substitution is tolerated but not optimal.
H-3 4-Methyl0.17Para substitution provides a modest improvement in potency.
H-4 2-Methoxy0.31Ortho-methoxy is unfavorable, possibly due to steric clash or electronics.
H-7 2-Chloro0.11Small, electron-withdrawing ortho group enhances potency.
H-9 3-Chloro 0.08 Meta-chloro provides the most potent inhibition in the series.
H-11 3-Bromo0.10Larger meta-halogen (Bromo) is slightly less potent than Chloro.

Key Takeaway: The data clearly shows a preference for small, electron-withdrawing groups at the meta-position of the benzyl ring, with compound H-9 (3-chloro) emerging as the most potent inhibitor.[4][5] This suggests a specific electrostatic and steric "sweet spot" within the enzyme's active site. Molecular docking studies confirmed that the 3-chloro group forms favorable hydrophobic interactions.[5]

Case Study 2: Piperidine Carboxamides as Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose aberrant activity drives certain cancers. A high-throughput screening campaign identified a piperidine carboxamide as a novel ALK inhibitor.[6] X-ray crystallography of this initial hit bound to the ALK kinase domain was pivotal. It revealed the inhibitor bound to an unusual "DFG-shifted" conformation, granting access to a deep hydrophobic pocket not utilized by other known inhibitors.[6]

Experimental Rationale: This structural insight was the critical driver for the SAR strategy. The team focused on extending the molecule to better occupy this newly identified hydrophobic pocket, aiming to significantly boost potency and selectivity over related kinases like IGF1R.

SAR Insights:

  • Initial Hit (Compound 1): Showed an ALK IC₅₀ of 0.174 µM. The piperidine ring was positioned at the solvent-exposed region, while the other end of the molecule occupied the ATP-binding site.[6]

  • Core Modification: The piperidine carboxamide core was determined to be the minimal pharmacophore required for activity.[7]

  • Exploiting the Hydrophobic Pocket: Modifications to the part of the molecule extending into the hydrophobic pocket led to rapid gains in potency, with optimized compounds achieving low nanomolar activity.[8] This work underscores the power of structure-based drug design in guiding SAR studies.

Case Study 3: Piperidine Scaffolds as Opioid Receptor Modulators

The piperidine scaffold is central to many opioid receptor ligands. SAR studies in this area are particularly complex, as modifications can affect not only binding affinity (Ki) but also functional activity (agonist vs. antagonist) and selectivity between receptor subtypes (μ, δ, κ).[9]

Experimental Rationale: The goal is often to develop ligands with a specific functional profile, such as a μ-opioid receptor (MOR) agonist for pain relief combined with a δ-opioid receptor (DOR) antagonist to reduce side effects like tolerance.[9] Researchers synthesize analogues modifying the N-substituent and C4-substituent of the piperidine ring to tune this dual activity.

Comparative SAR Insights:

  • N-Aryl Propionamide Scaffold: In one series, a 4-substituted piperidine with an N-aryl propionamide group was developed to target both the sigma-1 (σ1) receptor and the MOR. Compound 44 emerged with high, balanced affinity for both targets (Ki σ1 = 1.86 nM, Ki μ = 2.1 nM), showing potential for treating neuropathic pain.[10]

  • Tuning Functional Activity: In another series, changing the length and flexibility of a lipophilic side chain at the C4 position of a piperidine core modulated the balance between MOR and DOR binding.[9] Critically, these changes also converted some compounds from pure binding agents into functional MOR agonists while maintaining DOR antagonism.[9]

  • Biased Agonism: More advanced studies aim to create "biased" ligands that preferentially activate G-protein signaling pathways over β-arrestin recruitment, which is associated with adverse effects.[11] Modifications to the carboxamide portion of fentanyl-related piperidines have been shown to produce MOR agonists that retain G-protein signaling but lose β-arrestin signaling.[11]

Experimental Protocols for SAR Determination

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated assays are essential. Below are representative protocols for determining ligand binding affinity and functional activity at a GPCR target.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing the NK-3 receptor).[12]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).

    • 50 µL of test compound at various concentrations (typically a 10-point serial dilution).

    • 50 µL of a fixed concentration of radioligand (e.g., [³H]SR142801 for the NK-3 receptor).[12]

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of a test compound by measuring its effect on G-protein activation.

Methodology:

  • Membrane Preparation: Use cell membranes expressing the GPCR of interest, as described in Protocol 1.

  • Assay Buffer: Prepare a buffer containing GDP (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4). GDP is crucial as its displacement by GTPγS signals G-protein activation.

  • Reaction Mixture (Agonist Mode): In a 96-well plate, add:

    • 25 µL of test compound at various concentrations.

    • 50 µL of the cell membrane preparation.

    • 25 µL of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) at a final concentration of ~0.1 nM.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination & Measurement: Terminate the reaction and measure the amount of bound [³⁵S]GTPγS using the same filtration and scintillation counting method described in Protocol 1.

  • Data Analysis (Agonist Mode):

    • Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the test compound.

    • Fit the data to a sigmoidal curve to determine the EC₅₀ (potency) and Emax (efficacy) values. A full agonist will produce a maximal response similar to the endogenous ligand, while a partial agonist will produce a submaximal response.

  • Antagonist Mode: To test for antagonist activity, perform the assay by co-incubating a fixed concentration of a known agonist with varying concentrations of the test compound. An antagonist will shift the agonist's dose-response curve to the right.

Conclusion and Future Directions

The piperidine carboxamide scaffold remains a highly productive framework in drug discovery, capable of yielding potent and selective modulators for a wide array of biological targets. As demonstrated through comparative analysis, a successful SAR campaign hinges on a deep understanding of the target's structure and the systematic, rational design of new analogues. Key takeaways include the critical importance of stereochemistry, the strategic use of substituents to probe binding pocket topology, and the integration of functional assays to move beyond simple affinity measurements.

Future efforts will likely focus on leveraging advanced computational techniques, such as free energy perturbation (FEP) and artificial intelligence, to build more predictive SAR models.[8] Furthermore, the pursuit of compounds with complex pharmacological profiles, such as biased agonists and allosteric modulators, will continue to drive innovation, opening new therapeutic possibilities for this remarkably versatile chemical scaffold.[11][13]

References

  • Bryan, M. C., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5, e1–e14.
  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. Available from: [Link]

  • Gribble, G. W. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1365. Available from: [Link]

  • ResearchGate. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Available from: [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Available from: [Link]

  • Chatterjee, A., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2187-91. Available from: [Link]

  • Guo, L., et al. (2020). Piperidine Propionamide as a Scaffold for Potent sigma-1 Receptor Antagonists and Mu Opioid Receptor Agonists for Treating Neuropathic Pain. European Journal of Medicinal Chemistry, 191, 112144. Available from: [Link]

  • Ohtake, Y., et al. (2000). Spiro-substituted Piperidines as Neurokinin Receptor Antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl). Chemical & Pharmaceutical Bulletin, 48(11), 1679-88. Available from: https://pubmed.ncbi.nlm.nih.gov/11085358/
  • ACS Publications. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Le, T. M., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. Available from: [Link]

  • Google Patents. (Year N/A). EP2200982A1 - Piperidine derivatives as nk3 receptor antagonists.
  • ACS Publications. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Available from: [Link]

  • Bryan, M. C., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry, 55(4), 1698-1705. Available from: [Link]

  • Star, K. E., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. Available from: [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]

  • Tolentinoa, K. T., Mashinsona, V., & Hopkins, C. R. (Year N/A). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available from: [Link]

  • Obeng, S., et al. (2020). Biased Opioid Ligands. Molecules, 25(18), 4239. Available from: [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available from: [Link]

  • RSC Publishing. (2021). Modulating β-Arrestin-2 Recruitment at the δ- and μ-Opioid Receptors Using Peptidomimetic Ligands. Available from: [Link]

  • Wang, C., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7669-7691. Available from: [Link]

Sources

Safety Operating Guide

1-(Carboxymethyl)piperidine-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of specialized organic compounds requires moving beyond generic Safety Data Sheet (SDS) recommendations to understand the physicochemical mechanisms that dictate safe handling. 1-(Carboxymethyl)piperidine-4-carboxylic acid (CAS: 53919-19-0) is a dicarboxylic acid derivative containing a tertiary piperidine amine. Its zwitterionic nature and nitrogen-dense core present specific logistical challenges for laboratory waste management, particularly concerning environmental mobility and thermal degradation.

As a Senior Application Scientist, I have structured this operational guide to provide researchers and drug development professionals with a self-validating, step-by-step framework for the segregation, containment, and disposal of this compound.

Physicochemical Profile & Disposal Rationale

To design an effective disposal protocol, we must first understand the causality behind the chemical's behavior. The molecule’s structure directly dictates its environmental impact and destruction requirements.

Table 1: Physicochemical Parameters & Disposal Impact

ParameterValue / SpecificationRationale / Impact on Disposal
Molecular Formula C8H13NO4Contains a tertiary amine nitrogen. Thermal decomposition generates toxic nitrogen oxides (NOx), requiring specialized incineration scrubbers[1][2].
Physical State Solid (Crystalline Powder)Prone to aerosolization. Spills require dry-sweep or HEPA-vacuum collection to prevent inhalation hazards[3][4].
Water Solubility High (Zwitterionic nature)Highly mobile in aquatic ecosystems. Must never be discharged into municipal drains or laboratory sinks[5][6].
EPA Waste Classification Non-RCRA HazardousNot explicitly listed on P or U lists, but must be managed as regulated non-halogenated organic waste[7].
Incompatibilities Strong oxidizing agentsMixing in waste jugs with oxidizers can trigger exothermic reactions or premature degradation[2].

Operational Workflows: Waste Segregation & Packaging

The following protocol ensures that 1-(Carboxymethyl)piperidine-4-carboxylic acid is safely containerized for commercial incineration while preventing cross-reactivity and regulatory violations.

Protocol 1: Routine Laboratory Waste Segregation

  • Verify Waste Compatibility: Before transfer, verify that the target waste container does not contain strong oxidizing agents (e.g., peroxides, nitric acid). Mixing piperidine derivatives with oxidizers can cause dangerous exothermic reactions[2].

  • Transfer Process (Causality-Driven):

    • For Solid Residues: Use a grounded, anti-static scoop to transfer the powder into a high-density polyethylene (HDPE) or glass container. Why? Fine organic powders pose a mild dust deflagration risk; grounding prevents static discharge[3].

    • For Liquid Solutions: Pour solutions through a sealable safety funnel into a chemically compatible carboy. Keep the container closed immediately after transfer to prevent evaporation and comply with EPA open-container regulations[6].

  • Labeling & Documentation: Affix a standardized hazardous waste label. Crucially, designate the contents as "Non-Halogenated Organic Waste" and explicitly write "Contains Nitrogen / Piperidine Derivative." Why? This alerts the waste broker that the material must be routed to a high-temperature incinerator equipped with catalytic NOx scrubbers, preventing the illegal atmospheric discharge of smog-producing nitrogen oxides[1][7].

  • Storage: Store the sealed container in a designated, well-ventilated secondary containment tray away from direct sunlight and incompatible chemicals until commercial pickup[4].

Emergency Spill Response & Decontamination

Accidental releases require immediate containment to neutralize exposure risks without expanding the contamination footprint.

Protocol 2: Accidental Spill Clean-Up

  • Area Securing & PPE: Isolate the spill zone. Personnel must don nitrile gloves (≥3 mil thickness), wrap-around safety goggles, and a fitted particulate respirator (N95/P100) if the powder is aerosolized[3][4].

  • Dry Containment (Do Not Use Water): Introducing water to a solid spill will rapidly dissolve the zwitterionic compound, driving it into porous surfaces and drastically increasing its environmental mobility[5]. You must use a dry clean-up method.

  • Collection: Gently sweep the powder using a soft-bristle brush and static-free dustpan, or utilize an explosion-proof HEPA vacuum. Transfer the recovered material into a heavy-duty, sealable plastic bag or rigid container[3][8].

  • Surface Decontamination: Once the bulk solid is removed, wipe the affected surface with a slightly damp cloth to capture residual micro-particles. Dispose of the contaminated cloth in the same solid waste container. Wash the area with copious amounts of water only after all recoverable material has been secured[3].

Disposal Pathway Visualization

The following decision tree maps the logical flow for processing 1-(Carboxymethyl)piperidine-4-carboxylic acid waste based on its physical state.

G Start Waste Generation: 1-(Carboxymethyl)piperidine- 4-carboxylic acid State Physical State of Waste? Start->State Solid Solid Powder / Residue State->Solid Dry Aqueous Aqueous / Solvent Mixture State->Aqueous Liquid Collect Collect via dry sweep (Avoid dust formation) Solid->Collect LiquidCollect Collect in compatible organic waste jug Aqueous->LiquidCollect Label Label: Non-Halogenated Organic Waste (Contains N) Collect->Label LiquidCollect->Label Incinerate High-Temp Incineration (Requires NOx Scrubber) Label->Incinerate

Figure 1: Decision tree for the segregation and disposal of 1-(Carboxymethyl)piperidine-4-carboxylic acid.

References

  • Piperidine-4-carboxylic acid - Apollo Scientific - apolloscientific.co.uk - 3

  • MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid - Safety Data Sheet - peptide.com - 1

  • 4-Piperidinecarboxylic acid(498-94-2) - ChemicalBook - chemicalbook.com - 2

  • B5826 - 1-Benzylpiperidine-4-carboxylic Acid - SAFETY DATA SHEET - tcichemicals.com - 4

  • Safety Data Sheet - Aaronchem - aaronchem.com - 8

  • 2 - SAFETY DATA SHEET (3-Piperidinecarboxylic acid) - fishersci.com - 5

  • Hazardous Waste Listings | EPA - epa.gov - 7

  • Hazardous Waste Disposal Guidelines - pfw.edu - 6

Sources

Personal protective equipment for handling 1-(Carboxymethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust safety and operational framework for novel API intermediates is paramount. 1-(Carboxymethyl)piperidine-4-carboxylic acid (CAS 53919-19-0) [1] is a critical building block in drug discovery. Structurally, it features a piperidine core substituted with two carboxylic acid moieties. This dual-acidic, tertiary-amine structure creates a highly polar, zwitterionic solid.

Handling this compound demands specific protocols to mitigate risks associated with fine particulate aerosolization and localized tissue irritation. The following guide provides a self-validating safety system, ensuring that every operational step confirms the safety of the next.

Hazard Profile & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in designing an effective safety protocol. Like many piperidine-carboxylic acid derivatives, this compound acts as a localized irritant upon contact with moisture[2].

Table 1: Hazard Classification & Mechanistic Rationale

GHS Hazard ClassHazard StatementMechanistic CausalityOperational Implication
Skin Irritation H315: Causes skin irritation[3]The zwitterionic nature alters local pH on moist dermal tissues (sweat), leading to rapid protein denaturation and irritation.Requires an impermeable barrier (Nitrile gloves) during all handling phases[4].
Eye Irritation H319: Causes serious eye irritation[2]High aqueous solubility in tears leads to rapid proton exchange and severe corneal inflammation.Mandates tight-fitting safety goggles; standard safety glasses are insufficient[5].
Respiratory Irritation H335: May cause respiratory irritation[2]The fine crystalline powder is easily aerosolized; micro-particles deposit and dissolve in the mucous membranes of the upper respiratory tract.Requires active ventilation (fume hood) or a particulate respirator during transfer[4].

Required Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for handling highly static, aerosol-prone powders. The following PPE matrix is engineered specifically for piperidine derivatives.

Table 2: Required PPE Specifications

PPE CategorySpecification StandardScientific Rationale
Hand Protection Nitrile Gloves (EN 374, min 0.11 mm thickness)[2]Nitrile provides superior chemical resistance against solid organic acids compared to latex, without compromising tactile sensitivity during micro-weighing.
Eye Protection Safety Goggles with Side Shields (EN 166)[5]Prevents the ingress of aerosolized dust from lateral angles, which is a primary failure point of standard safety glasses.
Body Protection 100% Cotton Lab Coat (Flame Retardant)Cotton minimizes static electricity generation, preventing the highly charged powder from clinging to the operator and subsequently aerosolizing.
Respiratory N95/P100 (US) or P1/P3 (EU EN 143)[4]Mandatory if handling outside a fume hood or during large-scale transfers to filter out irritating particulates[4].

Operational Workflow: Step-by-Step Methodologies

To ensure trustworthiness and operational integrity, the handling protocol must function as a self-validating system.

Methodology A: Safe Weighing and Transfer Protocol
  • Environmental Verification : Confirm the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Causality: This specific velocity captures aerosolized dust without creating turbulent eddies that could blow the powder out of the hood and into the laboratory environment[5].

  • Static Mitigation : Apply an anti-static device (e.g., zero-stat gun or anti-static bar) to the weighing spatula and anti-static weigh boat. Causality: Piperidine derivatives exhibit high static charge; neutralizing this prevents the powder from repelling off surfaces and aerosolizing.

  • Execution : Transfer the solid using a micro-spatula, keeping the transfer distance under 5 cm. Do not drop the powder from a height.

  • Containment : Seal the weigh boat or transfer vial completely before removing it from the fume hood.

Methodology B: Spill Response and Dry Clean-Up

Standard sweeping is strictly prohibited as it exacerbates the inhalation hazard by aerosolizing the zwitterionic dust into the operator's breathing zone[3].

  • Isolation : Immediately halt operations and evacuate the immediate area. Don a P100/P3 particulate respirator if not already wearing one[4].

  • Dust Suppression : Do NOT use a standard brush. Gently cover the spilled powder with damp absorbent paper towels to suppress dust aerosolization[3].

  • Collection : Use a non-sparking scoop to transfer the damp material into a designated, sealable hazardous waste container. Alternatively, use a HEPA-filtered vacuum explicitly designed for hazardous powders[6].

  • Decontamination : Wash the affected surface with copious amounts of water and a mild detergent. Causality: The compound's zwitterionic structure renders it highly water-soluble, ensuring the complete removal of microscopic residues[3].

Logical Workflow Visualization

Handling_Workflow Start 1. Fume Hood & PPE Verification Static 2. Static Mitigation (Anti-Static Tools) Start->Static Verified Transfer 3. Powder Transfer & Weighing Static->Transfer Charge Neutralized Spill Spill Occurred? Transfer->Spill Monitor CleanUp Dry Clean-Up (Damp Towel / HEPA) Spill->CleanUp Yes (Halt Ops) Seal 4. Seal Container (Primary Containment) Spill->Seal No (Proceed) Dispose Hazardous Waste Disposal CleanUp->Dispose Collect Waste Seal->Dispose Post-Reaction Waste

Operational workflow for safe handling and spill response of piperidine derivatives.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.